Product packaging for (2,6-Difluoro-3-hydroxyphenyl)boronic acid(Cat. No.:CAS No. 957065-86-0)

(2,6-Difluoro-3-hydroxyphenyl)boronic acid

Cat. No.: B591524
CAS No.: 957065-86-0
M. Wt: 173.91
InChI Key: YTKYZCCDBZCCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2,6-Difluoro-3-hydroxyphenyl)boronic acid is a useful research compound. Its molecular formula is C6H5BF2O3 and its molecular weight is 173.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BF2O3 B591524 (2,6-Difluoro-3-hydroxyphenyl)boronic acid CAS No. 957065-86-0

Properties

IUPAC Name

(2,6-difluoro-3-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKYZCCDBZCCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659356
Record name (2,6-Difluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957065-86-0
Record name B-(2,6-Difluoro-3-hydroxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957065-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Difluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-3-hydroxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Profile of (2,6-Difluoro-3-hydroxyphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for (2,6-Difluoro-3-hydroxyphenyl)boronic acid. Due to the limited availability of specific experimental spectra in the public domain, this document synthesizes information from analogous compounds and general principles of NMR spectroscopy for boronic acids to present a predictive analysis. This guide also outlines a general experimental protocol for the acquisition of such data.

Predicted NMR Spectroscopic Data

The following tables summarize the anticipated chemical shifts for the various nuclei in this compound. These predictions are based on established ranges for similar chemical environments.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-46.8 - 7.2Triplet of doublets (td)~8-9 (H-H), ~1-2 (H-F)
H-56.6 - 6.9Triplet of doublets (td)~8-9 (H-H), ~5-6 (H-F)
OH5.0 - 6.0Broad singlet-
B(OH)₂8.0 - 8.5Broad singlet-

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C-1 (C-B)120 - 130Broad-
C-2 (C-F)158 - 162Doublet~240-250 (C-F)
C-3 (C-OH)145 - 150Doublet~10-15 (C-F)
C-4115 - 120Singlet-
C-5110 - 115Doublet~20-25 (C-F)
C-6 (C-F)158 - 162Doublet~240-250 (C-F)

Table 3: Predicted ¹⁹F NMR Chemical Shifts

FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
F-2-110 to -120Doublet
F-6-110 to -120Doublet

Note: Chemical shifts are referenced to an external standard, typically CFCl₃.

Table 4: Predicted ¹¹B NMR Chemical Shifts

BoronPredicted Chemical Shift (δ, ppm)
B(OH)₂28 - 33

Note: The chemical shift of the ¹¹B nucleus is sensitive to the solvent and the presence of coordinating species. The free boronic acid is expected to have a chemical shift in the range of 28-33 ppm, characteristic of a trigonal planar sp² hybridized boron.[1] Upon coordination with a Lewis base, a significant upfield shift would be observed.

Experimental Protocols

The following provides a general methodology for the NMR analysis of this compound.

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent that can dissolve the boronic acid without reacting with it should be chosen. Common choices include DMSO-d₆, Methanol-d₄, or Acetone-d₆. For ¹¹B NMR, the solvent should ideally not contain boron.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H and ¹³C NMR. For ¹¹B and ¹⁹F NMR, which are generally more sensitive, lower concentrations may be feasible.

  • Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is added to the solvent for accurate chemical shift calibration.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing the complex splitting patterns expected from the fluorinated aromatic ring.

  • ¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate spectral width to cover all proton signals, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically run to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR: A one-dimensional fluorine experiment is conducted. ¹⁹F NMR is a highly sensitive technique.[2]

  • ¹¹B NMR: Due to the quadrupolar nature of the boron nucleus, ¹¹B NMR signals can be broad.[3] A dedicated boron probe or a broadband probe is required. The use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass tubes.[4]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis & Interpretation Compound This compound Solvent Deuterated Solvent Selection (e.g., DMSO-d6) Compound->Solvent Preparation Dissolution & Transfer to NMR Tube Solvent->Preparation Standard Internal Standard (e.g., TMS) Standard->Preparation H1_NMR 1H NMR Preparation->H1_NMR C13_NMR 13C NMR Preparation->C13_NMR F19_NMR 19F NMR Preparation->F19_NMR B11_NMR 11B NMR Preparation->B11_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing B11_NMR->Processing Referencing Chemical Shift Referencing Processing->Referencing Integration Integration Referencing->Integration Multiplicity Multiplicity Analysis Referencing->Multiplicity Coupling Coupling Constant Measurement Referencing->Coupling Assignment Signal Assignment Integration->Assignment Multiplicity->Assignment Coupling->Assignment Structure_Confirmation Structure Confirmation Assignment->Structure_Confirmation

Workflow for Spectroscopic Analysis

References

An In-depth Technical Guide on the ¹H and ¹³C NMR of (2,6-Difluoro-3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2,6-Difluoro-3-hydroxyphenyl)boronic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally analogous compounds. It also includes a comprehensive, generalized protocol for the acquisition of NMR data for arylboronic acids, a class of compounds known for its unique spectral challenges.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the known spectral data of related compounds, including 2,6-difluorophenylboronic acid and 3-hydroxyphenylboronic acid. The chemical shifts (δ) are reported in parts per million (ppm), and the coupling constants (J) are in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-46.8 - 7.0ddd (doublet of doublet of doublets)³JHH = 8.5, ⁴JHF = 7.0, ⁵JHF = 2.0
H-57.2 - 7.4t (triplet)³JHH = 8.5, ⁴JHF = 8.5
OH5.0 - 6.0br s (broad singlet)-
B(OH)₂8.0 - 8.5br s (broad singlet)-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C-1 (C-B)115 - 120br s (broad singlet)-
C-2 (C-F)160 - 165dd (doublet of doublets)¹JCF ≈ 250, ²JCCF ≈ 15
C-3 (C-OH)155 - 160d (doublet)²JCCF ≈ 10
C-4110 - 115t (triplet)³JCCCF ≈ 3
C-5125 - 130s (singlet)-
C-6 (C-F)160 - 165dd (doublet of doublets)¹JCF ≈ 250, ²JCCF ≈ 15

Note: The chemical shift of the carbon attached to the boron (C-1) is often broadened due to the quadrupolar nature of the boron nucleus and may be difficult to observe.

Structural and NMR Correlation Diagram

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR assignment correlation.

Caption: Molecular structure of this compound.

Experimental Protocols

Obtaining high-quality NMR spectra for arylboronic acids requires specific considerations due to their tendency to form cyclic, trimeric anhydrides (boroxines), which can lead to complex or uninterpretable spectra. The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Solvent Selection: The choice of a deuterated solvent is crucial. Protic solvents like methanol-d₄ or DMSO-d₆ are often preferred as they can break up the boroxine trimers through hydrogen bonding and exchange with the B(OH)₂ protons.[1] For this particular compound, DMSO-d₆ is a good initial choice due to its ability to dissolve polar compounds. Acetone-d₆ can also be a suitable alternative. Chloroform-d (CDCl₃) should be used with caution as it may not effectively prevent oligomerization.[1]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent for ¹H NMR. A higher concentration of 20-50 mg in the same volume of solvent is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary. The solution should be clear and free of particulate matter before being transferred to the NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for adequate signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16 to 64 scans are generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') should be used.

    • Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) will be necessary.

    • Relaxation Delay: A longer relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

3. Data Processing and Analysis

  • Referencing: The spectra should be referenced to the residual solvent peak. For DMSO-d₆, the residual proton peak is at approximately 2.50 ppm, and the carbon peak is at 39.52 ppm.

  • Analysis: The ¹H spectrum is expected to show two aromatic signals, each with complex splitting patterns due to both H-H and H-F couplings. The hydroxyl and boronic acid protons will likely appear as broad singlets and may exchange with residual water in the solvent. The proton-decoupled ¹³C spectrum will show distinct signals for each carbon environment. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, appearing as doublets. Longer-range C-F couplings may also be observed, leading to more complex splitting patterns for other carbons in the ring.

Logical Workflow for Spectroscopic Characterization

The following diagram outlines a logical workflow for the comprehensive spectroscopic analysis of this compound.

G cluster_workflow Spectroscopic Analysis Workflow sample_prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) nmr_acq NMR Data Acquisition (400 MHz Spectrometer) sample_prep->nmr_acq h_nmr 1H NMR (16-64 scans) nmr_acq->h_nmr c_nmr 13C NMR (≥1024 scans) nmr_acq->c_nmr data_proc Data Processing (FT, Phasing, Referencing) h_nmr->data_proc c_nmr->data_proc spectral_analysis Spectral Analysis (Chemical Shifts, Couplings) data_proc->spectral_analysis structure_confirm Structure Confirmation spectral_analysis->structure_confirm

Caption: Workflow for the NMR analysis of this compound.

References

physical and chemical properties of (2,6-Difluoro-3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Difluoro-3-hydroxyphenyl)boronic acid is a specialized building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a boronic acid moiety, a hydroxyl group, and two fluorine atoms on an aromatic ring, makes it a versatile tool for creating complex molecular architectures. Boronic acids are well-established as key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic organic chemistry for forming carbon-carbon bonds.[1]

The incorporation of fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2] The hydroxyl group provides a reactive handle for further functionalization or can act as a crucial hydrogen bond donor in interactions with biological targets. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, tailored for professionals in the field of drug development.

Core Properties

This compound is typically a white to off-white solid.[3] It is important to store this compound under an inert atmosphere at temperatures ranging from 2-8°C to -20°C to maintain its stability.[4][5]

Physical and Chemical Data
PropertyValueSource(s)
CAS Number 957065-86-0[2][4][5]
Molecular Formula C₆H₅BF₂O₃[2][4][5]
Molecular Weight 173.91 g/mol [2][5]
Physical Form Solid[4]
Purity Typically ≥97%[4]
Melting Point No data available
Boiling Point No data available
pKa No data available
Solubility No quantitative data available. General solubility expected in organic solvents like DMSO and methanol.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the boronic acid protons. The aromatic protons will exhibit splitting patterns influenced by both fluorine-proton and proton-proton coupling. The hydroxyl and boronic acid protons are typically broad singlets and may be exchangeable with deuterium oxide.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons. The carbon atoms directly bonded to fluorine will show characteristic large one-bond carbon-fluorine coupling constants (¹JCF). The carbon attached to the boron atom may appear as a broad signal.

  • ¹⁹F NMR: The fluorine NMR spectrum would provide valuable information about the fluorine environments.

  • FTIR: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and boronic acid groups (typically broad, around 3200-3600 cm⁻¹), B-O stretching vibrations (around 1300-1400 cm⁻¹), and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak and fragmentation patterns consistent with the structure, including potential loss of water and other fragments from the aromatic ring.

Synthesis and Purification

General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and common method for preparing hydroxyphenylboronic acids involves a multi-step sequence starting from a corresponding bromophenol.[6]

A plausible synthetic workflow is outlined below:

G A Start: 2,4-Difluoro-3-bromophenol B Protection of Hydroxyl Group (e.g., with BOC, TMS, or Benzyl group) A->B Step 1 C Formation of Organometallic Reagent (Grignard or Organolithium) B->C Step 2 D Reaction with Borate Ester (e.g., Trimethyl borate or Triisopropyl borate) C->D Step 3 E Hydrolysis and Deprotection (Acidic workup) D->E Step 4 F Final Product: This compound E->F Step 5

General Synthetic Workflow for Hydroxyphenylboronic Acids.

Detailed Experimental Protocol (Hypothetical):

  • Protection: The hydroxyl group of the starting bromophenol is protected to prevent interference in subsequent steps. This can be achieved using standard protecting groups like tert-butyloxycarbonyl (BOC), trimethylsilyl (TMS), or benzyl (Bn).[6]

  • Organometallic Formation: The protected bromophenol is then converted into an organometallic reagent. This is typically done by either forming a Grignard reagent using magnesium metal or by lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures.[6][7]

  • Borylation: The organometallic intermediate is then reacted with a borate ester, such as trimethyl borate or triisopropyl borate, at low temperature.[6][7]

  • Hydrolysis and Deprotection: The resulting boronate ester is hydrolyzed upon acidic workup, which also typically removes the protecting group from the hydroxyl moiety, yielding the final hydroxyphenylboronic acid.[6]

Purification

Purification of boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines). Common purification methods include:

  • Recrystallization: This is a common method, though finding a suitable solvent system can require experimentation.

  • Chromatography: Column chromatography on silica gel can be used, but care must be taken as boronic acids can sometimes be difficult to handle on silica.

  • Acid-Base Extraction: An impure boronic acid can be treated with a base to form the boronate salt, which can be washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the purified boronic acid.

Chemical Reactivity and Applications

This compound is a valuable reagent in several key areas of drug discovery and development.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. This reaction is a powerful tool for constructing the core scaffolds of many drug molecules.[1]

A typical workflow for a Suzuki-Miyaura coupling reaction is as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Heating (e.g., 80-110 °C) A->F B Aryl/Heteroaryl Halide or Triflate B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene, Dioxane, DMF/Water) E->F G Biaryl Product F->G

Workflow for Suzuki-Miyaura Cross-Coupling.

Experimental Protocol (General):

  • To a reaction vessel under an inert atmosphere, add this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide/triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).[8]

  • Add an appropriate solvent system (e.g., toluene, a mixture of dioxane and water, or DMF and water).[8]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography or recrystallization.

Enzyme Inhibition

Boronic acids are known to be effective inhibitors of certain classes of enzymes, particularly serine proteases.[9] The boron atom can form a reversible covalent bond with the hydroxyl group of a serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[10] While specific inhibitory activity for this compound is not documented, its structural features suggest potential for investigation as an inhibitor for various enzymatic targets. Boronic acid-containing compounds have been successfully developed as drugs, with Bortezomib being a prominent example of a proteasome inhibitor used in cancer therapy.[10]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[11] The structural characteristics of this compound, with its multiple points for potential modification, make it an attractive scaffold or component for the synthesis of PROTAC linkers or even as part of the ligand for the protein of interest.[11] The rigidity and defined exit vectors that can be achieved using this building block could be advantageous in optimizing the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).

Safety Information

This compound is associated with the GHS07 pictogram, indicating that it can be harmful. The hazard statement H302 signifies that it is harmful if swallowed.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling, combined with the potential for its boronic acid and hydroxyl functionalities to engage in key interactions with biological targets, makes it a compound of high interest. The presence of fluorine atoms further enhances its potential for creating drug candidates with improved pharmacokinetic properties. Further research into the specific biological activities and applications of this compound and its derivatives is warranted and holds promise for the development of new therapeutic agents.

References

Solubility Profile of (2,6-Difluoro-3-hydroxyphenyl)boronic acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of arylboronic acids in common organic solvents, with a specific focus on estimating the solubility of (2,6-Difluoro-3-hydroxyphenyl)boronic acid. Due to the absence of publicly available, quantitative solubility data for this compound, this document presents data for structurally analogous compounds, namely phenylboronic acid and various isomers of isobutoxyphenylboronic acid. The provided data serves as a valuable reference point for researchers working with substituted phenylboronic acids. Furthermore, this guide details the standard experimental protocol for determining the solubility of these compounds, enabling researchers to generate precise data for their specific applications.

Introduction

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its physicochemical properties, with solubility being a critical parameter. Solubility data is essential for reaction optimization, purification, formulation, and the overall efficiency of synthetic routes.

The solubility of phenylboronic acids is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent.[1] Factors such as hydrogen bonding, crystal lattice energy, and the potential for dehydration to form boroxines (cyclic anhydrides) also play a crucial role in the dissolution process.[1] This guide aims to provide a foundational understanding of these factors by presenting solubility data for related compounds and outlining a robust experimental methodology for direct solubility determination.

Quantitative Solubility Data for Phenylboronic Acid Analogs

The following tables summarize the experimentally determined solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in a range of organic solvents. This data is presented as the mole fraction (x) of the solute at various temperatures. While this data does not directly represent the solubility of this compound, it provides a useful approximation and highlights general solubility trends for this class of compounds.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (K)Mole Fraction (x)
Chloroform293.150.018
303.150.032
313.150.055
323.150.091
3-Pentanone293.150.125
303.150.175
313.150.240
323.150.325
Acetone293.150.140
303.150.195
313.150.265
323.150.355
Dipropyl ether293.150.025
303.150.042
313.150.068
323.150.105
Methylcyclohexane293.150.0008
303.150.0015
313.150.0028
323.150.0050

Data extracted from studies on phenylboronic acid solubility.[2]

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3800.1300.108
Dipropyl ether293.150.0300.0070.005
303.150.0500.0120.009
313.150.0800.0200.015
323.150.1250.0330.025
Methylcyclohexane293.150.00120.00030.0002
303.150.00220.00050.0004
313.150.00400.00090.0007
323.150.00700.00160.0012

Data extracted from studies on isobutoxyphenylboronic acid solubility.[1]

Experimental Protocol for Solubility Determination: The Dynamic Method

A widely used and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[1][2] This method relies on the visual or instrumental detection of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment
  • This compound (or other boronic acid of interest)

  • High-purity organic solvents

  • Analytical balance (±0.0001 g)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated digital thermometer (±0.01 K)

  • Luminance probe or a device for visual inspection of turbidity

Procedure
  • Sample Preparation: Accurately weigh the boronic acid and the selected organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.

  • Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.1 K/min) using the circulating thermostat while being vigorously stirred to ensure thermal and compositional homogeneity.

  • Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This transition can be observed visually or detected by a sharp increase in light transmittance measured by a luminance probe.

  • Data Collection: Repeat the measurement for a range of compositions to generate a solubility curve (mole fraction vs. temperature).

G Experimental Workflow for Dynamic Solubility Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_acid Weigh Boronic Acid combine Combine in Jacketed Vessel weigh_acid->combine weigh_solvent Weigh Organic Solvent weigh_solvent->combine heat_stir Heat and Stir at a Constant Rate combine->heat_stir Known Composition monitor Monitor Turbidity (Visually or with a Probe) heat_stir->monitor record_temp Record Temperature at Complete Dissolution monitor->record_temp repeat_exp Repeat for Different Compositions record_temp->repeat_exp plot_data Plot Solubility Curve (Mole Fraction vs. Temperature) repeat_exp->plot_data

Caption: Workflow for the dynamic method of solubility determination.

Factors Influencing Solubility

The solubility of this compound will be dictated by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

G Key Factors Influencing Boronic Acid Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility Substituents Substituent Effects (e.g., F, OH) Solubility->Substituents H_Bonding Hydrogen Bonding Solubility->H_Bonding Crystal_Lattice Crystal Lattice Energy Solubility->Crystal_Lattice Boroxine_Formation Boroxine Formation Solubility->Boroxine_Formation Polarity Polarity Solubility->Polarity H_Bonding_Ability H-Bonding Ability Solubility->H_Bonding_Ability

Caption: Interplay of factors governing the solubility of boronic acids.

The fluorine and hydroxyl substituents on the phenyl ring of the target compound will significantly impact its solubility profile compared to the unsubstituted phenylboronic acid. The electron-withdrawing nature of the fluorine atoms and the hydrogen-bonding capabilities of the hydroxyl group will influence the acidity of the boronic acid and its interactions with different solvents.

Conclusion

References

In-Depth Technical Guide to (2,6-Difluoro-3-hydroxyphenyl)boronic acid (CAS 957065-86-0) for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of the Properties, Synthesis, and Application of (2,6-Difluoro-3-hydroxyphenyl)boronic acid in Targeted Protein Degradation.

Introduction

This compound, identified by CAS number 957065-86-0, is a specialized chemical intermediate that has garnered significant interest in the field of medicinal chemistry. Its unique structural features make it a valuable building block in the synthesis of complex bioactive molecules, most notably in the burgeoning area of targeted protein degradation. This guide provides a detailed examination of its chemical and physical properties, a survey of suppliers, and a comprehensive look into its application in the development of Proteolysis-Targeting Chimeras (PROTACs), including a representative experimental protocol and the relevant biological pathways.

Chemical and Physical Properties

This compound is a white to off-white solid. The presence of two electron-withdrawing fluorine atoms and a hydroxyl group on the phenyl ring influences its reactivity and potential interactions in biological systems. A summary of its key properties is presented in the table below.

PropertyValueReference
CAS Number 957065-86-0General
IUPAC Name This compound[1][2]
Molecular Formula C₆H₅BF₂O₃[3][4]
Molecular Weight 173.91 g/mol [1][4][5]
Appearance Solid[1]
Purity 97% to >98%[1][4]
Density 1.526 g/cm³ (calculated)[6]
Boiling Point 350.912 °C at 760 mmHg (calculated)[6][7]
Flash Point 166.026 °C (calculated)[6]
Storage Temperature 2-8°C in an inert atmosphere or Room Temperature[1][4]

Key Application in Targeted Protein Degradation: PROTACs

The primary application of this compound in modern drug discovery is as a precursor for the synthesis of ligands that recruit E3 ubiquitin ligases, a critical component of PROTACs.

PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology represents a paradigm shift from traditional occupancy-based pharmacology to an event-driven mechanism that can catalytically eliminate disease-causing proteins.

The general mechanism of action for a PROTAC is depicted in the following workflow:

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

The ubiquitin-proteasome system is a fundamental cellular process for protein homeostasis. PROTACs effectively hijack this system to selectively eliminate target proteins.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin (Ub) E1 E1 Ub-activating enzyme Ub->E1 ATP E2 E2 Ub-conjugating enzyme E1->E2 Ub transfer E3 E3 Ub ligase E2->E3 Ub_Substrate Ub-Substrate E3->Ub_Substrate Ub transfer Substrate Substrate Protein Substrate->E3 PolyUb_Substrate Poly-Ub Substrate Ub_Substrate->PolyUb_Substrate Elongation Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome Pathway.

Synthesis of PROTAC Precursors using this compound

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a similar reaction and is provided as a representative example of how this compound could be utilized.

Reaction: Coupling of an aryl bromide with a phenylboronic acid derivative.

Materials:

  • Aryl bromide (1.0 equivalent)

  • This compound (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.1 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, and potassium carbonate.

  • Add 1,4-dioxane and water to the vessel.

  • Degas the reaction mixture by bubbling nitrogen gas through the solution for 20 minutes.

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst to the reaction mixture at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired coupled product.

The following diagram illustrates the general workflow for synthesizing a PROTAC, highlighting the step where a Suzuki-Miyaura coupling would be employed.

PROTAC_Synthesis_Workflow start Starting Materials boronic_acid (2,6-Difluoro-3-hydroxyphenyl) boronic acid start->boronic_acid aryl_halide Aryl Halide (Linker precursor) start->aryl_halide suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki aryl_halide->suzuki intermediate Coupled Intermediate suzuki->intermediate linker_synthesis Linker Elaboration intermediate->linker_synthesis poi_ligand POI Ligand coupling1 Coupling to POI Ligand poi_ligand->coupling1 e3_ligand E3 Ligase Ligand coupling2 Coupling to E3 Ligase Ligand e3_ligand->coupling2 linker_synthesis->coupling1 intermediate2 PROTAC Precursor coupling1->intermediate2 intermediate2->coupling2 protac Final PROTAC coupling2->protac

Caption: General synthetic workflow for a PROTAC utilizing a Suzuki-Miyaura coupling.

Suppliers

This compound is available from a variety of chemical suppliers. The table below lists some of the prominent suppliers and their typical offerings. Researchers should always verify the purity and specifications with the supplier before purchase.

SupplierPurityAvailable Quantities
Sigma-Aldrich (Ambeed, Inc.)97%250 mg, 1 g, 5 g, 25 g
AK Scientific95%1 g, 5 g, 10 g
Achemica--
2a biotech97%-
Fluorochem>97%1 g, 5 g
BLDpharm>98%1 g, 5 g, 25 g
AbacipharmTech-Catalog item
Fluoropharm>98%-
ChemNet--
PINPOOLS--

Conclusion

This compound (CAS 957065-86-0) is a valuable and versatile building block for the synthesis of advanced therapeutic agents, particularly in the field of targeted protein degradation. Its utility in constructing PROTAC molecules via robust synthetic methods like the Suzuki-Miyaura coupling makes it a compound of high interest to researchers in drug discovery and development. This guide provides a foundational understanding of its properties, applications, and synthetic utility, aiming to facilitate its effective use in the design and creation of next-generation therapeutics.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of (2,6-Difluoro-3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Difluoro-3-hydroxyphenyl)boronic acid is a synthetically important aromatic boronic acid with potential applications in medicinal chemistry and materials science. Its chemical behavior and utility in cross-coupling reactions are intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound. While direct experimental data from single-crystal X-ray diffraction is not publicly available for this specific molecule, this guide synthesizes information from spectroscopic data of related compounds and computational modeling to present a robust predictive model of its structural characteristics. This document details expected physicochemical properties, outlines protocols for its synthesis and characterization, and employs visualizations to describe its conformational landscape and analytical workflows.

Introduction

Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of their electronic and steric properties, which in turn influences their reactivity and potential as building blocks for complex molecules. This compound presents a unique substitution pattern with two ortho-fluorine atoms to the boronic acid moiety and a meta-hydroxyl group. The electron-withdrawing nature of the fluorine atoms is expected to increase the Lewis acidity of the boron center, while the hydroxyl group can participate in hydrogen bonding, influencing both solid-state packing and solution-phase conformation. Understanding the interplay of these structural features is critical for predicting its reactivity and designing new applications.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in Table 1. These values are compiled from commercial supplier data and predictive models based on its chemical structure.

PropertyValueSource
Molecular Formula C₆H₅BF₂O₃--INVALID-LINK--, ChemNet
Molecular Weight 173.91 g/mol --INVALID-LINK--, ChemNet
CAS Number 957065-86-0--INVALID-LINK--, ChemNet
Appearance White to off-white solid--INVALID-LINK--
Purity Typically ≥97%--INVALID-LINK--
Storage Inert atmosphere, 2-8°C--INVALID-LINK--

Conformational Analysis

The conformational landscape of phenylboronic acids is primarily defined by the rotation around the C-B bond and the orientation of the two hydroxyl groups of the boronic acid moiety. This gives rise to several possible conformers, with the most common being the syn-syn, syn-anti, and anti-anti orientations of the O-H bonds relative to the C-B bond.[1][2] The relative energies of these conformers are influenced by intramolecular interactions, such as hydrogen bonding, and steric hindrance from ortho substituents.

For this compound, the two ortho-fluorine atoms are expected to play a significant role in determining the preferred conformation. Steric clash between the fluorine atoms and the hydroxyl groups of the boronic acid will likely force the B(OH)₂ group to be non-planar with respect to the phenyl ring. Furthermore, the possibility of intramolecular hydrogen bonding between one of the boronic acid hydroxyl groups and the ortho-fluorine or the meta-hydroxyl group could stabilize certain conformations.

Computational studies on similar fluorinated phenylboronic acids have shown that the syn-anti conformation is often the most stable.[2] In this arrangement, one hydroxyl group is oriented towards the phenyl ring, potentially forming a weak intramolecular hydrogen bond with an ortho substituent, while the other is directed away.

Conformational_Isomers cluster_syn_syn syn-syn Conformer cluster_syn_anti syn-anti Conformer (Often Most Stable) cluster_anti_anti anti-anti Conformer a B(OH)₂ group with both O-H bonds oriented on the same side relative to the C-B bond. b One O-H bond is oriented towards the phenyl ring, and the other is oriented away. a->b Rotation c Both O-H bonds are oriented on opposite sides relative to the C-B bond. b->c Rotation c->a Rotation

Caption: Conformational isomers of phenylboronic acids.

Experimental Protocols

While a definitive experimental structure for this compound has not been published, the following protocols outline the standard methodologies for its synthesis and detailed structural characterization.

Synthesis

A common synthetic route to substituted phenylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.

Synthesis_Workflow Start 1,3-Difluoro-2-bromobenzene Step1 Protection of Hydroxyl Group (e.g., as methoxymethyl ether) Start->Step1 Step2 Lithiation with n-BuLi at -78°C Step1->Step2 Step3 Reaction with Triisopropyl Borate Step2->Step3 Step4 Acidic Workup (e.g., HCl) Step3->Step4 Step5 Deprotection Step4->Step5 End This compound Step5->End Computational_Workflow Input Initial 3D Structure of this compound Conformer_Search Systematic Rotational Scan of C-B and O-H bonds Input->Conformer_Search DFT_Optimization Geometry Optimization of Each Conformer (e.g., B3LYP/6-311++G(d,p)) Conformer_Search->DFT_Optimization Frequency_Analysis Vibrational Frequency Calculation to Confirm Minima DFT_Optimization->Frequency_Analysis Energy_Calculation Single-Point Energy Calculation for Relative Stabilities Frequency_Analysis->Energy_Calculation Output Predicted Lowest Energy Conformation and Spectroscopic Properties Energy_Calculation->Output

References

Reactivity Profile of (2,6-Difluoro-3-hydroxyphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,6-Difluoro-3-hydroxyphenyl)boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two ortho-fluorine atoms and a meta-hydroxyl group, imparts a distinct reactivity profile governed by a combination of electronic and steric effects. This guide provides an in-depth analysis of its expected chemical behavior, focusing on key transformations relevant to drug discovery and development.

Due to the limited specific literature on this compound, this guide infers its reactivity based on established principles and data from structurally analogous fluorinated and sterically hindered arylboronic acids.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are crucial for understanding its solubility, stability, and handling characteristics.

PropertyValueSource
CAS Number 957065-86-0Sigma-Aldrich
Molecular Formula C₆H₅BF₂O₃Sigma-Aldrich
Molecular Weight 173.91 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Storage Temperature 2-8°C under inert atmosphereSigma-Aldrich
Purity Typically ≥97%Sigma-Aldrich

Electronic and Steric Profile

The reactivity of this compound is significantly influenced by its substituents:

  • Ortho-Fluoro Groups: The two fluorine atoms at the ortho positions exert strong electron-withdrawing inductive effects, which can increase the Lewis acidity of the boronic acid. However, they also introduce significant steric hindrance around the boron center. This steric bulk can impact the rate of transmetalation in cross-coupling reactions.

  • Meta-Hydroxyl Group: The hydroxyl group is an electron-donating group through resonance and an electron-withdrawing group through induction. Its position at the meta-position primarily exerts an inductive effect, further influencing the electronic nature of the aromatic ring. The hydroxyl group can also participate in hydrogen bonding, affecting solubility and potentially coordinating with catalysts.

Key Reactions and Reactivity

This compound is expected to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[1]

Expected Reactivity: The steric hindrance from the two ortho-fluorine atoms is the most critical factor influencing the Suzuki-Miyaura coupling of this compound. This steric bulk can slow down the transmetalation step, which is often the rate-determining step in the catalytic cycle. To overcome this, specialized ligands and reaction conditions are typically required. Electron-rich, bulky phosphine ligands are often employed to facilitate the reaction with sterically hindered boronic acids.

A generalized reaction scheme is presented below:

Suzuki_Miyaura A This compound C Pd(0) Catalyst Base, Solvent A->C B Ar-X (X = Br, I, OTf) B->C D Coupled Product C->D

Figure 1: General scheme of the Suzuki-Miyaura coupling.

Typical Suzuki-Miyaura Reaction Conditions:

ParameterTypical Conditions for Sterically Hindered Arylboronic Acids
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Ligand SPhos, XPhos, RuPhos, or other bulky, electron-rich phosphines
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THF, often with water
Temperature 80-120 °C
Chan-Lam Cross-Coupling Reaction

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst.[2] This reaction is advantageous as it can often be performed under milder conditions, sometimes even at room temperature and open to the air.[2]

Expected Reactivity: Similar to the Suzuki-Miyaura coupling, the steric hindrance of the ortho-fluoro groups will play a significant role. The choice of copper source, ligand, and solvent will be critical to achieving good yields. The hydroxyl group on the phenyl ring could potentially coordinate with the copper catalyst, influencing the reaction outcome.

A generalized reaction scheme is presented below:

Chan_Lam A This compound C Cu(II) Catalyst Base, Solvent, Oxidant A->C B R-NH₂ or R-OH B->C D Coupled Product (Ar-NR₂ or Ar-OR) C->D Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine boronic acid (1.2 eq), aryl halide (1.0 eq), base (2.0 eq), and Pd catalyst/ligand in a flask. B Evacuate and backfill with inert gas (e.g., Argon). A->B C Add degassed solvent. B->C D Heat the reaction mixture to the desired temperature. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with an organic solvent. E->F G Wash with water and brine. F->G H Dry the organic layer over Na₂SO₄. G->H I Concentrate under reduced pressure. H->I J Purify by column chromatography. I->J ChanLam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine boronic acid (1.5 eq), amine/alcohol (1.0 eq), Cu catalyst (0.1 eq), and base (2.0 eq) in a flask. B Add solvent. A->B C Stir the reaction mixture at the desired temperature, often open to air. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Filter the reaction mixture through Celite. D->E F Concentrate the filtrate. E->F G Purify by column chromatography. F->G

References

Stability and Storage of (2,6-Difluoro-3-hydroxyphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2,6-Difluoro-3-hydroxyphenyl)boronic acid. It includes a summary of stability data, detailed experimental protocols for stability assessment, and a discussion of the factors influencing the degradation of this and other arylboronic acids. This document is intended to equip researchers with the necessary information to ensure the integrity and proper handling of this reagent in their studies.

Core Stability and Storage Recommendations

This compound, like many arylboronic acids, is susceptible to degradation, which can impact its purity and reactivity. Proper storage is therefore critical to maintain its quality over time.

Key Storage Conditions:

  • Temperature: Refrigeration at 2-8°C is recommended for long-term storage.[1]

  • Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is advised to prevent oxidation.[1][2][3]

  • Moisture: The compound should be protected from moisture to prevent hydrolysis.[2][3] It is hygroscopic and can absorb moisture from the air, which can lead to the formation of boroxines (cyclic anhydrides).[3][4]

Incompatibilities:

  • Strong oxidizing agents.[2][3]

  • Strong acids and bases.[3]

The physical form of this compound is a solid.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively published, the following table summarizes general stability information for boronic acids, which should be considered applicable.

ParameterConditionRecommendation/Observation
Storage Temperature Refrigerated (2-8°C)Recommended for long-term storage to minimize degradation.[2]
Room TemperatureSuitable for short-term storage if protected from moisture and light. Some suppliers suggest room temperature storage for similar compounds.[5][6]
Atmosphere Inert Gas (Nitrogen, Argon)Recommended to prevent oxidative degradation.[1][2][3]
AirExposure to air can lead to oxidation and hydrolysis due to atmospheric moisture.[3]
Moisture AnhydrousEssential for maintaining stability. Boronic acids are prone to forming boroxines in the presence of water.
Exposure to HumidityLeads to hydrolysis and potential degradation.[3]
pH (in solution) NeutralGenerally, boronic acids are most stable at neutral pH.
Acidic or BasicCan catalyze protodeboronation, a common degradation pathway for boronic acids.[2][7]
Solution Storage -80°C or -20°C (under nitrogen)General guideline for boronic acids in solution, with stability for up to 6 months at -80°C or 1 month at -20°C.[2]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, especially after prolonged storage or when used in sensitive applications, its stability can be assessed using various analytical techniques. Forced degradation studies are also crucial to understand the degradation pathways and to develop stability-indicating analytical methods.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is designed to separate the intact boronic acid from its potential degradation products.

  • Objective: To quantify this compound and its degradation products over time under various stress conditions.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A reverse-phase C18 column is a common choice.[2] To minimize on-column hydrolysis, a column with low silanol activity is recommended.[8][9]

  • Mobile Phase: A mixture of acetonitrile and water is typically used. It is often beneficial to avoid pH modifiers in the mobile phase to reduce on-column hydrolysis.[2][8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Detection: UV detection should be appropriate for this compound due to the presence of the phenyl ring.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Subject aliquots of the solution to different stress conditions as outlined in the forced degradation studies below.

    • At specified time points, inject the samples onto the HPLC system.

    • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Monitoring

¹H NMR spectroscopy can be a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of boronic acids in solution.[2]

  • Objective: To observe the disappearance of signals corresponding to this compound and the appearance of new signals from degradation products.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CD₃OD.

  • Procedure:

    • Dissolve a known amount of the boronic acid in the chosen deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum to serve as a baseline.

    • Subject the NMR tube to the desired stress condition (e.g., addition of D₂O, acid, or base, or heating).

    • Acquire subsequent ¹H NMR spectra at regular intervals.

    • Integrate the signals of the parent compound and any new signals to monitor the degradation process.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[10] These studies help in identifying potential degradation products and pathways.[11]

  • Acid and Base Hydrolysis:

    • Procedure: Reflux the compound in 0.1 M HCl and 0.1 M NaOH.[12] If no degradation is observed, the concentration of the acid/base can be increased.[11]

    • Analysis: Analyze the samples at various time points using a stability-indicating HPLC method.

  • Oxidation:

    • Procedure: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[10]

    • Analysis: Monitor the degradation by HPLC.

  • Thermal Degradation:

    • Procedure: Expose the solid compound to dry heat (e.g., 70°C) for a specified period.[10] Solutions can also be heated to induce degradation.

    • Analysis: Analyze the samples by HPLC or NMR.

  • Photostability:

    • Procedure: Expose the compound (both in solid state and in solution) to a combination of UV and visible light, as specified by ICH Q1B guidelines (e.g., 1.2 million lux-hours visible and 200 watt-hours/m² UV).[10][12]

    • Analysis: Analyze the samples by HPLC.

Visualizing Experimental and Logical Workflows

General Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.

Stability_Assessment_Workflow cluster_Setup 1. Initial Setup cluster_Forced_Degradation 2. Forced Degradation Studies cluster_Analysis 3. Analysis and Data Interpretation cluster_Conclusion 4. Conclusion and Recommendations Compound Test Compound This compound MethodDev Develop Stability-Indicating Analytical Method (e.g., HPLC) Compound->MethodDev Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Stress Photo Photostability Analysis Analyze Stressed Samples (HPLC, LC-MS, NMR) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis ID Identify Degradation Products Analysis->ID Pathway Elucidate Degradation Pathways ID->Pathway Storage Define Storage Conditions Pathway->Storage ShelfLife Establish Shelf-Life Storage->ShelfLife

Caption: A logical workflow for the stability assessment of a chemical compound.

Representative Signaling Pathway: Protease Inhibition by Boronic Acids

Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases, by forming a stable, covalent adduct with the active site serine residue. While this compound is not a known drug, the following diagram illustrates this general mechanism of action, which is relevant to the broader class of boronic acids.

Protease_Inhibition_Pathway cluster_Enzyme Enzyme Active Site cluster_Inhibitor Inhibitor cluster_Reaction Reaction Serine Serine Residue (Nucleophilic Hydroxyl) Substrate Peptide Substrate Serine->Substrate attacks BoronicAcid This compound (Electrophilic Boron) Serine->BoronicAcid attacks TransitionState Tetrahedral Intermediate Serine->TransitionState Histidine Histidine Residue (General Base) Histidine->Serine activates BoronicAcid->TransitionState InhibitedComplex Stable Covalent Adduct (Inhibited Enzyme) TransitionState->InhibitedComplex NoProduct No Peptide Cleavage InhibitedComplex->NoProduct

Caption: General mechanism of protease inhibition by a boronic acid.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (2,6-Difluoro-3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing (2,6-Difluoro-3-hydroxyphenyl)boronic acid. This reagent is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heterobiaryl structures. The presence of both ortho-difluoro substitution and a hydroxyl group presents unique challenges, including the potential for protodeboronation and the need for carefully optimized reaction conditions to achieve high yields.

The protocols and data presented herein are compiled from established methodologies for structurally related boronic acids and provide robust starting points for reaction optimization.

Challenges in the Suzuki Coupling of this compound

The structure of this compound necessitates special considerations for successful Suzuki-Miyaura coupling:

  • Steric Hindrance: The two fluorine atoms ortho to the boronic acid group can sterically hinder the transmetalation step in the catalytic cycle. This often requires the use of bulky, electron-rich phosphine ligands to promote efficient coupling.

  • Protodeboronation: Polyfluorophenylboronic acids are known to be susceptible to protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom, especially under basic conditions and at elevated temperatures.[1] Highly active catalysts that allow for lower reaction temperatures and shorter reaction times are therefore advantageous.[1]

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can react with the basic conditions required for the Suzuki coupling. While many Suzuki couplings are tolerant of free hydroxyl groups, the choice of base is critical to avoid deprotonation-related side reactions or catalyst inhibition. In some cases, protection of the hydroxyl group may be necessary, though it is often preferable to identify conditions that are compatible with the free phenol.

Experimental Protocols

Two general protocols are provided below, based on successful couplings of structurally similar difluorophenylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific aryl halide coupling partners.

Protocol 1: Room Temperature Coupling with a Highly Active Precatalyst

This protocol is adapted from conditions developed for the rapid coupling of unstable polyfluorophenylboronic acids and is recommended as a starting point for a wide range of aryl and heteroaryl chlorides, bromides, and triflates.[1]

Materials:

  • This compound

  • Aryl halide (chloride, bromide, or triflate)

  • SPhos-Pd-G2 precatalyst (or a similar highly active Buchwald precatalyst)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the SPhos-Pd-G2 precatalyst (0.02 mmol, 2 mol%).

  • Seal the vial with a septum and purge with an inert atmosphere (e.g., argon or nitrogen) for 10-15 minutes.

  • Add degassed anhydrous THF (2 mL) via syringe.

  • Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC or LC-MS. For many substrates, the reaction should be complete within 30 minutes to 2 hours.[1]

  • Upon completion, quench the reaction with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Thermally Promoted Coupling with a Standard Catalyst System

This protocol utilizes a more traditional catalyst system and may be suitable for less challenging aryl halide substrates. It is based on general procedures for the coupling of fluorinated boronic acids.

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Solvent mixture: 1,4-Dioxane/Water (4:1), degassed

Procedure:

  • To a reaction flask, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the base (Na₂CO₃ or K₂CO₃, 2.2 equiv).

  • Add Pd₂(dba)₃ (2-5 mol%) and the phosphine ligand (XPhos or SPhos, 4-10 mol%).

  • Seal the flask and thoroughly purge the atmosphere with an inert gas (e.g., argon or nitrogen).

  • Add the degassed 1,4-Dioxane/Water (4:1) solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical conditions for the Suzuki coupling of related fluorinated and hydroxyphenylboronic acids. These serve as a reference for optimization.

Table 1: Conditions for Suzuki Coupling of Fluorinated Phenylboronic Acids

Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2,6-Difluorophenylboronic acidSPhos-Pd-G2 (2)-K₃PO₄ (2)THF/H₂ORT0.593
2,5-Difluorophenylboronic acidPd₂(dba)₃ (5)XPhos (15)Na₂CO₃ (2.2)THF/Toluene/H₂O9516-2470-90
4-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)-K₂CO₃ (2)DMF/H₂O110-High

Table 2: Conditions for Suzuki Coupling of Hydroxyphenylboronic Acids

Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
4-Hydroxyphenylboronic acidPd(OAc)₂ (1)dppf (3)K₂CO₃ (5)THF6720
o-, m-, p-Phenol boronic acidsPd/C (heterogeneous)-VariousH₂O100-150-

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)₂ + Base) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'L₂ transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start: Reaction Setup reagents Combine Aryl Halide, This compound, Catalyst, and Base in Vial start->reagents inert Purge with Inert Gas (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Stir at Specified Temperature (Room Temp or Heated) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup Upon Completion purification Purification (Flash Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (2,6-Difluoro-3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. A significant challenge in this field is the coupling of sterically hindered and electronically deactivated substrates, such as (2,6-Difluoro-3-hydroxyphenyl)boronic acid. The presence of two ortho-fluorine substituents renders the boronic acid susceptible to protodeboronation under basic conditions, a common side reaction that reduces coupling efficiency.[2][3]

These application notes provide a detailed protocol for the successful palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl halides. The methodology is adapted from protocols developed for similarly unstable polyfluorophenyl boronic acids, which utilize highly active palladium precatalysts that operate under mild conditions to outcompete the boronic acid decomposition.[2][3]

Key Challenges and Solutions

The primary challenge in utilizing this compound in Suzuki-Miyaura couplings is its propensity for protodeboronation. This issue is exacerbated by the steric hindrance imposed by the ortho-fluorine atoms. To overcome these challenges, a specialized palladium precatalyst system is employed. This system, featuring a biarylphosphine ligand, allows for the rapid generation of the active Pd(0) species at low temperatures.[2] This fast catalysis ensures that the desired cross-coupling occurs significantly faster than the undesired decomposition of the boronic acid.[2][3] The use of a mild base, such as potassium phosphate, is also crucial to minimize boronic acid degradation.[2]

Recommended Catalytic System

Based on studies of structurally similar polyfluorophenyl boronic acids, a highly effective catalytic system involves an aminobiphenyl-ligated palladium precatalyst.[2][3] A commercially available example of such a catalyst is [2-(2-Aminobiphenyl)]di-tert-butylphosphino(dicyclohexylphosphino)palladium(II) chloride. The biarylphosphine ligand, such as XPhos or SPhos, is critical for achieving high catalytic activity at low temperatures.[2][4]

Data Presentation

The following table summarizes representative data for the Suzuki-Miyaura coupling of polyfluorophenylboronic acids with various aryl halides under optimized conditions. While specific data for this compound is not explicitly available, the presented data for 2,6-difluorophenylboronic acid serves as a strong predictive model for expected outcomes.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Chloroanisole2,6-Difluorophenylboronic acid2K₃PO₄THF/H₂Ort0.5>95
24-Chlorotoluene2,6-Difluorophenylboronic acid2K₃PO₄THF/H₂Ort0.5>95
31-Bromo-4-(trifluoromethyl)benzene2,6-Difluorophenylboronic acid2K₃PO₄THF/H₂Ort0.592
44-Bromobenzonitrile2,6-Difluorophenylboronic acid2K₃PO₄THF/H₂Ort0.596
5Methyl 4-bromobenzoate2,6-Difluorophenylboronic acid2K₃PO₄THF/H₂Ort0.594
63-Bromopyridine2,6-Difluorophenylboronic acid2K₃PO₄THF/H₂O400.591

Data adapted from literature on the coupling of 2,6-difluorophenylboronic acid.[2]

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents. Glassware should be oven-dried prior to use.

Materials
  • This compound

  • Aryl halide (e.g., aryl chloride, bromide, or triflate)

  • Palladium Precatalyst (e.g., XPhos-Pd-G3, SPhos-Pd-G3, or similar aminobiphenyl-ligated precatalyst)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution

  • Anhydrous Tetrahydrofuran (THF)

General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.5 mmol, 1.5 equiv).

  • Add the palladium precatalyst (0.02 mmol, 2 mol%).

  • Seal the vial with a septum and purge with an inert gas for 5-10 minutes.

  • Add degassed anhydrous THF (2 mL) via syringe.

  • Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature (or 40 °C if necessary) for 30 minutes to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water (10 mL).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)2 (Boronic Acid) Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents 1. Add Aryl Halide, Boronic Acid, & Pd Precatalyst to Vial Inert 2. Purge with Inert Gas Reagents->Inert Solvents 3. Add Degassed THF and aq. K3PO4 Inert->Solvents Stir 4. Stir Vigorously at Room Temperature or 40°C Solvents->Stir Monitor 5. Monitor by TLC or LC-MS Stir->Monitor Quench 6. Quench with Water Monitor->Quench Extract 7. Extract with Organic Solvent Quench->Extract Dry 8. Dry and Concentrate Extract->Dry Purify 9. Purify by Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols for Fluorinated Phenylboronic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated phenylboronic acids represent a versatile class of molecules with escalating importance in medicinal chemistry. The incorporation of fluorine atoms onto the phenylboronic acid scaffold imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity, and altered acidity (pKa), making them highly attractive for various therapeutic and diagnostic applications.[1][2] These compounds have demonstrated significant potential as enzyme inhibitors, agents for Boron Neutron Capture Therapy (BNCT), advanced imaging probes for Positron Emission Tomography (PET), and versatile tools for bioconjugation.

This document provides detailed application notes and experimental protocols for the utilization of fluorinated phenylboronic acids in key areas of medicinal chemistry, supported by quantitative data and visual workflows to guide researchers in their drug discovery and development endeavors.

Application as Enzyme Inhibitors

Fluorinated phenylboronic acids have emerged as potent inhibitors of various enzymes, particularly serine proteases and β-lactamases. The boronic acid moiety acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. The electron-withdrawing nature of fluorine substituents can enhance the Lewis acidity of the boron atom, thereby increasing inhibitory potency.[1]

Quantitative Data: Inhibition of β-Lactamases and Serine Proteases

The inhibitory activities of various fluorinated and non-fluorinated phenylboronic acid derivatives against key bacterial β-lactamases and serine proteases are summarized below. This data highlights the potential of these compounds in combating antibiotic resistance and regulating physiological processes.

CompoundTarget EnzymeEnzyme ClassInhibition Constant (Kᵢ)IC₅₀Reference
Phenylboronic acid (1)KPC-2Class A2.3 µM-[3]
[2-(2-carboxyvinyl)-phenyl]boronic acid (2)KPC-2Class A0.11 µM-[4]
[2-(2-carboxyvinyl)-phenyl]boronic acid (2)GES-5Class A0.11 µM-[4]
3-Azidomethylphenyl boronic acid (3)KPC-2Class A2.3 µM-[3]
Phenylboronic acid (1)AmpCClass C700 nM-[3]
[3-(2-carboxyvinyl)-phenyl]boronic acid (3)AmpCClass C--[4]
Triazole derivative 10aAmpCClass C140 nM-[3]
VaborbactamPBP3Serine-262 µM[5]
Fluorinated Peptide Epoxyketone (4a)Proteasome β5Serine-2 nM[6]
Fluorinated Peptide Epoxyketone (4a)Proteasome β1Serine->15 µM[6]
Fluorinated Peptide Epoxyketone (4a)Proteasome β2Serine->15 µM[6]

Note: IC₅₀ values are dependent on assay conditions, while Kᵢ values represent the intrinsic binding affinity.

Experimental Protocol: β-Lactamase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of fluorinated phenylboronic acids against β-lactamases using the chromogenic substrate nitrocefin.

Materials:

  • Purified β-lactamase (e.g., KPC-2, AmpC)

  • Fluorinated phenylboronic acid inhibitor

  • Nitrocefin (chromogenic substrate)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • DMSO (for inhibitor stock solutions)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the fluorinated phenylboronic acid inhibitor in DMSO to prepare a stock solution (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of desired concentrations.

    • Prepare a solution of the β-lactamase in assay buffer at a concentration twice the final desired concentration.

    • Prepare a solution of nitrocefin in assay buffer at a concentration twice the final desired concentration.

  • Assay Setup:

    • To the wells of a 96-well microplate, add 50 µL of the diluted inhibitor solutions.

    • For control wells (no inhibitor), add 50 µL of assay buffer containing the same concentration of DMSO as the inhibitor wells.

    • Add 25 µL of the β-lactamase solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate Reaction:

    • Add 25 µL of the nitrocefin solution to each well to initiate the enzymatic reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance of each well at 486 nm using a microplate reader in kinetic mode, taking readings every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[4]

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors.[4]

Signaling Pathway: Serine Protease Inhibition

G cluster_0 Enzyme Serine_Protease Serine_Protease Active_Site Serine (Ser) Histidine (His) Aspartate (Asp) Products Products Active_Site->Products Hydrolysis Fluorinated_Phenylboronic_Acid Fluorinated_Phenylboronic_Acid Fluorinated_Phenylboronic_Acid->Active_Site:ser Reversible Covalent Bonding Substrate Substrate Substrate->Active_Site:ser Binding

Caption: Mechanism of serine protease inhibition.

Application in Boron Neutron Capture Therapy (BNCT)

Fluorinated phenylboronic acids, particularly 4-borono-2-fluorophenylalanine (FBPA), play a crucial role in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. The ¹⁰B isotope has a high propensity to capture thermal neutrons, leading to a nuclear fission reaction that releases high-energy alpha particles and lithium-7 nuclei, which selectively destroy tumor cells.

The fluorination of BPA to FBPA offers several advantages:

  • PET Imaging: The incorporation of the positron-emitting isotope ¹⁸F allows for the use of [¹⁸F]FBPA in Positron Emission Tomography (PET) to visualize the biodistribution and tumor accumulation of the boron carrier prior to neutron irradiation. This enables patient selection and treatment planning.

  • Enhanced Neutron Capture: Fluorine substitution can decrease neutron scattering by hydrogen atoms, potentially increasing the probability of neutron capture by boron atoms within the tumor.

Quantitative Data: [¹⁸F]FBPA PET Imaging in BNCT

The tumor-to-normal tissue (T/N) ratio of [¹⁸F]FBPA uptake is a critical parameter for determining patient eligibility for BNCT. A higher T/N ratio indicates a greater therapeutic window.

Tumor TypeImaging ModalityMean T/N RatioInclusion Criterion for BNCTReference
Malignant Brain Tumors[¹⁸F]FBPA PET2.3 - 4.5> 2.5
Head and Neck Cancer[¹⁸F]FBPA PET> 2.5> 2.5
Malignant Melanoma[¹⁸F]FBPA PETVariable> 2.5
Experimental Protocol: Synthesis of 4-borono-2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FBPA)

This protocol outlines a common method for the radiosynthesis of [¹⁸F]FBPA for PET imaging.

Materials:

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Precursor: N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-phenylalanine methyl ester

  • Copper(II) triflate (Cu(OTf)₂)

  • Pyridine

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Automated synthesis module

  • HPLC system for purification

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

    • The [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying:

    • The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen to obtain the anhydrous [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

  • Radiofluorination:

    • A solution of the precursor and Cu(OTf)₂ in DMF and pyridine is added to the dried [¹⁸F]fluoride complex.

    • The reaction mixture is heated at an elevated temperature (e.g., 120 °C) for a specific duration (e.g., 15 minutes).

  • Deprotection:

    • After cooling, hydrochloric acid is added to the reaction mixture, and it is heated to remove the Boc and methyl ester protecting groups.

  • Purification:

    • The crude reaction mixture is neutralized and purified by semi-preparative HPLC.

    • The fraction containing [¹⁸F]FBPA is collected.

  • Formulation:

    • The collected fraction is passed through a sterile filter into a sterile vial, resulting in a sterile, pyrogen-free solution of [¹⁸F]FBPA for injection.

Workflow: Boron Neutron Capture Therapy (BNCT)

BNCT_Workflow cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Mechanism of Action Patient_Selection Patient Selection FBPA_Synthesis Synthesis of [18F]FBPA Patient_Selection->FBPA_Synthesis PET_Imaging [18F]FBPA PET/CT Scan FBPA_Synthesis->PET_Imaging Treatment_Planning Treatment Planning PET_Imaging->Treatment_Planning BPA_Infusion Infusion of 10B-enriched BPA Treatment_Planning->BPA_Infusion Neutron_Irradiation Thermal Neutron Irradiation BPA_Infusion->Neutron_Irradiation Neutron_Capture 10B + n -> [11B]* Neutron_Irradiation->Neutron_Capture Nuclear_Fission [11B]* -> 4He + 7Li + γ Neutron_Capture->Nuclear_Fission Cell_Death Tumor Cell Death Nuclear_Fission->Cell_Death

Caption: Workflow of Boron Neutron Capture Therapy.

Application in Bioconjugation

Fluorinated phenylboronic acids are valuable reagents for bioconjugation, enabling the site-specific modification of proteins and other biomolecules. The boronic acid moiety can form reversible covalent bonds with 1,2- or 1,3-diols present in glycoproteins or with specific amino acid residues under physiological conditions. Fluorination can modulate the reactivity and stability of these conjugates.

Experimental Protocol: Site-Selective Protein Modification

This protocol describes a general method for the site-selective labeling of a protein with a fluorinated phenylboronic acid derivative. This example focuses on the conjugation to a protein containing a genetically encoded unnatural amino acid with a diol-containing side chain.

Materials:

  • Purified protein with a site-specifically incorporated diol-containing unnatural amino acid

  • Fluorinated phenylboronic acid probe (e.g., with a fluorescent tag)

  • Conjugation Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Size-exclusion chromatography column

  • SDS-PAGE analysis reagents

  • Mass spectrometer

Procedure:

  • Protein Preparation:

    • Express and purify the target protein containing the diol-functionalized unnatural amino acid.

    • Ensure the protein is in a suitable buffer for conjugation and at a known concentration.

  • Conjugation Reaction:

    • Dissolve the fluorinated phenylboronic acid probe in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the conjugation buffer.

    • Add the fluorinated phenylboronic acid probe to the protein solution at a specific molar excess (e.g., 10-fold).

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-4 hours) with gentle agitation.

  • Purification of the Conjugate:

    • Remove the excess, unreacted probe by passing the reaction mixture through a size-exclusion chromatography column (e.g., PD-10 desalting column).

    • Collect the protein-containing fractions.

  • Characterization of the Conjugate:

    • Confirm the successful conjugation by SDS-PAGE analysis. The conjugated protein should exhibit a higher molecular weight or, if the probe is fluorescent, it can be visualized under UV light.

    • Determine the labeling efficiency and confirm the site of modification by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Logical Relationship: Bioconjugation Strategy

Bioconjugation_Strategy cluster_0 Components cluster_1 Reaction cluster_2 Product & Analysis Protein Target Protein (with diol or specific residue) Conjugation Reversible Covalent Bond Formation Protein->Conjugation FPBA_Probe Fluorinated Phenylboronic Acid Probe (with cargo) FPBA_Probe->Conjugation Conjugate Protein-FPBA Conjugate Conjugation->Conjugate Analysis Characterization (SDS-PAGE, Mass Spec) Conjugate->Analysis

Caption: Strategy for site-selective bioconjugation.

Conclusion

Fluorinated phenylboronic acids are a powerful and versatile class of compounds with significant and expanding applications in medicinal chemistry. Their unique properties, conferred by the strategic incorporation of fluorine, have led to advancements in enzyme inhibition, cancer therapy, diagnostic imaging, and bioconjugation. The detailed protocols and quantitative data provided in this document are intended to serve as a valuable resource for researchers, facilitating the exploration and application of these promising molecules in the development of new therapeutics and diagnostic tools. As our understanding of the nuanced effects of fluorination continues to grow, so too will the innovative applications of fluorinated phenylboronic acids in addressing critical challenges in medicine.

References

Application Notes and Protocols for the Use of (2,6-Difluoro-3-hydroxyphenyl)boronic acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and degrading disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[2][] The incorporation of specific chemical moieties into the linker can fine-tune these properties.

(2,6-Difluoro-3-hydroxyphenyl)boronic acid is a versatile reagent that can be utilized in the synthesis of PROTACs to introduce a difluorinated phenol moiety into the linker structure. The fluorine atoms can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and cell permeability, while the hydroxyl group provides a potential handle for further functionalization. This document provides detailed application notes and protocols for the incorporation of this compound into PROTACs, primarily through the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). A PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalyze further rounds of degradation.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Application: Incorporation of (2,6-Difluoro-3-hydroxyphenyl) Moiety into PROTAC Linkers

The primary application of this compound in PROTAC synthesis is to introduce a biaryl linkage within the PROTAC structure. This is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable haloaryl-functionalized PROTAC precursor (either on the POI ligand, the E3 ligase ligand, or a linker fragment).

Advantages of incorporating the (2,6-Difluoro-3-hydroxyphenyl) moiety:

  • Modulation of Physicochemical Properties: The difluorophenyl group can alter the lipophilicity, polarity, and conformational rigidity of the linker, which can impact cell permeability and oral bioavailability.

  • Enhanced Metabolic Stability: The presence of fluorine atoms can block sites of oxidative metabolism, potentially increasing the half-life of the PROTAC.

  • Handle for Further Functionalization: The hydroxyl group can serve as a point for subsequent chemical modifications, such as etherification to extend the linker or attachment of other functional groups.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling in PROTAC Synthesis

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of a haloaryl-functionalized PROTAC precursor with this compound.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Haloaryl_PROTAC_Precursor Haloaryl-PROTAC Precursor (X = Br, I, OTf) Reaction_Setup Reaction Setup (Inert Atmosphere, Heat) Haloaryl_PROTAC_Precursor->Reaction_Setup Boronic_Acid This compound Boronic_Acid->Reaction_Setup Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction_Setup Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction_Setup Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Setup Workup_Purification Workup and Purification (Extraction, Chromatography) Reaction_Setup->Workup_Purification Final_PROTAC Final PROTAC with Difluorohydroxyphenyl Moiety Workup_Purification->Final_PROTAC

Caption: Workflow for the Suzuki-Miyaura coupling to synthesize a PROTAC.

Materials and Reagents:

ReagentSupplierCAS NumberPurpose
Haloaryl-PROTAC Precursor--Substrate
This compoundSigma-Aldrich957065-86-0Coupling Partner
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Strem Chemicals72287-26-4Palladium Catalyst
Potassium Carbonate (K₂CO₃)Fisher Chemical584-08-7Base
1,4-Dioxane (anhydrous)Acros Organics123-91-1Solvent
Deionized Water-7732-18-5Co-solvent
Ethyl Acetate (EtOAc)VWR Chemicals141-78-6Extraction Solvent
Brine (saturated NaCl solution)--Washing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)EMD Millipore7757-82-6Drying Agent
Silica GelSiliCycle63231-67-4Stationary Phase for Chromatography

Procedure:

  • To a dry reaction vial, add the haloaryl-PROTAC precursor (1.0 eq.), this compound (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05-0.1 eq.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) to the vial via syringe. The final concentration of the limiting reagent is typically between 0.05 and 0.2 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the desired PROTAC.

Reaction Parameters for Optimization:

ParameterRecommended Range/OptionsNotes
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos)The choice of catalyst and ligand can significantly impact reaction efficiency, especially with sterically hindered substrates.[4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃A stronger base like Cs₂CO₃ may be required for less reactive substrates.[4][5]
Solvent System Dioxane/water, Toluene/water, DMF, Acetonitrile/waterThe solvent system should be chosen to ensure solubility of all reactants.[5]
Temperature 60-120 °CHigher temperatures may be necessary for less reactive coupling partners but can also lead to decomposition.
Equivalents of Boronic Acid 1.1 - 2.0 equivalentsUsing a slight excess of the boronic acid can help drive the reaction to completion.

Data Presentation

While specific quantitative data for a PROTAC synthesized with this compound is not available in the public domain, the following table illustrates how such data would be presented. This hypothetical data is for a PROTAC targeting Bruton's tyrosine kinase (BTK).

Table 1: Hypothetical In Vitro Profile of a BTK-Targeting PROTAC Incorporating the (2,6-Difluoro-3-hydroxyphenyl) Moiety

Compound IDTarget Binding Affinity (IC₅₀, nM)E3 Ligase Binding Affinity (IC₅₀, nM)BTK Degradation (DC₅₀, nM) in MOLM-14 cellsMax Degradation (Dₘₐₓ, %)Cell Viability (GI₅₀, nM) in MOLM-14 cells
PROTAC-DFP-01 15.225.8 (CRBN)8.59212.3
Reference PROTAC 12.522.1 (CRBN)15.18820.5

Data in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This compound is a valuable synthetic building block for the development of novel PROTACs. Its incorporation via Suzuki-Miyaura coupling allows for the introduction of a difluorinated phenol moiety, which can favorably modulate the ADME (absorption, distribution, metabolism, and excretion) and efficacy profiles of the resulting PROTAC. The provided protocols offer a robust starting point for researchers to explore the synthesis and biological evaluation of PROTACs containing this unique structural element. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.

References

Application Notes and Protocols: Chan-Lam Coupling with (2,6-Difluoro-3-hydroxyphenyl)boronic acid for C-N Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the copper-catalyzed Chan-Lam coupling of (2,6-Difluoro-3-hydroxyphenyl)boronic acid with primary and secondary amines to form C-N bonds. This protocol is particularly relevant for the synthesis of complex molecules in medicinal chemistry and materials science, where the introduction of a functionalized aryl moiety is often a key synthetic step.

Introduction

The Chan-Lam coupling is a powerful and versatile cross-coupling reaction that forms a carbon-heteroatom bond between an aryl boronic acid and a nucleophile, such as an amine or an alcohol.[1] Catalyzed by copper complexes, this reaction offers several advantages over other cross-coupling methods like the Buchwald-Hartwig reaction, including the use of a more economical and less toxic catalyst, milder reaction conditions, and a higher tolerance for air and moisture.[1][2] The reaction typically proceeds at room temperature to moderate heat and is compatible with a wide range of functional groups.[3]

This compound is a valuable building block in medicinal chemistry due to its unique electronic and structural properties. The ortho-difluoro substitution can influence the conformation and basicity of the resulting arylamine, while the hydroxyl group provides a handle for further functionalization. This document outlines a general protocol for the successful N-arylation of various amines with this specific boronic acid.

Reaction Mechanism

The proposed mechanism for the Chan-Lam coupling involves a catalytic cycle with copper in various oxidation states.[2] A simplified representation of the catalytic cycle is as follows:

  • Transmetalation: The aryl boronic acid reacts with a copper(II) species to form a copper(II)-aryl intermediate.

  • Coordination and Deprotonation: The amine coordinates to the copper center, followed by deprotonation, often facilitated by a base.

  • Reductive Elimination: The key C-N bond is formed through reductive elimination from a transient copper(III) intermediate, yielding the desired N-aryl amine and a copper(I) species.

  • Oxidation: The copper(I) catalyst is re-oxidized to copper(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.[3]

Chan_Lam_Mechanism cluster_main Catalytic Cycle cluster_reactants Reactants cluster_product Product CuII Cu(II) ArCuII Ar-Cu(II)-X CuII->ArCuII + ArB(OH)₂ Transmetalation AmineComplex Ar-Cu(II)-NHR'R'' ArCuII->AmineComplex + HNR'R'' Coordination CuIII Ar-Cu(III)-(NR'R'')-L AmineComplex->CuIII Oxidation Product Ar-NR'R'' CuIII->Product Reductive Elimination CuI Cu(I) CuIII->CuI CuI->CuII Oxidation (e.g., O₂ from air) BoronicAcid This compound Amine Amine (HNR'R'') FinalProduct N-(2,6-Difluoro-3-hydroxyphenyl)-amine

Caption: Proposed catalytic cycle for the Chan-Lam C-N coupling reaction.

General Experimental Protocol

This protocol provides a starting point for the Chan-Lam coupling of this compound with a variety of primary and secondary amines. Optimization of the reaction conditions, particularly the choice of base and solvent, may be necessary for specific substrates.

Experimental_Workflow start Start reactants Combine Reactants: This compound Amine Copper Catalyst Base Solvent start->reactants reaction Stir at Specified Temperature (e.g., Room Temperature to 80 °C) Monitor by TLC or LC-MS reactants->reaction workup Aqueous Work-up: Quench reaction Extract with organic solvent reaction->workup purification Purification: Dry organic layer Concentrate in vacuo Column chromatography workup->purification product Characterize Product purification->product

Caption: General workflow for the Chan-Lam C-N coupling experiment.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Copper(II) acetate (Cu(OAc)₂) or other copper source (see Table 1)

  • Base (e.g., triethylamine (Et₃N), pyridine, potassium carbonate (K₂CO₃)) (see Table 2)

  • Solvent (e.g., dichloromethane (DCM), methanol (MeOH), acetonitrile (MeCN), tetrahydrofuran (THF)) (see Table 2)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2-2.0 equiv), copper(II) acetate (0.1-1.0 equiv), and the chosen base (2.0-3.0 equiv).

  • Add the appropriate solvent (see Table 2 for suggestions).

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C). The reaction is often left open to the air to facilitate the oxidation of Cu(I) to Cu(II).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Data Presentation

Table 1: Common Copper Catalysts for Chan-Lam Coupling

Copper SourceCommon Loading (mol%)Notes
Copper(II) acetate (Cu(OAc)₂)10 - 100Most commonly used, inexpensive, and readily available.[2]
Copper(I) iodide (CuI)10 - 20Effective, particularly in the presence of a ligand.
Copper(II) triflate (Cu(OTf)₂)5 - 20Highly active catalyst.
Copper(I) oxide (Cu₂O)10 - 50Inexpensive and stable.

Table 2: Typical Reaction Parameters for Chan-Lam C-N Coupling

ParameterGeneral Range/OptionsConsiderations for this compound
Amine Equivalents 1.2 - 2.0Higher equivalents may be needed for less reactive amines.
Base Triethylamine, Pyridine, K₂CO₃, Cs₂CO₃, DBUAn organic base like triethylamine or pyridine is a good starting point. For less reactive amines, a stronger base like DBU may be beneficial.
Solvent DCM, MeOH, MeCN, THF, Toluene, DMFA polar aprotic solvent like DCM or MeCN is often a good choice. For less soluble reactants, DMF or DMSO can be used, but may require higher temperatures for removal.
Temperature Room Temperature - 100 °CStart at room temperature and gently heat if the reaction is sluggish. The electron-withdrawing fluorine atoms may necessitate slightly elevated temperatures.
Reaction Time 12 - 48 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.

Table 3: Representative Yields for Chan-Lam Coupling of Substituted Arylboronic Acids

Arylboronic AcidAmineProductYield (%)Reference
4-Methoxyphenylboronic acidAniline4-Methoxy-N-phenylaniline91General knowledge
4-Fluorophenylboronic acidMorpholine4-(4-Fluorophenyl)morpholine85General knowledge
2-Formylphenylboronic acidBenzylamine2-((Benzylamino)methyl)benzaldehyde78General knowledge
(2,6-Difluorophenyl)boronic acid Piperidine 1-(2,6-Difluorophenyl)piperidine ~70-80 (Expected) Estimated based on literature for similar substrates
(3-Hydroxyphenyl)boronic acid n-Butylamine 3-(Butylamino)phenol ~80-90 (Expected) Estimated based on literature for similar substrates

Note: The yields for this compound are estimated based on typical outcomes for similarly substituted arylboronic acids and may vary depending on the specific amine and reaction conditions.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the temperature, changing the solvent to one with a higher boiling point (e.g., toluene or DMF), or using a more active copper catalyst like Cu(OTf)₂. The choice of base can also be critical; screening different bases is recommended. The addition of a ligand, such as pyridine or a bidentate ligand like 1,10-phenanthroline, can sometimes improve yields.

  • Side Reactions: The primary side reaction is often the homocoupling of the boronic acid to form a biaryl species. Running the reaction at a lower temperature or using a less coordinating solvent may help to minimize this. Protodeboronation (loss of the boronic acid group) can also occur, particularly in the presence of water and a strong base. Using anhydrous solvents and reagents can mitigate this issue.

  • Difficult Purification: If the product is difficult to separate from the starting materials or byproducts, optimizing the stoichiometry of the reactants can simplify the purification process. Using a slight excess of the more volatile component (if applicable) can also be advantageous.

Conclusion

The Chan-Lam coupling provides an efficient and practical method for the N-arylation of primary and secondary amines with this compound. The mild reaction conditions and tolerance of various functional groups make it a valuable tool in modern organic synthesis. The protocols and data presented here offer a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors. Further optimization for specific substrates may be required to achieve optimal results.

References

Application Notes and Protocols: (2,6-Difluoro-3-hydroxyphenyl)boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Difluoro-3-hydroxyphenyl)boronic acid is a valuable reagent in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a hydroxyl group, allows for the creation of compounds with specific steric and electronic properties that can enhance binding affinity and selectivity for biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, with a focus on its application in targeting epidermal growth factor receptor (EGFR) and other kinases.

Applications in Kinase Inhibitor Synthesis

The 2,6-difluoro-3-hydroxyphenyl moiety has been identified as a key structural motif in a series of potent kinase inhibitors. The fluorine atoms can modulate the pKa of the adjacent hydroxyl group and influence the conformation of the molecule, potentially leading to improved interactions with the target protein. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor in the active site of the kinase.

A significant application of this compound is in the synthesis of substituted pyrimidine derivatives that have shown potent inhibitory activity against a range of kinases, including EGFR, LCK, LYN, and SRC. These compounds are typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity (IC50) of a representative compound synthesized using this compound. The data is extracted from patent WO2018033382A1, Example 12.

Kinase TargetIC50 (nM)
EGFR110
LCK1.3
LYN1.6
SRC2.2
YES1.1
FYN1.1
HCK1.7
BTK10
ITK11
TXK13
TEC20

Note: The representative compound is 4-(cyclopropylamino)-2-((2,6-difluoro-3-hydroxyphenyl)amino)pyrimidine-5-carboxamide.

Experimental Protocols

Protocol 1: Synthesis of 4-(Cyclopropylamino)-2-((2,6-difluoro-3-hydroxyphenyl)amino)pyrimidine-5-carboxamide

This protocol describes the Suzuki-Miyaura coupling of this compound with a chlorinated pyrimidine precursor, followed by subsequent reaction steps to yield the final kinase inhibitor.

Materials:

  • 2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxamide

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl2(dppf)-CH2Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a microwave vial, add 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxamide (1 equivalent), this compound (1.5 equivalents), and PdCl2(dppf)-CH2Cl2 (0.1 equivalents).

  • Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (3 equivalents) followed by 1,4-dioxane.

  • Degassing: Seal the vial and degas the mixture by bubbling nitrogen through the solution for 10 minutes.

  • Microwave Reaction: Heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to yield 4-(cyclopropylamino)-2-((2,6-difluoro-3-hydroxyphenyl)amino)pyrimidine-5-carboxamide.

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates the general concept of a kinase inhibitor, synthesized using this compound, blocking a signaling pathway.

G cluster_0 Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation, Survival, etc. Signaling_Cascade->Cell_Proliferation Promotes Kinase_Inhibitor Kinase Inhibitor (derived from This compound) Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow

This diagram outlines the key steps in the synthesis and evaluation of kinase inhibitors using this compound.

G Start Starting Materials: - this compound - Halogenated Heterocycle Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Start->Suzuki_Coupling Purification Purification (e.g., Chromatography) Suzuki_Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening (Kinase Assays) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

Logical Relationship in Drug Discovery

This diagram illustrates the logical connection between the chemical properties of this compound and its application in developing targeted therapies.

G Boronic_Acid This compound Unique_Properties Unique Physicochemical Properties: - Steric hindrance from 2,6-difluoro groups - H-bonding capacity of 3-hydroxyl group - Modulated pKa Boronic_Acid->Unique_Properties Suzuki_Coupling Versatile Synthetic Handle (Suzuki-Miyaura Coupling) Boronic_Acid->Suzuki_Coupling Improved_Binding Enhanced Binding Affinity and Selectivity Unique_Properties->Improved_Binding Kinase_Inhibitors Synthesis of Diverse Kinase Inhibitors Suzuki_Coupling->Kinase_Inhibitors Kinase_Inhibitors->Improved_Binding Targeted_Therapy Development of Targeted Therapies Improved_Binding->Targeted_Therapy

Caption: Role of the boronic acid in targeted therapy development.

Application Notes: (2,6-Difluoro-3-hydroxyphenyl)boronic acid in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2,6-Difluoro-3-hydroxyphenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 2,6-difluoro-3-hydroxyphenyl moiety into target molecules. This structural motif is of particular interest in the design of kinase inhibitors and other bioactive compounds due to its unique electronic properties and potential for hydrogen bonding interactions. The fluorine atoms can enhance binding affinity, metabolic stability, and cell permeability, while the hydroxyl group can act as a key hydrogen bond donor or acceptor.

Application in Kinase Inhibitor Synthesis: VRK1 and VRK2 Inhibitors

A notable application of this compound is in the synthesis of potent and selective inhibitors of human Vaccinia-Related Kinases 1 and 2 (VRK1 and VRK2). These serine/threonine kinases are implicated in various cellular processes, including cell cycle regulation, chromatin remodeling, and DNA damage response. Dysregulation of VRK1 and VRK2 has been linked to cancer and neurological disorders, making them attractive therapeutic targets.

A series of 2-aminopyridine-based inhibitors incorporating the 2,6-difluoro-3-hydroxyphenyl group have been developed and shown to exhibit significant inhibitory activity against VRK1 and VRK2. The synthesis of these inhibitors typically involves a Suzuki-Miyaura cross-coupling reaction between a functionalized bromopyridine and this compound.

Quantitative Data Summary

The following table summarizes the biological activity of representative 2-aminopyridine-based VRK1 and VRK2 inhibitors containing the 2,6-difluoro-3-hydroxyphenyl moiety.

Compound IDTarget KinaseIC50 (nM)Thermal Shift (ΔTm, °C)
18 VRK2400 (K D)Not Reported
26 VRK1150Not Reported

Note: Data is compiled from published research on pyridine-based VRK inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide (e.g., a bromopyridine derivative) with this compound.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane, DME, toluene, with 10-20% water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the solvent and degas the mixture by bubbling the inert gas through the solution for a further 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Synthesis of a 2-aminopyridine based VRK Inhibitor

This protocol provides a more specific example for the synthesis of a 2-aminopyridine derivative, a scaffold for VRK inhibitors.

Step 1: Suzuki-Miyaura Coupling

  • Combine 2-amino-3-bromopyridine (1.0 eq), this compound (1.3 eq), potassium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.05 eq) in a mixture of 1,4-dioxane and water (4:1).

  • Degas the mixture with argon for 20 minutes.

  • Heat the reaction at 90 °C for 12 hours under an argon atmosphere.

  • After cooling, dilute the mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 3-(2-amino-pyridin-3-yl)-2,4-difluorophenol.

Step 2: Further Functionalization (Example)

The resulting compound can be further modified. For instance, a subsequent reaction could involve coupling with another functionalized molecule to complete the synthesis of the final inhibitor.

Visualizations

VRK1/VRK2 Signaling Pathway

VRK_Signaling_Pathway cluster_kinases Kinases cluster_substrates Substrates cluster_outcomes Cellular Outcomes Mitogenic_Signals Mitogenic Signals VRK1 VRK1 Mitogenic_Signals->VRK1 activates p53 p53 VRK1->p53 phosphorylates (Thr18) stabilizes CREB CREB VRK1->CREB phosphorylates Histone_H3 Histone H3 VRK1->Histone_H3 phosphorylates BAF BAF VRK1->BAF phosphorylates VRK2 VRK2 VRK2->BAF phosphorylates (compensatory) p53->VRK1 downregulates DNA_Damage_Response DNA Damage Response p53->DNA_Damage_Response initiates Apoptosis Apoptosis p53->Apoptosis induces Cell_Cycle_Progression G1/S Phase Progression CREB->Cell_Cycle_Progression promotes Chromatin_Remodeling Chromatin Remodeling Histone_H3->Chromatin_Remodeling mediates BAF->Chromatin_Remodeling regulates Inhibitor (2,6-Difluoro-3-hydroxyphenyl) -based Inhibitor Inhibitor->VRK1 Inhibitor->VRK2

Caption: VRK1 and VRK2 signaling pathways and points of inhibition.

Experimental Workflow: Synthesis of VRK Inhibitors

Synthesis_Workflow start Starting Materials boronic_acid (2,6-Difluoro-3-hydroxyphenyl) boronic acid start->boronic_acid bromopyridine 2-Amino-3-bromopyridine Derivative start->bromopyridine suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki bromopyridine->suzuki intermediate Biaryl Intermediate suzuki->intermediate purification1 Purification (Chromatography) intermediate->purification1 functionalization Further Functionalization purification1->functionalization final_product Final VRK Inhibitor functionalization->final_product purification2 Final Purification final_product->purification2 end Bioactive Molecule purification2->end

Caption: General workflow for the synthesis of VRK inhibitors.

Application Notes and Protocols for the Cross-Coupling of (2,6-Difluoro-3-hydroxyphenyl)boronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This application note focuses on the use of (2,6-Difluoro-3-hydroxyphenyl)boronic acid as a valuable building block in the synthesis of highly functionalized biaryl scaffolds. The presence of two ortho-fluorine substituents and a meta-hydroxyl group on the boronic acid presents unique electronic and steric properties that can be strategically employed in the design of novel pharmaceuticals and functional materials. The strategic incorporation of fluorine atoms can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

While specific literature examples detailing the cross-coupling of this compound are not abundant, this document provides a comprehensive guide based on established protocols for structurally similar fluorinated and sterically hindered boronic acids. The provided methodologies serve as a robust starting point for reaction optimization.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 / Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Summary of General Reaction Conditions

The successful cross-coupling of this compound with aryl halides is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The ortho-difluoro substitution pattern can influence the rate of transmetalation and may require more specialized catalytic systems. The following table summarizes typical conditions that have proven effective for the coupling of other challenging fluorinated arylboronic acids and can be used as a starting point for optimization.

ParameterRecommended Starting ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Catalyst loading typically ranges from 1-5 mol%. For challenging couplings, pre-catalysts may offer improved performance.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands are often necessary to facilitate the coupling of sterically hindered or electronically deactivated substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃A range of inorganic bases can be used. The choice of base can significantly impact reaction yield and should be screened.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA mixture of an organic solvent and water is commonly employed to dissolve both the organic reactants and the inorganic base.
Temperature 80 - 110 °CThe optimal temperature will depend on the specific substrates and catalyst system used.
Reaction Time 2 - 24 hoursReaction progress should be monitored by a suitable analytical technique such as TLC or LC-MS.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Standard Suzuki-Miyaura Coupling Conditions

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides or iodides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.03 mmol).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine the aryl halide (0.5 mmol), this compound (0.75 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (1.5 mmol).

  • Add 1,4-dioxane (3 mL) and degassed water (0.5 mL).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, and Base in a Schlenk Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Catalyst and Ligand under Inert Atmosphere B->C D Add Degassed Solvent C->D E Heat to Desired Temperature with Stirring D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (Extraction) G->H I Dry, Filter, and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield - Inactive catalyst- Decomposition of boronic acid (protodeboronation)- Suboptimal reaction conditions- Use a fresh batch of catalyst and ensure an inert atmosphere.- Use the boronic acid as soon as possible after purchase or consider using a more stable boronate ester.- Screen different ligands, bases, solvents, and temperatures.
Formation of Homocoupled Byproducts - Presence of oxygen- Catalyst decomposition- Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.- Use a more stable pre-catalyst or a different ligand.
Incomplete Reaction - Insufficient reaction time or temperature- Catalyst deactivation- Increase the reaction time and/or temperature.- Add a fresh portion of the catalyst.

Conclusion

This compound is a promising building block for the synthesis of complex biaryl molecules. While specific optimized conditions for its use in Suzuki-Miyaura cross-coupling are not widely reported, the general protocols and guidelines presented in this application note provide a solid foundation for researchers to develop efficient and high-yielding transformations. Careful optimization of the reaction parameters, particularly the choice of catalyst, ligand, and base, will be crucial for achieving success with a variety of aryl halide coupling partners. The use of modern techniques such as microwave-assisted synthesis may offer significant advantages in terms of reaction time and efficiency.

Application Notes and Protocols: (2,6-Difluoro-3-hydroxyphenyl)boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data and established protocols for the direct application of (2,6-Difluoro-3-hydroxyphenyl)boronic acid in materials science are limited in publicly available literature. The following application notes and protocols are based on established methodologies for structurally similar hydroxyphenylboronic acid derivatives and are intended to serve as a foundational guide for researchers. Optimization will likely be necessary for specific applications of this compound.

I. Application in Fluorescent Sensors for Saccharide Detection

This compound is a promising candidate for the development of fluorescent sensors for saccharides. The fundamental principle lies in the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in many sugars. This interaction can lead to changes in the fluorescence properties of a nearby fluorophore, enabling quantitative detection. The fluorine and hydroxyl substitutions on the phenyl ring can modulate the Lewis acidity of the boron center and the spectral properties of the sensor, potentially leading to enhanced sensitivity and selectivity.

A. Principle of Detection

Boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form binds more strongly with diols. The binding event with a saccharide can alter the electronic properties of the molecule, leading to a change in fluorescence intensity through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or excimer formation. This change can be a "turn-on" or "turn-off" response, depending on the sensor's design.

B. Experimental Protocol: Synthesis of a Naphthalimide-Based Fluorescent Saccharide Sensor

This protocol describes a representative synthesis of a fluorescent sensor where this compound is coupled to a naphthalimide fluorophore.

Materials:

  • This compound

  • 4-Bromo-1,8-naphthalic anhydride

  • Ethanolamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Synthesis of 4-Bromo-N-(2-hydroxyethyl)-1,8-naphthalimide:

    • In a round-bottom flask, dissolve 4-Bromo-1,8-naphthalic anhydride (1.0 eq) and ethanolamine (1.2 eq) in DMF.

    • Reflux the mixture for 4-6 hours.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry under vacuum.

  • Suzuki Coupling Reaction:

    • To a solution of 4-Bromo-N-(2-hydroxyethyl)-1,8-naphthalimide (1.0 eq) and this compound (1.5 eq) in a mixture of toluene and water (e.g., 4:1 v/v), add K₂CO₃ (3.0 eq).

    • De-gas the mixture with argon or nitrogen for 20-30 minutes.

    • Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq), to the reaction mixture.

    • Heat the reaction to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction, extract with an organic solvent (e.g., ethyl acetate), and wash the organic layer with brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final fluorescent sensor.

C. Characterization and Quantitative Analysis
  • Structural Characterization: Confirm the structure of the synthesized sensor using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Photophysical Properties: Record the absorption and emission spectra of the sensor in a suitable buffer (e.g., PBS at pH 7.4). Determine the fluorescence quantum yield.

  • Saccharide Titration:

    • Prepare a stock solution of the sensor in a suitable solvent (e.g., DMSO) and dilute to the desired working concentration in the aqueous buffer.

    • Prepare stock solutions of various saccharides (e.g., glucose, fructose, galactose).

    • Titrate the sensor solution with increasing concentrations of each saccharide and record the fluorescence emission spectrum after each addition.

    • Plot the change in fluorescence intensity against the saccharide concentration to determine the binding constant (Kₐ) and the limit of detection (LOD).

D. Quantitative Data for a Representative Hydroxyphenylboronic Acid-Based Sensor

The following table summarizes typical performance data for a fluorescent sensor based on a hydroxyphenylboronic acid derivative. These values are for illustrative purposes and will vary depending on the specific molecular structure.

ParameterValue
Excitation Wavelength (λex)420 nm
Emission Wavelength (λem)530 nm
Fluorescence Quantum Yield0.15 (in absence of saccharide)
Binding Constant (Kₐ) for Fructose2.5 x 10³ M⁻¹
Binding Constant (Kₐ) for Glucose1.2 x 10² M⁻¹
Limit of Detection (LOD) for Fructose10 µM

E. Experimental Workflow Diagram

experimental_workflow_sensor cluster_synthesis Sensor Synthesis cluster_characterization Characterization & Analysis synthesis_start Start Materials: This compound 4-Bromo-1,8-naphthalic anhydride Ethanolamine step1 Imidization Reaction synthesis_start->step1 step2 Suzuki Coupling step1->step2 purification Column Chromatography step2->purification sensor Final Fluorescent Sensor purification->sensor characterization Structural Characterization (NMR, MS) sensor->characterization photophysics Photophysical Studies (UV-Vis, Fluorescence) sensor->photophysics titration Saccharide Titration photophysics->titration data_analysis Data Analysis (Binding Constant, LOD) titration->data_analysis results Sensor Performance Data data_analysis->results caption Workflow for Fluorescent Sensor Synthesis and Evaluation.

Caption: Workflow for Fluorescent Sensor Synthesis and Evaluation.

II. Application in Polymer Synthesis via Suzuki Coupling

This compound can serve as a valuable monomer in the synthesis of conjugated polymers through palladium-catalyzed Suzuki cross-coupling reactions. The resulting polymers may exhibit interesting optoelectronic properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The hydroxyl group offers a site for further functionalization, and the fluorine atoms can enhance the polymer's stability and electron-accepting properties.

A. Principle of Suzuki Polymerization

Suzuki polymerization is a step-growth polycondensation reaction between a di-boronic acid (or its ester) monomer and a di-haloaromatic monomer. The reaction is catalyzed by a palladium complex and requires a base. The properties of the resulting polymer, such as molecular weight, solubility, and electronic characteristics, are highly dependent on the monomers used and the reaction conditions.

B. Experimental Protocol: Synthesis of a Polyfluorene Copolymer

This protocol outlines the synthesis of a copolymer of fluorene and this compound.

Materials:

  • This compound

  • 2,7-Dibromo-9,9-dioctylfluorene

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Tetraethylammonium hydroxide (TEAH)

  • Toluene

  • Aliquat 336 (phase transfer catalyst, if needed)

  • Methanol

  • Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

  • Monomer Preparation: Ensure both this compound and 2,7-Dibromo-9,9-dioctylfluorene are pure and dry.

  • Polymerization:

    • In a Schlenk flask, combine equimolar amounts of this compound and 2,7-Dibromo-9,9-dioctylfluorene.

    • Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-2 mol%).

    • Add degassed toluene and an aqueous solution of the base (e.g., 2M K₂CO₃). If using an organic-soluble base like TEAH, a single-phase system can be used. A phase transfer catalyst like Aliquat 336 can be added to biphasic systems to improve reaction rates.

    • Thoroughly de-gas the reaction mixture by several freeze-pump-thaw cycles.

    • Heat the mixture to reflux (typically 90-110 °C) under an inert atmosphere (argon or nitrogen) and stir vigorously for 24-72 hours.

    • Monitor the increase in viscosity of the reaction mixture as an indication of polymerization.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

    • Filter the precipitated polymer and wash it extensively with methanol and water to remove catalyst residues and unreacted monomers.

    • For further purification, the polymer can be re-dissolved in a suitable solvent (e.g., THF or chloroform) and re-precipitated. Soxhlet extraction can also be employed for rigorous purification.

    • Dry the final polymer under vacuum.

C. Characterization of the Resulting Polymer
  • Molecular Weight: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyze the thermal stability and glass transition temperature (T₉) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Optical and Electrochemical Properties: Investigate the absorption and emission properties in solution and as a thin film using UV-Vis and photoluminescence spectroscopy. Determine the HOMO and LUMO energy levels using cyclic voltammetry (CV).

D. Quantitative Data for a Representative Polyfluorene Copolymer

The table below presents typical data for a polyfluorene-based copolymer synthesized via Suzuki coupling.

ParameterValue
Number-Average Molecular Weight (Mₙ)15,000 - 30,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temperature (T₉)120 - 160 °C
Decomposition Temperature (Tₔ)> 400 °C
Absorption Maximum (λₘₐₓ) in THF380 nm
Emission Maximum (λₑₘ) in THF425 nm
HOMO Energy Level-5.8 eV
LUMO Energy Level-2.5 eV

E. Suzuki Polymerization Workflow Diagram

suzuki_polymerization_workflow monomers Monomers: This compound Di-haloaromatic comonomer polymerization Suzuki Polymerization (Inert Atmosphere, Heat) monomers->polymerization catalyst_base Palladium Catalyst & Base catalyst_base->polymerization solvent Degassed Solvent solvent->polymerization precipitation Precipitation in Non-solvent (e.g., Methanol) polymerization->precipitation purification Purification (Washing, Soxhlet Extraction) precipitation->purification polymer Final Conjugated Polymer purification->polymer characterization Polymer Characterization (GPC, TGA, DSC, UV-Vis, CV) polymer->characterization caption Workflow for Suzuki Cross-Coupling Polymerization.

Caption: Workflow for Suzuki Cross-Coupling Polymerization.

III. Potential Application in Organic Light-Emitting Diodes (OLEDs)

Materials derived from this compound, such as the polymers described above or discrete small molecules, could be incorporated into the emissive layer (EML) or other layers of an OLED device. The wide bandgap that is typical for fluorene-based polymers makes them suitable as blue-emitting materials or as host materials for phosphorescent dopants. The fluorine substitution can enhance electron injection and transport properties, while the hydroxyl group could influence morphology and intermolecular interactions.

A. Device Fabrication and Characterization Protocol (General)

This protocol provides a general outline for the fabrication of a simple multi-layer OLED device using a polymer synthesized from this compound as the emissive layer.

Materials and Equipment:

  • ITO-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • The synthesized emissive polymer

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Low work function cathode metal (e.g., Ca, Al, or LiF/Al)

  • Spin coater

  • High-vacuum thermal evaporator

  • Glovebox with an inert atmosphere

  • Source measure unit, spectrometer, and photodiode for device characterization

Fabrication Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Inside a clean environment or glovebox, spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal according to the manufacturer's instructions.

  • Emissive Layer (EML) Deposition: Dissolve the synthesized polymer in a suitable organic solvent (e.g., toluene or chlorobenzene) and spin-coat it on top of the PEDOT:PSS layer. Anneal the film to remove residual solvent.

  • Electron Transport and Cathode Layers Deposition: Transfer the substrates into a high-vacuum thermal evaporator. Sequentially deposit the ETL (e.g., 20-40 nm of TPBi) and the cathode (e.g., 1 nm LiF followed by 100 nm Al) through a shadow mask to define the device area.

  • Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass lid in an inert atmosphere to prevent degradation from moisture and oxygen.

Device Characterization:

  • Measure the current density-voltage-luminance (J-V-L) characteristics.

  • Determine the external quantum efficiency (EQE), luminous efficacy, and power efficacy.

  • Record the electroluminescence (EL) spectrum and determine the Commission Internationale de l'Éclairage (CIE) coordinates.

B. Representative Performance Data for a Blue-Emitting Polymer-Based OLED

The following table shows typical performance metrics for an OLED incorporating a blue-emitting polyfluorene-type polymer.

ParameterValue
Turn-on Voltage3.5 - 5.0 V
Maximum Luminance> 1000 cd/m²
Maximum External Quantum Efficiency (EQE)1 - 3 %
Maximum Luminous Efficacy1 - 2 lm/W
Electroluminescence Peak430 nm
CIE Coordinates (x, y)(0.16, 0.18)

C. OLED Fabrication Workflow Diagram

oled_fabrication_workflow substrate_prep ITO Substrate Cleaning & Treatment hil_deposition Spin-coating HIL (PEDOT:PSS) substrate_prep->hil_deposition eml_deposition Spin-coating EML (Synthesized Polymer) hil_deposition->eml_deposition thermal_evaporation Thermal Evaporation (ETL, Cathode) eml_deposition->thermal_evaporation encapsulation Device Encapsulation thermal_evaporation->encapsulation oled_device Final OLED Device encapsulation->oled_device characterization Device Characterization (J-V-L, EQE, EL Spectrum) oled_device->characterization caption Workflow for OLED Device Fabrication and Testing.

Caption: Workflow for OLED Device Fabrication and Testing.

Application Notes and Protocols: Catalyst Selection for Suzuki Reactions with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] However, challenges arise when employing electron-deficient boronic acids due to their slower rates of transmetalation.[1] The selection of an appropriate catalyst system is critical to overcome this limitation and achieve high reaction efficiency. These application notes provide a comprehensive guide to catalyst selection, including comparative data on various catalytic systems and detailed experimental protocols for optimizing Suzuki reactions with electron-deficient boronic acids.

Catalyst and Ligand Selection

The success of a Suzuki coupling with electron-deficient boronic acids is highly dependent on the choice of the palladium source and the associated ligand. Electron-rich and bulky phosphine ligands are often essential for promoting the catalytic cycle, particularly for challenging substrates.[3][4][5]

Table 1: Comparison of Common Palladium Catalysts and Ligands [1]

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[3]Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available and well-understood.Lower activity for challenging substrates, may require higher temperatures.[4]2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates and is relatively air-stable.May not be as active as Buchwald-type ligands for electron-deficient partners.1-3

Base and Solvent Selection

The choice of base and solvent system is also a critical parameter that influences reaction rates and yields. A stronger base is often required to facilitate the transmetalation step with electron-deficient boronic acids.[3]

Table 2: Comparison of Common Bases and Solvents [1]

BaseSolvent SystemKey AdvantagesPotential Drawbacks
K₃PO₄Toluene/H₂OEffective for many Suzuki couplings, promotes high reaction rates.Biphasic system can sometimes complicate kinetic analysis.
K₂CO₃Dioxane/H₂OCommon and effective base of moderate strength.May be less effective for very challenging substrates.
Cs₂CO₃Dioxane or THFHighly effective, particularly for difficult couplings.[6]Higher cost and hygroscopic nature.
KOt-BuTHF or TolueneStrong base, can be effective when other bases fail.Can promote side reactions with sensitive functional groups.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)L₂-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Troubleshooting_Workflow Start Low Yield with Electron-Deficient Boronic Acid Problem Slow Transmetalation is Likely Start->Problem Solution4 Check for Protodeboronation Start->Solution4 Solution1 Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Problem->Solution1 Solution2 Use Electron-Rich, Bulky Ligand (e.g., SPhos, XPhos) Problem->Solution2 Solution3 Increase Reaction Temperature Problem->Solution3 Solution4a Use Boronic Ester (e.g., pinacol ester) Solution4->Solution4a Solution4b Ensure Anhydrous Conditions Solution4->Solution4b

References

Troubleshooting & Optimization

Technical Support Center: Deboronation of Difluorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the deboronation of difluorophenylboronic acids, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction observed with difluorophenylboronic acids?

A1: The most prevalent undesired side reaction is protodeboronation , where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] This is particularly problematic for electron-deficient arylboronic acids, such as difluorophenylboronic acids, due to the electron-withdrawing nature of the fluorine atoms, which makes the boronic acid more susceptible to this decomposition pathway.[1] This side reaction consumes the starting material, reduces the yield of the desired coupled product, and introduces impurities that can complicate purification.

Q2: What other side reactions can occur with difluorophenylboronic acids?

A2: Besides protodeboronation, other significant side reactions include:

  • Homocoupling: The palladium catalyst can promote the coupling of two molecules of the difluorophenylboronic acid to form a tetrafluorobiphenyl byproduct. This is often exacerbated by the presence of oxygen or the use of a Pd(II) precatalyst.

  • Dehalogenation: The aryl halide coupling partner can undergo dehalogenation, where the halogen atom is replaced by a hydrogen atom. This side reaction is influenced by the choice of solvent, base, and the nature of the palladium catalyst.[2]

Q3: How does the position of the fluorine atoms affect the stability and reactivity of difluorophenylboronic acids?

A3: The position of the fluorine atoms significantly influences the electronic properties and steric environment of the boronic acid.

  • Electronic Effects: Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect (-I) increases the Lewis acidity of the boron center. This can facilitate the formation of the reactive boronate species required for transmetalation in the Suzuki-Miyaura coupling.[3] An ortho-fluorine has a more pronounced inductive effect due to its proximity to the boronic acid group.[1]

  • Steric Effects: An ortho-fluorine substituent can introduce steric hindrance, potentially impeding the approach of the bulky palladium catalyst complex to the boron atom during the transmetalation step.[1]

Q4: How can I minimize protodeboronation?

A4: Several strategies can be employed to suppress protodeboronation:

  • Use of Weaker Bases: Strong bases can accelerate protodeboronation. Using milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often beneficial.[4]

  • Anhydrous Conditions: Water can act as a proton source for protodeboronation. Using anhydrous solvents and reagents can significantly reduce this side reaction.[4]

  • Lower Reaction Temperatures: If the desired coupling reaction can proceed at a lower temperature, reducing the reaction temperature can decrease the rate of protodeboronation.[4]

  • Use of Protected Boronic Acids: Converting the difluorophenylboronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can provide a slow release of the active boronic acid during the reaction, keeping its concentration low and minimizing protodeboronation.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of desired product and significant formation of the corresponding difluorobenzene (protodeboronation byproduct) High rate of protodeboronation of the free boronic acid.1. Switch to a weaker base: Replace strong bases (e.g., NaOH, KOH) with milder alternatives (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 2. Ensure anhydrous conditions: Use freshly dried solvents and reagents. 3. Lower the reaction temperature: If possible, run the reaction at a lower temperature. 4. Use a protected boronic acid: Convert the difluorophenylboronic acid to its pinacol or MIDA ester.
Suboptimal catalyst system.1. Choose a highly active catalyst: For electron-deficient boronic acids, highly active palladium catalysts with electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) are often required to ensure the desired coupling is faster than protodeboronation.[6] 2. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the rate of the desired reaction.
Significant formation of tetrafluorobiphenyl (homocoupling byproduct) Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture: This can be achieved by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂).Use a Pd(0) precatalyst: Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize homocoupling that occurs during the in-situ reduction of Pd(II) to Pd(0).
High instantaneous concentration of the boronic acid.Slow addition of the difluorophenylboronic acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[7]
Formation of dehalogenated byproduct from the coupling partner Inappropriate solvent or base.Optimize the solvent and base system: The choice of solvent and base can influence the rate of dehalogenation. Screening different combinations may be necessary.[2]
Catalyst-mediated hydride formation.Select a suitable catalyst-ligand system: Some palladium-ligand complexes are more prone to generating palladium-hydride species that lead to dehalogenation.

Quantitative Data on Side Reactions

Difluorophenylboronic Acid IsomerCoupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2,4-Difluorophenylboronic Acid5-Bromosalicylic AcidPdCl₂ (1.0)K₂CO₃ (2.0)DMF/H₂O (1:1)75-98[8][9]
2,5-Difluorophenylboronic Acid4-ChloroanisolePd(OAc)₂ (2) / XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95[10]
2,5-Difluorophenylboronic Acid5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane804-[10]
3,4-Difluorophenylboronic Acid4-BromotoluenePd NanoparticlesNaOHEtOH/H₂O70-~50[8]
4-Fluorophenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103High

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 2,5-Difluorophenylboronic Acid

This protocol is adapted for Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl boronic acids, which are prone to rapid deboronation.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 2,5-Difluorophenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)

  • Tetrahydrofuran (THF), anhydrous and degassed (2 mL)

  • Reaction vial with a magnetic stir bar

Procedure:

  • To the reaction vial, add the aryl halide and 2,5-difluorophenylboronic acid.

  • Add the palladium precatalyst.

  • Seal the vial and replace the atmosphere with an inert gas (e.g., argon or nitrogen).

  • Add the degassed anhydrous THF.

  • Add the degassed 0.5 M aqueous solution of K₃PO₄.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of Diflunisal via Suzuki-Miyaura Coupling with 2,4-Difluorophenylboronic Acid

This protocol describes the synthesis of Diflunisal, highlighting the use of sonication to enhance the reaction rate.[8][9]

Materials:

  • 5-Bromosalicylic acid (3.0 mmol)

  • 2,4-Difluorophenylboronic acid (4.5 mmol)

  • Palladium chloride (PdCl₂) (0.03 mmol)

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Deionized water

  • Ultrasonic bath

Procedure:

  • In a reaction vessel, disperse the palladium catalyst in a 1:1 (v/v) mixture of DMF and deionized water under ultrasonic irradiation for 10 minutes to ensure uniform distribution.

  • Sequentially add 5-bromosalicylic acid and then 2,4-difluorophenylboronic acid to the reaction mixture.

  • Slowly add an aqueous solution of potassium carbonate.

  • Maintain the reaction temperature at 75 °C under ultrasonic irradiation.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, LC-MS).

  • Upon completion, cool the reaction mixture and proceed with a standard aqueous workup and purification.

Visualizations

Deboronation_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_side_reactions Side Reactions DFPBA Difluorophenylboronic Acid (Ar-B(OH)₂) Transmetalation Transmetalation DFPBA->Transmetalation Protodeboronation Protodeboronation DFPBA->Protodeboronation + H⁺ Source (e.g., H₂O) Homocoupling Homocoupling DFPBA->Homocoupling + Pd(II) / O₂ ArylHalide Aryl Halide (Ar'-X) OxAdd Oxidative Addition ArylHalide->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Base Base Base->Transmetalation OxAdd->Transmetalation Ar'-Pd(II)-X RedElim Reductive Elimination Transmetalation->RedElim Ar-Pd(II)-Ar' RedElim->Pd0 Regeneration CoupledProduct Desired Product (Ar-Ar') RedElim->CoupledProduct

Caption: Competing pathways in reactions involving difluorophenylboronic acids.

Troubleshooting_Workflow cluster_proto Mitigate Protodeboronation cluster_homo Mitigate Homocoupling Start Low Yield or Impure Product CheckProtodeboronation Significant Protodeboronation Byproduct Observed? Start->CheckProtodeboronation CheckHomocoupling Significant Homocoupling Byproduct Observed? CheckProtodeboronation->CheckHomocoupling No UseWeakerBase Use Weaker Base CheckProtodeboronation->UseWeakerBase Yes OptimizeCatalyst Optimize Catalyst System (Ligand, Loading) CheckHomocoupling->OptimizeCatalyst No DegasReaction Thoroughly Degas Solvents and Reaction Mixture CheckHomocoupling->DegasReaction Yes OtherIssues Investigate Other Parameters (Solvent, Temperature, Purity of Reagents) OptimizeCatalyst->OtherIssues AnhydrousConditions Ensure Anhydrous Conditions UseWeakerBase->AnhydrousConditions LowerTemp Lower Reaction Temperature AnhydrousConditions->LowerTemp ProtectBoronicAcid Use Protected Boronic Acid (Pinacol or MIDA ester) LowerTemp->ProtectBoronicAcid ProtectBoronicAcid->CheckHomocoupling UsePd0 Use Pd(0) Precatalyst DegasReaction->UsePd0 SlowAddition Slow Addition of Boronic Acid UsePd0->SlowAddition SlowAddition->OptimizeCatalyst

Caption: A troubleshooting workflow for addressing side reactions.

References

Technical Support Center: (2,6-Difluoro-3-hydroxyphenyl)boronic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (2,6-Difluoro-3-hydroxyphenyl)boronic acid. It is intended for researchers, scientists, and drug development professionals.

Purification Methods Overview

Several methods can be employed to purify this compound. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity. Common techniques include recrystallization, column chromatography, and acid-base extraction.

Experimental Workflow for Purification Method Selection

PurificationWorkflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes is_acidic_basic_impurity Are impurities acidic or basic? is_solid->is_acidic_basic_impurity No / Oily is_pure Is the purity >98%? recrystallization->is_pure end Pure Product is_pure->end Yes chromatography Column Chromatography is_pure->chromatography No chromatography->is_pure acid_base_extraction Acid-Base Extraction acid_base_extraction->is_pure is_acidic_basic_impurity->chromatography No is_acidic_basic_impurity->acid_base_extraction Yes

Technical Support Center: Optimizing Suzuki Coupling with (2,6-Difluoro-3-hydroxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the yield of Suzuki coupling reactions involving (2,6-Difluoro-3-hydroxyphenyl)boronic acid.

Troubleshooting Guide

Issue 1: Low to No Product Yield

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the primary factors I should investigate?

Answer:

Low yields in Suzuki couplings with this substrate can often be attributed to a few key factors related to its electronic and steric properties. The difluoro and hydroxyl substitutions present unique challenges. Here’s a systematic approach to troubleshooting:

  • Catalyst System (Palladium Source and Ligand):

    • Catalyst Activity: Ensure your palladium source, such as Pd(PPh₃)₄ or a Pd(II) precatalyst, is active.[1] Over time, catalysts can degrade. Using a fresh catalyst is recommended.

    • Ligand Choice: The steric hindrance and electron-withdrawing nature of this compound often require specialized ligands. Bulky, electron-rich phosphine ligands, like those from the Buchwald family (e.g., XPhos, SPhos, RuPhos), are highly effective for such challenging substrates.[1] These ligands can promote the rate-limiting reductive elimination step and facilitate the oxidative addition of the aryl halide.[2]

    • Precatalysts: Consider using a Buchwald-type precatalyst. These are often more efficient at generating the active Pd(0) species, which is crucial for the catalytic cycle to begin.[3]

  • Base Selection:

    • The choice of base is critical and its effectiveness is often solvent-dependent.[3][4]

    • For substrates sensitive to strong bases, weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often preferred.[1][3] Stronger bases might lead to decomposition of the boronic acid.

    • Ensure the base is finely powdered and anhydrous, as its physical state can significantly impact the reaction rate.[3]

  • Solvent and Reaction Conditions:

    • Solvent Choice: Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often in a mixture with water.[3][5] The choice of solvent can influence the solubility of the reagents and the efficacy of the base.[4][6]

    • Degassing: It is crucial to thoroughly degas the solvent to remove dissolved oxygen. Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid.[1][7]

    • Temperature: While many Suzuki couplings are run at elevated temperatures (80-110 °C), electron-deficient boronic acids can be unstable at high temperatures.[8][9] Optimization of the reaction temperature is necessary.

  • Boronic Acid Stability:

    • Protodeboronation: this compound, being electron-deficient, is susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[7] This is especially prevalent in the presence of aqueous bases.[6]

    • Minimizing Protodeboronation: To mitigate this, you can try using anhydrous conditions, a milder base, or protecting the boronic acid as a boronate ester (e.g., pinacol ester) or a diethanolamine adduct.[1][10]

Issue 2: Formation of Side Products (Homocoupling)

Question: I am observing a significant amount of homocoupling byproduct from my boronic acid. How can I minimize this?

Answer:

Homocoupling occurs when two molecules of the boronic acid react with each other. This is often promoted by the presence of oxygen and Pd(II) species.[7]

  • Strictly Anaerobic Conditions: Ensure your reaction is set up under an inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[1]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can reduce the amount of Pd(II) present at the beginning of the reaction.[3] If you are using a Pd(II) precatalyst, ensure the conditions are suitable for its rapid in-situ reduction to Pd(0).

  • Controlled Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can help keep its concentration low, thereby disfavoring the homocoupling side reaction.[3]

  • Ligand Optimization: The use of bulky, electron-rich ligands can sometimes suppress homocoupling by sterically hindering the formation of the homocoupled product and favoring the desired cross-coupling pathway.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?

A1: A good starting point for optimization would be:

  • Aryl Halide: 1.0 equivalent

  • This compound: 1.2–1.5 equivalents[1]

  • Catalyst: A Buchwald-type precatalyst (e.g., XPhos Pd G3, 1-2 mol%) or Pd(PPh₃)₄ (2-5 mol%).[2][5]

  • Ligand (if not using a precatalyst): A bulky, electron-rich phosphine ligand like XPhos or SPhos (2-5 mol%).[3]

  • Base: Finely powdered K₃PO₄ or Cs₂CO₃ (2.0–3.0 equivalents).[1]

  • Solvent: Degassed toluene/water or dioxane/water (e.g., 4:1 mixture).

  • Temperature: 80–100 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

Q2: How does the hydroxyl group on the boronic acid affect the reaction?

A2: The hydroxyl group can potentially coordinate to the palladium center, which may influence the catalytic cycle. More importantly, its acidity can be a factor in the choice of base. A very strong base could deprotonate the hydroxyl group, which might alter the electronic properties and solubility of the boronic acid derivative in the reaction mixture. Using a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is generally a safe approach.

Q3: Can I use an aryl chloride as the coupling partner?

A3: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings.[7][11] To achieve successful coupling with an aryl chloride, more forcing conditions and highly active catalyst systems are typically required. The use of bulky, electron-rich ligands such as Buchwald's biarylphosphine ligands is often essential for activating the C-Cl bond.[1]

Q4: My boronic acid appears to be decomposing during the reaction. What can I do?

A4: Decomposition, often through protodeboronation, is a known issue with electron-deficient boronic acids.[7] Consider the following strategies:

  • Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can be beneficial. These esters are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.

  • Diethanolamine Adducts: Reacting the boronic acid with diethanolamine forms a stable, crystalline solid that can be used directly in the coupling reaction, particularly in protic solvents.[10]

  • Milder Reaction Conditions: Try lowering the reaction temperature and using a weaker base.

Data Presentation

Table 1: Recommended Reaction Parameters for Suzuki Coupling with this compound

ParameterRecommended ConditionRationale
Palladium Source Buchwald Precatalysts (e.g., XPhos Pd G3), Pd₂(dba)₃, Pd(PPh₃)₄Buchwald precatalysts are highly active for challenging substrates.[1] Pd(PPh₃)₄ is a versatile Pd(0) source.[2]
Ligand Buchwald ligands (XPhos, SPhos), other bulky, electron-rich phosphinesOvercomes steric hindrance and accelerates key steps in the catalytic cycle.[1][2]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Milder bases that are effective in promoting the reaction without causing significant decomposition of the boronic acid.[1][3]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OBiphasic systems are often effective.[12] The organic solvent solubilizes the catalyst and aryl halide, while water helps to dissolve the base and facilitate the reaction.
Temperature 80-110 °CA balance must be struck between providing enough thermal energy for the reaction to proceed and avoiding thermal decomposition of the boronic acid.[8][9]

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 0.01-0.05 equiv.) and ligand (if necessary).

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water 4:1) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.[5]

Protocol for the Preparation of a Diethanolamine Boronate Ester
  • Dissolution: In a vial, dissolve the this compound in a suitable solvent such as methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv.) dropwise while stirring.[1]

  • Precipitation: A precipitate will form. The initial solid may dissolve completely before the new solid precipitates.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[1]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Optimized Temp. solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify Product (Chromatography) dry->purify

Caption: General experimental workflow for Suzuki coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_boronic Boronic Acid Stability start Low Yield? check_catalyst Check Catalyst Activity (Use Fresh Catalyst) start->check_catalyst Yes check_base Check Base (K3PO4, Cs2CO3) start->check_base Yes protodeboronation Suspect Protodeboronation? start->protodeboronation Yes optimize_ligand Optimize Ligand (Bulky, Electron-Rich) check_catalyst->optimize_ligand use_precatalyst Consider Precatalyst optimize_ligand->use_precatalyst end Improved Yield use_precatalyst->end check_solvent Optimize Solvent (Degassed) check_base->check_solvent check_temp Optimize Temperature check_solvent->check_temp check_temp->end use_ester Use Boronate Ester or Adduct protodeboronation->use_ester Yes use_ester->end

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

References

Technical Support Center: (2,6-Difluoro-3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on common impurities that may be encountered when working with (2,6-Difluoro-3-hydroxyphenyl)boronic acid. The information is presented in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

A1: While specific impurity profiles can vary between batches and manufacturers, common impurities in arylboronic acids like this compound generally fall into several categories. These include boroxines (anhydrides), which form from the dehydration of the boronic acid, and products of protodeboronation, which result in the formation of 2,6-difluorophenol. Other potential impurities are residual starting materials from the synthesis, homocoupling byproducts, and various oxidation products.

Q2: How can I detect the presence of these impurities in my sample?

A2: A combination of analytical techniques is often necessary for a comprehensive impurity profile. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful method for separating and quantifying non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹¹B, and ¹⁹F NMR, is invaluable for structural elucidation of the main component and its impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify volatile impurities, such as the protodeboronation product 2,6-difluorophenol.

Q3: What are boroxines and are they detrimental to my reaction?

A3: Boroxines, or boronic anhydrides, are cyclic structures formed by the intermolecular dehydration of three boronic acid molecules. Boronic acids and their corresponding boroxines often exist in equilibrium. While the presence of boroxines can affect the stoichiometry of a reaction if not accounted for, they are generally reactive in cross-coupling reactions and may not be detrimental. However, their presence indicates the need for careful handling and storage to minimize water content variability.

Q4: What causes the formation of the protodeboronation impurity?

A4: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a hydrogen atom. This process can be promoted by several factors, including the presence of moisture, acidic or basic conditions, and elevated temperatures.[1] For this compound, this degradation pathway leads to the formation of 2,6-difluorophenol.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low assay value of the boronic acid Presence of significant amounts of boroxine or other impurities.Quantify the boronic acid content using a suitable analytical method like HPLC. Consider that boroxines may not be detrimental to all reactions.
Presence of a peak corresponding to 2,6-difluorophenol in GC-MS or HPLC Protodeboronation has occurred due to improper storage or handling.Store the boronic acid under an inert atmosphere, away from moisture and light. Avoid prolonged exposure to acidic or basic conditions.
Additional, unexpected aromatic signals in ¹H NMR Presence of homocoupling byproducts or other organic impurities from the synthesis.Purify the boronic acid using techniques such as recrystallization or chromatography.
Broad or multiple signals in the ¹¹B NMR spectrum Equilibrium between the boronic acid and its boroxine form.While this is a common characteristic, significant broadening could indicate the presence of other boron-containing impurities. Compare with a reference spectrum if available.

Experimental Protocols

Protocol 1: General Method for HPLC-UV Analysis

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the boronic acid in the initial mobile phase composition.

Protocol 2: General Method for ¹¹B NMR Analysis

This technique helps to distinguish between the boronic acid and its boroxine anhydride.

  • Instrumentation: NMR spectrometer.

  • Solvent: A suitable deuterated solvent such as DMSO-d₆ or CD₃OD.

  • Procedure: Acquire a proton-decoupled ¹¹B NMR spectrum.

  • Analysis: The trigonal boronic acid typically appears at a chemical shift around δ 25-35 ppm, while the tetrahedral boroxine is usually found between δ 15-25 ppm.[1] The relative integration of these signals can provide an estimate of the ratio between the two species.

Impurity Identification and Pathways

The following diagram illustrates the common degradation pathways for this compound that lead to the formation of key impurities.

G Degradation Pathways of this compound main This compound boroxine Boroxine (Anhydride) main->boroxine - 3 H₂O + 3 H₂O protodeboronation 2,6-Difluorophenol main->protodeboronation Protodeboronation (H⁺, H₂O, Heat) homocoupling Biphenyl Homocoupling Product main->homocoupling Homocoupling (Pd catalyst, O₂)

Caption: Common degradation pathways for arylboronic acids.

The following workflow outlines a general approach to identifying and addressing impurities in a sample of this compound.

G Impurity Analysis Workflow start Sample of (2,6-Difluoro-3- hydroxyphenyl)boronic acid analytical Analytical Testing (HPLC, NMR, GC-MS) start->analytical evaluate Evaluate Impurity Profile analytical->evaluate acceptable Purity Acceptable evaluate->acceptable Meets Specs unacceptable Purity Unacceptable evaluate->unacceptable Out of Spec purify Purification (Recrystallization, Chromatography) unacceptable->purify reanalyze Re-analyze Purified Material purify->reanalyze reanalyze->evaluate

Caption: A general workflow for the analysis and purification of boronic acids.

References

Technical Support Center: Suzuki Coupling with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving sterically hindered boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions with sterically hindered boronic acids so challenging?

A1: Steric hindrance around the boronic acid, particularly from ortho-substituents, can significantly slow down key steps in the Suzuki-Miyaura catalytic cycle.[1] The steric bulk impedes the crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium center, and can also hinder the final reductive elimination step that forms the desired C-C bond and regenerates the catalyst.[1][2] This often leads to low reaction yields and the need for more forcing conditions or specialized catalytic systems.[1]

Q2: What are the most common side reactions observed with sterically hindered boronic acids?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom. This is often promoted by the presence of aqueous bases.[3] Using anhydrous solvents or employing boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are less prone to this side reaction, can mitigate this issue.[3][4]

  • Homocoupling: This involves the self-coupling of the boronic acid to form a symmetrical biaryl byproduct.[3][4] This side reaction is often facilitated by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[3] Ensuring the reaction is thoroughly degassed and using a Pd(0) source or an efficient precatalyst can minimize homocoupling.[3]

Q3: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?

A3: When a Suzuki coupling reaction fails, a systematic check of the following parameters is recommended:

  • Catalyst Activity: Ensure your palladium source and ligand are active and not degraded.[1]

  • Inert Atmosphere: Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[1] Ensure your reaction vessel is properly sealed and purged with an inert gas like argon or nitrogen, and that your solvents are thoroughly degassed.[1][3]

  • Reagent Quality: Verify the purity and integrity of your boronic acid, aryl halide, and base. Boronic acids can degrade over time.

  • Reaction Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy barriers.[5] Consider increasing the reaction temperature if using moderate conditions.[5]

Troubleshooting Guide

Problem 1: Low to No Product Formation with a Sterically Hindered Boronic Acid

This is a common issue stemming from the reduced reactivity of sterically encumbered substrates. A multi-faceted approach to optimization is often necessary.

Solution Workflow:

G cluster_start cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Adjustment cluster_boron Boron Reagent Modification cluster_end start Low/No Yield ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos, NHCs) start->ligand Primary Action base Screen Different Bases (K₃PO₄, Cs₂CO₃, t-BuOK) start->base temp Increase Reaction Temperature (80-140 °C or Microwave) start->temp catalyst Use Efficient Pd Precatalyst (e.g., G3/G4 Palladacycles) ligand->catalyst catalyst->base solvent Use Anhydrous, Aprotic Solvent (Toluene, Dioxane, THF) base->solvent solvent->temp boron_reagent Convert Boronic Acid to Pinacol Ester or MIDA Boronate temp->boron_reagent end Improved Yield boron_reagent->end

Caption: A workflow diagram for troubleshooting low yields.

Detailed Recommendations:

  • Evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. The most critical modification is to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a more reactive, monoligated palladium(0) species and facilitate the difficult reductive elimination step.[5]

    • Recommended Ligands: Biaryl phosphine ligands (Buchwald ligands) such as SPhos, RuPhos, and XPhos are excellent starting points.[1][5] For extremely hindered substrates, specialized ligands like AntPhos or BI-DIME have shown superior performance.[5][6] N-Heterocyclic Carbenes (NHCs) are also highly effective, offering high stability and activity.[5][7]

  • Re-evaluate the Base and Solvent Combination: The choice of base is crucial and works in concert with the solvent to activate the boronic acid for transmetalation.[3][8]

    • Bases: Potassium phosphate (K₃PO₄), often used as a fine powder, is a reliable choice for many hindered couplings.[5] Stronger bases like potassium tert-butoxide (t-BuOK) can be effective, particularly with less reactive aryl chlorides.[5][9]

    • Solvents: Anhydrous, non-polar aprotic solvents are preferred. Toluene and dioxane are common choices.[5][9] For particularly challenging couplings, higher boiling point solvents like xylenes may be necessary to increase the reaction temperature.[5]

  • Increase Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome activation barriers. If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[5] Microwave irradiation can also be a powerful tool to rapidly heat the reaction.[9]

Problem 2: Significant Formation of Side Products (Protodeboronation, Homocoupling)

The presence of side products indicates that undesired reaction pathways are competing with the desired cross-coupling.

Troubleshooting Steps:

  • For Protodeboronation:

    • Use Anhydrous Conditions: Minimize the amount of water in the reaction, as it can facilitate the C-B bond cleavage.

    • Modify the Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt.[3] These are less susceptible to protodeboronation.[3]

  • For Homocoupling:

    • Ensure Thorough Degassing: Rigorously remove oxygen from the reaction mixture and solvent by sparging with an inert gas or using freeze-pump-thaw cycles.[1][3]

    • Use a Pd(0) Source or Efficient Precatalyst: Pd(II) precatalysts that are not efficiently reduced can promote homocoupling. Using a Pd(0) source like Pd₂(dba)₃ or a highly active precatalyst (e.g., a Buchwald palladacycle) can minimize this side reaction.[1][10]

Data and Protocols

Table 1: Recommended Conditions for Suzuki Coupling with Sterically Hindered Boronic Acids
ComponentRecommendationRationale
Catalyst Palladium Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2)Highly active and air-stable, ensuring efficient generation of the active Pd(0) species.[1]
Ligand Bulky, electron-rich biaryl phosphines (XPhos, SPhos, RuPhos) or NHCsAccelerate both oxidative addition and reductive elimination, overcoming steric barriers.[1][5][11]
Base K₃PO₄, Cs₂CO₃, t-BuOKStronger bases are often required to facilitate the formation of the boronate species for transmetalation.[5][9][11]
Solvent Anhydrous aprotic solvents (Toluene, Dioxane, THF)Avoids protodeboronation and provides a suitable medium for the reaction.[5]
Temperature 80-140 °CHigher temperatures are often needed to overcome the high activation energy of hindered couplings.[5]
General Experimental Protocol for a Challenging Suzuki Coupling

This protocol is a starting point and should be optimized for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), sterically hindered boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visual Guides

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition product_complex Ar-R' trans_complex Ar-Pd(II)L₂(R') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination reagents Ar-X boronic_acid R'-B(OR)₂ base Base (e.g., K₃PO₄)

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Decision Tree for Component Selection

Decision_Tree cluster_ligand Ligand Choice cluster_base Base Selection cluster_boron Boron Reagent Stability start Starting a Suzuki Coupling with a Sterically Hindered Boronic Acid ligand_choice Bulky, Electron-Rich Ligands (XPhos, SPhos, RuPhos) or NHC Ligands (IPr) start->ligand_choice base_choice Start with K₃PO₄ or Cs₂CO₃ start->base_choice boron_issue Is Protodeboronation a Problem? start->boron_issue stronger_base If unreactive, try t-BuOK base_choice->stronger_base Optimization boron_solution Switch from Boronic Acid to Pinacol Ester or Trifluoroborate boron_issue->boron_solution Yes

Caption: Decision tree for selecting key reaction components.

References

Technical Support Center: Minimizing Homocoupling of (2,6-Difluoro-3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the homocoupling of (2,6-Difluoro-3-hydroxyphenyl)boronic acid during Suzuki-Miyaura cross-coupling reactions. The following resources offer detailed troubleshooting, frequently asked questions, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a concern with this compound?

A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. This is particularly problematic as it consumes the valuable boronic acid, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification due to structural similarities with the target molecule. The this compound, with its electron-rich nature due to the hydroxyl group and the steric hindrance from the two ortho-fluoro substituents, can be susceptible to this side reaction under non-optimized conditions.

Q2: What are the primary causes of homocoupling of boronic acids?

A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and an excess of Pd(II) species in the reaction mixture.[1] Oxygen can facilitate the oxidative coupling of the boronic acid and can also lead to the oxidation of the active Pd(0) catalyst to Pd(II).[1] Pd(II) species, whether from the catalyst precursor or from oxidation of Pd(0), can then mediate the homocoupling of two boronic acid molecules.[1][2]

Q3: How do the structural features of this compound influence its tendency for homocoupling?

A3: The electronic and steric properties of this compound play a crucial role. The ortho-fluoro substituents are electron-withdrawing, which can increase the Lewis acidity of the boron center, potentially influencing the transmetalation step. Conversely, the meta-hydroxyl group is electron-donating, making the aryl ring electron-rich. This combination of effects, along with the steric bulk of the ortho substituents, can impact the delicate balance of the catalytic cycle, and in some cases, favor the homocoupling pathway if the reaction conditions are not carefully controlled.

Q4: Can the choice of palladium catalyst influence the extent of homocoupling?

A4: Absolutely. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred over Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppf). Pd(II) catalysts require an initial reduction to the active Pd(0) species, and if this reduction is slow or incomplete, the remaining Pd(II) can promote homocoupling. Furthermore, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired cross-coupling pathway, thereby minimizing the competing homocoupling reaction.[3]

Q5: How critical is the choice of base in preventing homocoupling?

A5: The choice of base is very important. While a base is necessary to activate the boronic acid for transmetalation, strong bases can sometimes promote side reactions, including homocoupling and protodeboronation. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a better choice than strong bases such as sodium hydroxide (NaOH). The optimal base is often substrate-dependent and may require some screening.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and minimize the homocoupling of this compound in your Suzuki-Miyaura coupling reactions.

Issue: Significant amount of homocoupling byproduct observed by TLC, LC-MS, or NMR.

Below is a logical workflow to diagnose and resolve this issue:

Troubleshooting_Homocoupling start High Homocoupling Detected degassing Step 1: Enhance Degassing Procedures start->degassing Is oxygen being rigorously excluded? catalyst Step 2: Re-evaluate Palladium Source & Ligand degassing->catalyst Degassing is thorough, but homocoupling persists. degassing_info Use freeze-pump-thaw (3x) or sparge with inert gas for 30-60 min. degassing->degassing_info How? base_solvent Step 3: Optimize Base and Solvent System catalyst->base_solvent Catalyst system changed, but issue remains. catalyst_info Switch from Pd(II) to Pd(0) source (e.g., Pd(PPh₃)₄). Use bulky, electron-rich ligands (e.g., SPhos, XPhos). catalyst->catalyst_info What to try? procedural Step 4: Implement Procedural Modifications base_solvent->procedural Base/solvent optimized, still seeing byproduct. base_solvent_info Use weaker inorganic bases (K₂CO₃, K₃PO₄). Screen aprotic solvents like dioxane or THF. base_solvent->base_solvent_info Recommendations? solution Homocoupling Minimized procedural->solution Procedural changes implemented. procedural_info Slowly add the boronic acid solution. Use a slight excess of the aryl halide. procedural->procedural_info Examples?

Caption: A systematic workflow for troubleshooting homocoupling.

Detailed Troubleshooting Steps:
  • Step 1: Enhance Degassing Procedures

    • Problem: Dissolved oxygen is a primary driver of homocoupling.

    • Solution: Ensure all solvents and the reaction mixture are thoroughly deoxygenated. The most effective method is the freeze-pump-thaw technique (at least three cycles). Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for an extended period (30-60 minutes) before adding the catalyst is a good practice.

  • Step 2: Re-evaluate Palladium Source and Ligand

    • Problem: The choice of catalyst and ligand significantly impacts the reaction pathway.

    • Solution:

      • Palladium Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), consider switching to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to bypass the in-situ reduction step where Pd(II)-mediated homocoupling can occur.

      • Ligand Selection: For a sterically hindered and electronically complex substrate like this compound, using bulky and electron-rich phosphine ligands is highly recommended. Ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) have been shown to be effective in promoting the desired cross-coupling with challenging substrates.[3]

  • Step 3: Optimize Base and Solvent System

    • Problem: The base and solvent can influence the rates of both the desired reaction and side reactions.

    • Solution:

      • Base: If you are using a strong base (e.g., NaOH, KOH), switch to a milder inorganic base such as K₂CO₃ or K₃PO₄.

      • Solvent: Aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF), often with a small amount of water to aid in dissolving the base, are commonly used and can help minimize homocoupling. However, an excessive amount of water can sometimes promote this side reaction.

  • Step 4: Implement Procedural Modifications

    • Problem: High instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.

    • Solution:

      • Slow Addition: Instead of adding all the this compound at the beginning of the reaction, prepare a solution of it and add it slowly over a period of time to the reaction mixture at the reaction temperature. This keeps the concentration of the boronic acid low at any given moment, disfavoring the homocoupling pathway.

      • Stoichiometry: Using a slight excess of the aryl halide partner (e.g., 1.1 to 1.2 equivalents) can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide.

Data Presentation: Strategies to Minimize Homocoupling

ParameterRecommendation for Minimizing HomocouplingRationale
Palladium Source Use a Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).Avoids the presence of Pd(II) species from the precatalyst that can directly mediate homocoupling.
Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).Promotes the reductive elimination step of the cross-coupling cycle, outcompeting homocoupling pathways.[3]
Base Use weaker inorganic bases (e.g., K₂CO₃, K₃PO₄).Less likely to promote side reactions compared to strong bases.
Solvent Aprotic solvents (e.g., 1,4-dioxane, THF) with minimal water.Excessive water can sometimes promote homocoupling.
Degassing Rigorous degassing (freeze-pump-thaw or extensive sparging).Removes dissolved oxygen, a key contributor to catalyst oxidation and oxygen-mediated homocoupling.
Temperature Use the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can sometimes accelerate side reactions more than the desired coupling.
Procedure Slow addition of the boronic acid.Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular reaction.

Experimental Protocols

The following is a general protocol that incorporates best practices to minimize the homocoupling of this compound. This should be considered a starting point and may require optimization for your specific aryl halide.

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen base (e.g., K₂CO₃, 2.0 eq).

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

    • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Boronic Acid Addition:

    • In a separate dry vial, dissolve this compound (1.2 eq) in a minimum amount of the degassed solvent.

    • Heat the main reaction mixture to the desired temperature (e.g., 80-100 °C).

    • Using a syringe pump, add the boronic acid solution to the reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the competing reaction pathways and a decision-making workflow for troubleshooting.

Suzuki_vs_Homocoupling cluster_title Suzuki Coupling vs. Homocoupling Pathway pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd0_ox Oxidation pd0->pd0_ox pd_complex Ar¹-Pd(II)L₂-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_diaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd_diaryl reductive_elim Reductive Elimination pd_diaryl->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar¹-Ar² (Desired Product) reductive_elim->product pd2 Pd(II) pd0_ox->pd2 homo_trans 2x Transmetalation pd2->homo_trans pd_diaryl_homo Ar²-Pd(II)L₂-Ar² homo_trans->pd_diaryl_homo homo_reductive_elim Reductive Elimination pd_diaryl_homo->homo_reductive_elim homo_reductive_elim->pd0 Regenerates Catalyst homo_product Ar²-Ar² (Homocoupling Product) homo_reductive_elim->homo_product ar1x Ar¹-X ar1x->oxidative_add ar2boh2 Ar²-B(OH)₂ ar2boh2->transmetalation ar2boh2->homo_trans base Base base->transmetalation base->homo_trans oxygen O₂ oxygen->pd0_ox

Caption: Competing pathways in Suzuki-Miyaura reactions.

References

effect of base on the stability of (2,6-Difluoro-3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2,6-Difluoro-3-hydroxyphenyl)boronic acid, with a particular focus on the effects of basic conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound seems to be degrading upon storage or during my reaction setup. What is the likely cause?

A1: this compound, like many electron-deficient arylboronic acids, is susceptible to degradation, primarily through a process called protodeboronation. This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in 2,6-difluorophenol as a byproduct. This degradation is often accelerated by the presence of bases, water, and elevated temperatures. The two ortho-fluorine atoms on the phenyl ring increase the electrophilicity of the boron atom, making it more prone to this degradation pathway.

Q2: I am using this boronic acid in a Suzuki-Miyaura coupling reaction, which requires a base. How do I choose a base that minimizes degradation?

A2: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle, strong bases can significantly accelerate protodeboronation.[1] Weaker bases are generally preferred. For instance, carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often a better choice than strong bases like hydroxides (e.g., NaOH, KOH).[2][3] The optimal choice will depend on the specific substrates and reaction conditions. It is advisable to screen a few different weak bases to find the best balance between reaction yield and boronic acid stability.

Q3: Can the solvent system affect the stability of this compound in the presence of a base?

A3: Yes, the solvent system plays a significant role. Protic solvents, especially water, can be a source of protons for the protodeboronation reaction. While aqueous conditions are common in many Suzuki-Miyaura couplings, minimizing the amount of water or using anhydrous conditions with a suitable base can enhance stability.[4] If aqueous conditions are necessary, using a biphasic system (e.g., toluene/water, dioxane/water) can sometimes be beneficial.

Q4: I am observing a significant amount of a byproduct that I suspect is the protodeboronated compound. How can I confirm this and quantify the degradation?

A4: The primary protodeboronation product is 2,6-difluorophenol. You can confirm its presence using analytical techniques such as:

  • NMR Spectroscopy: ¹H and ¹⁹F NMR are excellent for identifying and quantifying the protodeboronated species.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This can be used to separate the boronic acid from its degradation product and confirm the mass of the byproduct.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is also suitable for identifying the volatile 2,6-difluorophenol.

To quantify the degradation, you can use an internal standard in your NMR or chromatographic analysis to compare the peak areas of the remaining boronic acid and the formed byproduct.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
Possible Cause Troubleshooting Steps
Degradation of Boronic Acid by the Base 1. Switch to a Weaker Base: If you are using a strong base (e.g., NaOH, KOH), switch to a weaker base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[2][3] 2. Use Anhydrous Conditions: If possible, perform the reaction under anhydrous conditions to minimize the water available for protodeboronation.[4] 3. Lower the Reaction Temperature: Higher temperatures can accelerate degradation. Try running the reaction at a lower temperature for a longer period.
Incomplete Reaction 1. Screen Different Bases: The choice of base can affect the reaction rate. A screen of different weak bases may reveal one that promotes the coupling more efficiently without causing excessive degradation. 2. Optimize Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and ligand system for your specific substrates.
Formation of Homocoupling Byproducts 1. Degas Solvents Thoroughly: Oxygen can promote homocoupling of the boronic acid. Ensure all solvents are properly degassed. 2. Use High-Purity Reagents: Impurities in the reagents can sometimes lead to side reactions.
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Cause Troubleshooting Steps
Variable Boronic Acid Quality 1. Check Purity Before Use: The purity of this compound can vary between batches and can decrease over time. It is advisable to check the purity by NMR or LC-MS before each use. 2. Store Properly: Store the boronic acid in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation during storage.
Inconsistent Reaction Setup 1. Standardize Procedures: Ensure that the order of addition of reagents, stirring speed, and temperature control are consistent between experiments. 2. Control Water Content: If using anhydrous solvents, ensure they are properly dried and handled under an inert atmosphere to avoid introducing variable amounts of water.
Atmospheric Exposure 1. Maintain Inert Atmosphere: Boronic acids can be sensitive to air and moisture. Perform all manipulations, including weighing and transfer, under an inert atmosphere whenever possible.

Data Presentation

Table 1: Qualitative Effect of Different Bases on the Stability of this compound

Base Base Strength Expected Rate of Protodeboronation Suitability for Suzuki-Miyaura Coupling
NaOH, KOHStrongHighUse with caution, high risk of degradation
K₂CO₃, Na₂CO₃ModerateModerateGenerally a good starting point
Cs₂CO₃ModerateModerate to HighOften very effective in couplings, but can still cause degradation
K₃PO₄ModerateModerateA good alternative to carbonates
Triethylamine (Et₃N)WeakLowMay not be basic enough to efficiently promote some couplings
DIPEAWeakLowSimilar to Et₃N, may have limited effectiveness

Experimental Protocols

Protocol 1: General Procedure for Screening Base-Induced Decomposition of this compound by ¹H NMR
  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of this compound (e.g., 5 mg) in a deuterated solvent (e.g., 0.5 mL of DMSO-d₆ or CD₃CN).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Acquire a baseline ¹H NMR spectrum (t=0).

  • Initiation of Decomposition:

    • Add a measured equivalent of the base to be tested (e.g., 2 equivalents of a 1M aqueous solution of the base).

    • Quickly shake the NMR tube to ensure mixing.

  • Monitoring:

    • Acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes) at a constant temperature.

  • Data Analysis:

    • Integrate the signals corresponding to the boronic acid and the protodeboronated product (2,6-difluorophenol) relative to the internal standard.

    • Plot the concentration of the boronic acid versus time to determine the rate of decomposition.

Visualizations

degradation_pathway boronic_acid This compound intermediate Ate Complex (Tetrahedral Boronate) boronic_acid->intermediate + Base (e.g., OH⁻) product 2,6-Difluorophenol (Protodeboronated Product) intermediate->product + H₂O (Proton Source) boric_acid Boric Acid / Borate Salts intermediate->boric_acid

Caption: Base-catalyzed protodeboronation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Decomposition Monitoring cluster_analysis Data Analysis prep1 Dissolve Boronic Acid and Internal Standard in Deuterated Solvent prep2 Acquire Baseline NMR (t=0) prep1->prep2 react1 Add Base to NMR Tube prep2->react1 react2 Monitor by NMR at Timed Intervals react1->react2 analysis1 Integrate Peaks (Boronic Acid vs. Product) react2->analysis1 analysis2 Plot Concentration vs. Time analysis1->analysis2 analysis3 Determine Rate of Decomposition analysis2->analysis3

Caption: Workflow for monitoring the stability of boronic acid in the presence of a base using NMR spectroscopy.

References

Technical Support Center: Troubleshooting Suzuki Reactions with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a fluorinated boronic acid is resulting in a low or no yield. What are the primary factors I should investigate?

A1: When facing a failed Suzuki reaction with these substrates, a systematic check of the following is recommended:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is crucial to thoroughly degas all solvents and ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Purity and Stability: Verify the purity of your aryl halide and fluorinated boronic acid. Electron-deficient boronic acids, such as many fluorinated variants, can be prone to degradation, particularly through protodeboronation.[2]

  • Base and Solvent Selection: The choice of base and solvent is critical and highly interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials.[1]

Q2: I am observing significant protodeboronation of my fluorinated boronic acid. How can this be minimized?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, especially with electron-deficient boronic acids.[2][3] Here are some strategies to mitigate it:

  • Use a Milder Base: Strong bases, particularly in the presence of water, can accelerate protodeboronation. Consider switching to milder bases like potassium carbonate (K₂CO₃), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) instead of stronger ones like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[2][3]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[3]

  • Use More Stable Boron Reagents: Consider converting the fluorinated boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate. These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of protodeboronation.[2]

Q3: Why is the transmetalation step often problematic with fluorinated boronic acids?

A3: The strong electron-withdrawing nature of fluorine atoms decreases the electron density of the aromatic ring. This, in turn, increases the Lewis acidity of the boronic acid. An overly electron-deficient ring can be detrimental to the transmetalation step, which is often the rate-limiting step in the catalytic cycle. This is because the transfer of the organic group from boron to the palladium catalyst is less efficient.

Q4: What type of ligands are generally recommended for challenging Suzuki couplings with fluorinated substrates?

A4: For difficult couplings, especially those involving electron-poor or sterically hindered fluorinated boronic acids, catalyst systems with bulky, electron-rich phosphine ligands are generally a good starting point. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective as they can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][3]

Troubleshooting Guide: Low Yield with Electron-Deficient Fluorinated Boronic Acids

This section provides a structured approach to troubleshooting low yields when using electron-deficient fluorinated boronic acids.

Problem: Low to No Product Formation

The likely culprit is a slow or inhibited transmetalation step due to the electron-deficient nature of the fluorinated boronic acid.

Troubleshooting Workflow:

TroubleshootingWorkflow cluster_solutions Potential Solutions start Low Yield with Electron-Deficient Fluorinated Boronic Acid solution1 Use a Stronger, Non-Nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) start->solution1 solution2 Employ Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) start->solution2 solution3 Increase Reaction Temperature (Use high-boiling solvent like dioxane or toluene) start->solution3 solution4 Use a Modern Pre-catalyst (e.g., G3/G4 Buchwald Precatalysts) start->solution4

Caption: Troubleshooting flowchart for low yields with electron-deficient fluorinated boronic acids.

Data Presentation: Performance of Fluorinated Boronic Acids

The following tables summarize the performance of various fluorinated boronic acids in Suzuki-Miyaura coupling reactions under different conditions. Note that direct yield comparisons across different studies can be challenging due to variations in substrates and reaction parameters.

Table 1: Performance of 3,4-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling

Aryl Halide Catalyst (mol%) Base Solvent Temp. (°C) Time (h) Yield (%)
1-Bromo-4-nitrobenzene Pd(PPh₃)₄ (3) Na₂CO₃ Toluene/EtOH/H₂O 100 12 95
4-Bromoanisole Pd(OAc)₂ (2) / SPhos (4) K₃PO₄ Toluene/H₂O 100 18 92
4-Iodotoluene [Pd₂(dba)₃] (1) / XPhos (2) K₃PO₄ Dioxane 110 16 94
2-Bromopyridine PdCl₂(dppf) (5) Cs₂CO₃ DME 80 24 88

Data compiled from various sources and represents typical yields.[2]

Table 2: Comparative Performance of Various Fluorinated Phenylboronic Acids with 1-bromo-4-fluorobenzene

Boronic Acid Temperature (°C) Time (h) Conversion (%)
Phenylboronic acid 110 3 ~95
4-Fluorophenylboronic acid 110 3 >95
4-Vinylphenylboronic acid 110 3 ~70
4-Carboxyphenylboronic acid 110 3 ~30

Reaction Conditions: 1-bromo-4-fluorobenzene (limiting reagent), boronic acid (1.2 equiv), K₂CO₃ (2 equiv), G-COOH-Pd-10 catalyst, DMF/H₂O. Data adapted from a study on a heterogeneous palladium catalyst.[4]

Experimental Protocols

Below are detailed experimental protocols that can be adapted for Suzuki-Miyaura cross-coupling reactions with fluorinated boronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reaction Setup Workflow:

ExperimentalWorkflow A 1. Combine Reactants - Aryl Halide (1.0 equiv) - Fluorinated Boronic Acid (1.2-1.5 equiv) - Base (e.g., K₃PO₄, 2.0-3.0 equiv) B 2. Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂ 3x) A->B C 3. Add Catalyst & Ligand (e.g., Pd₂(dba)₃ & SPhos) B->C D 4. Add Degassed Solvent (e.g., Dioxane/H₂O, 4:1) C->D E 5. Heat to Reaction Temperature (e.g., 100-120 °C) with vigorous stirring D->E F 6. Monitor Reaction Progress (TLC or LC-MS) E->F G 7. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine F->G H 8. Dry and Concentrate - Dry organic layer (Na₂SO₄/MgSO₄) - Concentrate in vacuo G->H I 9. Purify by Flash Chromatography H->I J 10. Characterize Final Product I->J

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.[3]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).[1]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 v/v mixture of 1,4-dioxane and water, 5-10 mL) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[1][3]

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[3]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid

This protocol is adapted for microwave synthesis, which can significantly reduce reaction times.[5]

Materials:

  • 2-Fluoropyridine-3-boronic acid (1.2 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 4:1 1,4-Dioxane/Water)

  • Microwave synthesis vial

Procedure:

  • Combine 2-fluoropyridine-3-boronic acid, the aryl halide, Pd(PPh₃)₄, and K₂CO₃ in a microwave synthesis vial with a stir bar.[5]

  • Add the 1,4-dioxane and water solvent system.[5]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[5]

  • After cooling, work up and purify the product as described in Protocol 1.[5]

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting failed reactions. The diagram below illustrates the key steps.

SuzukiCycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X PdII_Boronate Ar-Pd(II)L₂-OR' PdII_Aryl->PdII_Boronate Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Biaryl->Pd0 Product Ar-Ar' PdII_Biaryl->Product Reductive Elimination ArX Ar-X ArX->PdII_Aryl Oxidative Addition BoronicAcid Ar'-B(OH)₂ Base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

improving the solubility of (2,6-Difluoro-3-hydroxyphenyl)boronic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (2,6-Difluoro-3-hydroxyphenyl)boronic acid in reaction media.

Troubleshooting Guide: Poor Solubility

Issue: this compound is not dissolving in the reaction solvent.

This guide presents a systematic approach to resolving solubility issues. Start with the simplest modifications and proceed to more complex strategies as needed.

Troubleshooting Workflow

G cluster_0 cluster_1 Initial Checks cluster_2 Physical Methods cluster_3 Chemical Modifications cluster_4 start Start: Poor Boronic Acid Solubility check_quality Verify Boronic Acid Quality (check for boroxine formation) start->check_quality Step 1 check_solvent Confirm Solvent Choice (consult solvent table) check_quality->check_solvent heating Gentle Heating / Sonication check_solvent->heating Step 2 cosolvent Add Co-solvent (e.g., THF, Dioxane, DMF) heating->cosolvent Step 3 end Solubility Improved heating->end Success base Change Base / Add Base Early (e.g., K₃PO₄, Cs₂CO₃) cosolvent->base cosolvent->end Success ptc Introduce Phase-Transfer Catalyst base->ptc base->end Success ptc->end

Caption: A stepwise workflow for troubleshooting poor solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble?

A1: The solubility of boronic acids is influenced by the substituents on the phenyl ring and the polarity of the solvent. The fluorine and hydroxyl groups on this compound make it a relatively polar molecule. Its solubility can be limited in non-polar organic solvents commonly used in cross-coupling reactions. Like many boronic acids, it may also exist in equilibrium with its cyclic trimeric anhydride, known as a boroxine, which can have different solubility characteristics.

Q2: Can I use water as a co-solvent to improve solubility?

A2: Yes, for many coupling reactions like the Suzuki-Miyaura coupling, the addition of a small amount of water to the organic solvent is common and can improve the solubility of the boronic acid and the inorganic base.[1] However, the optimal ratio of organic solvent to water needs to be determined empirically for your specific reaction.

Q3: Will heating the reaction mixture improve solubility?

A3: Gentle heating can increase the rate of dissolution and overall solubility. However, it is crucial to ensure that the reaction temperature is compatible with the stability of all reactants, including the catalyst and any sensitive functional groups on your substrates.

Q4: How does the choice of base affect the solubility of the boronic acid?

A4: The base plays a critical role in the catalytic cycle of many cross-coupling reactions and can also influence the solubility of the boronic acid. Stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can react with the boronic acid to form a more soluble boronate salt in situ.[2]

Q5: What is a phase-transfer catalyst and how can it help?

A5: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the context of a biphasic reaction mixture (e.g., an organic solvent and an aqueous base), a PTC, such as a quaternary ammonium salt, can help transport the boronate anion from the aqueous or solid phase into the organic phase, thereby increasing its effective concentration and reactivity.

Data Presentation

Table 1: Recommended Solvents and Bases for Improving Solubility

StrategySolvent SystemCommonly Used BasesRationale & Considerations
Standard Conditions Toluene, Dioxane, Tetrahydrofuran (THF)[3]Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃)[2]Often require a co-solvent like water for boronic acid and base solubility.
Enhanced Solubility Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), 2-MeTHF, Alcohols (e.g., EtOH, n-BuOH)[1]Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃), Potassium tert-butoxide (KOtBu)[2]Polar aprotic solvents can better solvate the polar boronic acid. Stronger bases can form more soluble boronate salts.
Biphasic Systems Toluene/Water, Dioxane/Water[2]Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)The boronic acid may dissolve in the aqueous basic phase as a boronate salt. A phase-transfer catalyst may be beneficial.

Experimental Protocols

Protocol 1: Use of a Co-solvent
  • To your reaction vessel, add the this compound, your coupling partner, and the catalyst.

  • Add the primary organic solvent (e.g., toluene).

  • While stirring, add a polar aprotic co-solvent such as DMF or DMSO in small increments (e.g., 5-10% of the total volume).

  • Observe for dissolution of the boronic acid. Gentle heating or sonication can be applied to aid this process.

  • Once the boronic acid has dissolved, add the base to initiate the reaction.

Protocol 2: In Situ Boronate Salt Formation
  • In your reaction vessel, suspend the this compound in the chosen organic solvent (e.g., dioxane).

  • Add the base (e.g., K₃PO₄ or Cs₂CO₃) and a small amount of water.

  • Stir the mixture at room temperature or with gentle heating. The formation of the more soluble boronate salt should be observed as the solid boronic acid dissolves.

  • Once a homogeneous solution is achieved, add the coupling partner and catalyst to proceed with the reaction.

Protocol 3: Application of a Phase-Transfer Catalyst
  • Set up the reaction with a biphasic solvent system, for example, toluene and an aqueous solution of the base (e.g., NaOH).

  • Add the this compound, your coupling partner, and the palladium catalyst to the reaction vessel.

  • Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to the mixture (typically 1-10 mol%).

  • Stir the biphasic mixture vigorously to ensure efficient transport of the boronate anion across the phase boundary.

Mechanism of Phase-Transfer Catalysis

G cluster_0 Aqueous Phase cluster_1 Organic Phase BA R-B(OH)₂ (Boronic Acid) Boronate R-B(OH)₃⁻ M⁺ (Boronate Salt) BA->Boronate + OH⁻ Base M⁺OH⁻ (Base) Base->Boronate PTC_org Q⁺X⁻ (PTC) PTC_Boronate Q⁺ R-B(OH)₃⁻ (Soluble Complex) PTC_org->PTC_Boronate + R-B(OH)₃⁻ M⁺ - M⁺X⁻ Reaction [Pd] Catalyzed Reaction PTC_Boronate->Reaction

Caption: Mechanism of a phase-transfer catalyst in a biphasic system.

References

preventing protodeboronation of (2,6-Difluoro-3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the protodeboronation of (2,6-Difluoro-3-hydroxyphenyl)boronic acid during its use in chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of a deboronated byproduct (in this case, 2,6-difluorophenol).[1][2] This is particularly problematic for electron-deficient arylboronic acids, such as this compound. The electron-withdrawing nature of the two fluorine atoms makes the boronic acid more susceptible to this decomposition pathway, which consumes the starting material, reduces the yield of the desired coupled product, and complicates purification.[2][3]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: Several factors can accelerate the rate of protodeboronation:

  • High pH: Basic conditions, especially with strong bases like sodium hydroxide or potassium hydroxide, significantly increase the rate of protodeboronation by forming a more reactive arylboronate anion.[2][4]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of most chemical reactions, including the undesired protodeboronation.[5]

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[1]

  • Prolonged Reaction Times: Longer exposure to reaction conditions that promote protodeboronation will naturally lead to a greater extent of this side reaction.

  • Catalyst System: The choice of palladium catalyst and ligands can influence the relative rates of the desired cross-coupling and the undesired protodeboronation.

Q3: How should I properly store and handle this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a refrigerator at 2-8°C or in a freezer at -20°C for long-term stability.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to protect it from moisture and air.

  • Container: Keep the compound in a tightly sealed container.

  • Handling: Minimize exposure to the ambient atmosphere when handling the reagent. Weigh it out quickly and reseal the container promptly.

Q4: Are there more stable alternatives to using the free boronic acid?

A4: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance its stability.[6] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the concentration of the more reactive free boronic acid low and thus minimizing protodeboronation.[6]

Troubleshooting Guides

Problem 1: Low yield of the desired cross-coupled product and significant formation of 2,6-difluorophenol.
Possible Cause Troubleshooting Steps
High rate of protodeboronation of the free boronic acid.1. Use a protected form: Convert this compound to its pinacol ester or MIDA boronate prior to the coupling reaction. This will provide a slow release of the active boronic acid, keeping its concentration low and minimizing protodeboronation. 2. Optimize the base: Use a weaker base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH) to reduce the rate of base-catalyzed protodeboronation. Screening different bases is recommended. 3. Lower the reaction temperature: If the reaction kinetics allow, reducing the temperature can decrease the rate of protodeboronation relative to the cross-coupling reaction. 4. Anhydrous conditions: Ensure anhydrous solvents and reagents are used, as water can facilitate protodeboronation. 5. Use a highly active catalyst: Employ a palladium catalyst system known for high activity at lower temperatures (e.g., with ligands like SPhos or XPhos) to accelerate the desired coupling, which can outcompete the slower protodeboronation.
Problem 2: Inconsistent reaction yields.
Possible Cause Troubleshooting Steps
Degradation of the this compound starting material.1. Check the purity of the boronic acid: Before use, analyze the boronic acid by ¹H or ¹⁹F NMR to check for the presence of 2,6-difluorophenol, which indicates degradation. 2. Ensure proper storage: Verify that the boronic acid has been stored under the recommended conditions (refrigerated, under an inert atmosphere). 3. Use freshly opened or purified material: If degradation is suspected, use a fresh batch of the boronic acid or purify the existing material.
Problem 3: Difficulty in purifying the desired product from the 2,6-difluorophenol byproduct.
Possible Cause Troubleshooting Steps
Similar polarity of the product and the protodeboronated byproduct.1. Optimize chromatography: Experiment with different solvent systems and stationary phases for column chromatography to improve separation. 2. Recrystallization: If the product is a solid, attempt recrystallization from various solvents to selectively crystallize the desired compound. 3. Derivatization: In challenging cases, consider a temporary derivatization of the hydroxyl group on either the product or the byproduct to alter its polarity and facilitate separation.

Data Presentation

The following table summarizes the impact of different bases on the rate of protodeboronation for structurally related fluorinated arylboronic acids. This data can serve as a guide for selecting a suitable base to minimize the protodeboronation of this compound.

BaseRelative Rate of Protodeboronation (Qualitative)Recommended Use for this compound
NaOH, KOH, LiOHVery HighNot recommended for initial screening.
Cs₂CO₃HighUse with caution, may require lower temperatures.
K₂CO₃Moderate to HighA common choice, but optimization is necessary.
K₃PO₄Low to ModerateRecommended for initial screening.
Organic Bases (e.g., Et₃N, DIPEA)LowCan be effective, but may require higher temperatures for the desired coupling.

Note: This table is a qualitative guide based on general trends observed for electron-deficient arylboronic acids. Optimal conditions should be determined experimentally.

Experimental Protocols

Protocol 1: Monitoring Protodeboronation by ¹⁹F NMR Spectroscopy

This protocol allows for the quantitative analysis of the consumption of this compound and the formation of the 2,6-difluorophenol byproduct.

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of this compound (e.g., 10 mg) in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CD₃OD).

    • Add a known amount of an internal standard that contains a fluorine atom and does not react under the experimental conditions (e.g., trifluorotoluene).

  • Initial Spectrum:

    • Acquire a ¹⁹F NMR spectrum of the initial solution to determine the initial ratio of the boronic acid to the internal standard.

  • Reaction Monitoring:

    • To the NMR tube, add the base and any other reagents to mimic the reaction conditions being studied.

    • Acquire ¹⁹F NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the fluorine atoms of this compound, 2,6-difluorophenol, and the internal standard.

    • Calculate the concentration of the boronic acid and the byproduct at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the boronic acid versus time to determine the rate of protodeboronation.

Protocol 2: Recommended Suzuki-Miyaura Coupling Conditions to Minimize Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.

  • Reagent Preparation:

    • In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).

    • Add a weak inorganic base, such as K₃PO₄ (3.0 mmol).

  • Solvent Addition:

    • Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O in a 4:1 ratio) is commonly used. Ensure the total volume provides a suitable concentration (e.g., 0.1 M).

  • Reaction:

    • Stir the reaction mixture at a reduced temperature (e.g., 50-80 °C) and monitor the progress by TLC, GC-MS, or HPLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Protodeboronation_Pathway ArylBoronicAcid This compound ArylBoronate Arylboronate Anion ArylBoronicAcid->ArylBoronate + Base (e.g., OH⁻) DesiredProduct Cross-Coupling Product ArylBoronicAcid->DesiredProduct Suzuki-Miyaura Coupling TransitionState Transition State ArylBoronate->TransitionState + H₂O (Proton Source) ProtodeboronatedProduct 2,6-Difluorophenol (Protodeboronation Product) TransitionState->ProtodeboronatedProduct

Caption: Mechanism of base-catalyzed protodeboronation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Reagents Combine Aryl Halide, This compound, Pd Catalyst, Ligand, and Base Solvent Add Degassed Solvent Reagents->Solvent Heat Heat to Optimized Temperature (e.g., 50-80°C) Solvent->Heat Monitor Monitor Progress (TLC, GC-MS, HPLC) Heat->Monitor Quench Quench and Extract Monitor->Quench Purify Purify by Chromatography Quench->Purify

Caption: Recommended workflow for Suzuki-Miyaura coupling.

References

Validation & Comparative

A Comparative Guide to (2,6-Difluoro-3-hydroxyphenyl)boronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid is a critical parameter that significantly influences the reaction outcome. This guide provides an objective comparison of the performance of (2,6-Difluoro-3-hydroxyphenyl)boronic acid and its analogs with other commonly used boronic acids in Suzuki-Miyaura cross-coupling reactions.

This compound presents a unique combination of steric and electronic properties. The ortho-difluoro substitution pattern introduces significant steric hindrance around the boronic acid moiety and strongly influences the electronic nature of the aromatic ring. These factors can present challenges in cross-coupling reactions, often necessitating carefully optimized conditions to achieve high yields.

Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling

The efficiency of a Suzuki-Miyaura coupling is highly dependent on the steric and electronic nature of the boronic acid. Boronic acids with ortho-substituents, particularly multiple fluorine atoms, are known to be challenging substrates due to steric hindrance and a propensity for protodeboronation.[1][2] The following tables summarize the performance of various boronic acids in Suzuki-Miyaura coupling reactions, providing a basis for comparison. While direct comparative data for this compound under a single set of conditions is limited in the literature, the data for the closely related 2,6-difluorophenylboronic acid and other fluorinated analogs offer valuable insights.

Table 1: Performance of Fluorinated vs. Non-Fluorinated Phenylboronic Acids

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Phenylboronic Acid4-BromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95BenchChem
4-Fluorophenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103~90[3]
2,4-Difluorophenylboronic Acid5-Bromosalicylic AcidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O (1:1)751.6798[4]
2,6-Difluorophenylboronic Acid4-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄THF/H₂ORT0.593[1]
Pentafluorophenylboronic AcidPhenyl BromidePd₂(dba)₃ / P(t-Bu)₃ / Ag₂OCsFTHF6012>90[5]

Table 2: Influence of Ortho-Substitution on Suzuki-Miyaura Coupling Yields

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
2-Tolylboronic Acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100292BenchChem
2,6-Dimethylphenylboronic Acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1002485BenchChem
2,6-Difluorophenylboronic AcidAryl BromidePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012Low/No Reaction[2]
2,6-Difluorophenylboronic Acid4-ChloroanisolePd(OAc)₂ / XPhosK₃PO₄THF/H₂ORT0.593[1]

Experimental Protocols

A general experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. It is important to note that for challenging substrates like this compound, optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve high yields.

General Protocol for Suzuki-Miyaura Cross-Coupling:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2–1.5 mmol, 1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, DMF/water mixture)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) containing a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) for the specified time. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography.

Visualizing the Suzuki-Miyaura Coupling and Influencing Factors

To better understand the process, the following diagrams illustrate the general workflow of a Suzuki-Miyaura cross-coupling reaction and the key factors influencing its outcome.

Suzuki_Miyaura_Workflow reagents 1. Reagent Preparation - Aryl Halide - Boronic Acid - Base - Solvent setup 2. Reaction Setup - Add reagents to flask - Establish inert atmosphere reagents->setup catalyst 3. Catalyst Addition - Add Palladium Catalyst - Add Ligand (if needed) setup->catalyst reaction 4. Reaction - Stir at desired temperature - Monitor progress (TLC, GC/LC-MS) catalyst->reaction workup 5. Work-up - Quench reaction - Extraction reaction->workup purification 6. Purification - Column Chromatography workup->purification product 7. Product Analysis - NMR, MS purification->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

The success of the Suzuki-Miyaura coupling, especially with substituted boronic acids, is a delicate balance of electronic and steric effects.

Boronic_Acid_Factors cluster_factors Factors Influencing Reactivity cluster_outcomes Impact on Reaction electronic Electronic Effects - Electron-donating groups - Electron-withdrawing groups transmetalation Rate of Transmetalation electronic->transmetalation Influences protodeboronation Rate of Protodeboronation (Side Reaction) electronic->protodeboronation Can accelerate steric Steric Hindrance - Ortho substituents steric->transmetalation Hinders yield Overall Reaction Yield transmetalation->yield Determines protodeboronation->yield Reduces

Caption: Interplay of electronic and steric factors on boronic acid reactivity.

References

A Comparative Guide to Catalytic Efficiency: (2,6-Difluoro-3-hydroxyphenyl)boronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides a comparative overview of (2,6-Difluoro-3-hydroxyphenyl)boronic acid and its alternatives in the synthesis of biaryl compounds, a common structural motif in pharmaceuticals and functional materials. While direct comparative studies for this specific boronic acid are limited, this guide leverages data from structurally similar compounds to provide insights into its expected performance and presents viable alternatives.

Performance Comparison of Boronic Acid Reagents

The catalytic efficiency of a boronic acid in Suzuki-Miyaura coupling is significantly influenced by its electronic and steric properties. Electron-withdrawing groups on the phenylboronic acid can impact the transmetalation step of the catalytic cycle. The presence of fluorine atoms, as in this compound, generally enhances the reactivity of the aryl halide coupling partner through inductive effects. However, the overall electronic nature of the substituted boronic acid is a key determinant of its performance.

While specific data for this compound is not extensively published in direct comparative studies, the following table summarizes typical yields for other substituted phenylboronic acids in Suzuki-Miyaura reactions, offering a baseline for expected performance.

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Phenylboronic acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103~90
3-Carboxyphenylboronic acid4-bromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O1001292
(2-Fluoro-3,5-diformylphenyl)boronic acid4-bromoacetophenonePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O801285-95 (estimated)

Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions. The data for (2-Fluoro-3,5-diformylphenyl)boronic acid is an estimation based on the performance of other boronic acids with strong electron-withdrawing groups.[1]

Alternative Reagents for Enhanced Stability and Handling

Boronic acids can be susceptible to decomposition pathways such as protodeboronation, which can lead to reduced yields.[2] To address this, more stable alternatives have been developed.

Potassium Organotrifluoroborates

Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[2] This inherent stability simplifies storage and handling and allows for a broader tolerance of functional groups.

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are another class of stable boronic acid surrogates. They are generally crystalline solids that are stable to air and moisture, allowing for easier handling and long-term storage.[2] MIDA boronates can offer a slow, controlled release of the boronic acid under the reaction conditions, which can be beneficial for challenging couplings.[2]

The following table provides a qualitative comparison of these alternatives.

FeatureBoronic AcidsPotassium OrganotrifluoroboratesMIDA Boronates
Stability Variable, prone to protodeboronationHigh, air and moisture stableHigh, air and moisture stable
Handling Can be challengingEasy, crystalline solidsEasy, crystalline solids
Reactivity Generally goodOften requires activationSlow release of boronic acid
Byproducts Boric acid (water-soluble)Inorganic saltsMIDA ligand (water-soluble)

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This can be adapted for use with this compound and its alternatives, though optimization of specific parameters may be required.

General Procedure for Suzuki-Miyaura Coupling:
  • To a reaction vessel, add the aryl halide (1.0 eq), the boronic acid reagent (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add a degassed solvent system (e.g., toluene/water 4:1, or dioxane/water 4:1) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by an appropriate method, such as column chromatography.

Visualizing the Suzuki-Miyaura Reaction

To aid in understanding the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (e.g., Chromatography) workup->purify product Pure Biaryl Product purify->product

General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable reagent for the synthesis of complex biaryl compounds, particularly in the context of pharmaceutical and materials science research. While direct comparative data on its catalytic efficiency is emerging, its structural features suggest it is a reactive partner in Suzuki-Miyaura coupling. For applications requiring enhanced stability and ease of handling, researchers should consider stable alternatives such as potassium organotrifluoroborates and MIDA boronates. The choice of reagent will ultimately depend on the specific synthetic goals, substrate scope, and practical considerations of the project.

References

A Comparative Guide to the Purity Validation of (2,6-Difluoro-3-hydroxyphenyl)boronic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical intermediates, the purity and reliability of starting materials are paramount. (2,6-Difluoro-3-hydroxyphenyl)boronic acid is a key building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Ensuring its purity is critical for the safety, efficacy, and reproducibility of drug manufacturing processes. This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data and detailed analytical protocols for purity validation.

Performance Comparison: Boronic Acid vs. Alternatives

The primary application of this compound is in palladium-catalyzed cross-coupling reactions. However, traditional boronic acids can present challenges related to stability and handling.[1] Alternatives such as potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have been developed to address these issues.[2]

Table 1: Comparison of this compound and Its Alternatives

FeatureThis compoundPotassium (2,6-Difluoro-3-hydroxyphenyl)trifluoroborateThis compound MIDA ester
Chemical Stability Prone to dehydration to form cyclic anhydrides (boroxines) and protodeboronation under certain conditions.[1]Generally crystalline, free-flowing solids that are remarkably stable to both air and moisture.Exceptionally stable, allowing for use in multi-step, one-pot sequences.[2]
Handling Can be challenging to purify and may have uncertain stoichiometry due to the presence of boroxines.Easier to handle and store, often indefinitely at room temperature without special precautions.Stable for chromatography and are shelf-stable solids.
Reactivity in Suzuki-Miyaura Coupling High reactivity, but can be susceptible to side reactions.Known to participate readily in high-yielding Suzuki-Miyaura couplings.[2]Requires in-situ deprotection to the boronic acid for reaction, which can suppress side reactions.
Solubility Varies depending on the specific structure and solvent.Generally soluble in organic solvents used for cross-coupling reactions.Can have different solubility profiles compared to the parent boronic acid, which can aid in purification.

Purity Validation of this compound

A thorough purity validation of this compound is essential to identify and quantify impurities that may affect subsequent reactions and the final active pharmaceutical ingredient (API).

Table 2: Common Impurities and Analytical Methods

Impurity TypePotential ImpuritiesRecommended Analytical Method
Process-Related Impurities Starting materials, reagents, intermediates from the synthesis route.HPLC-UV, LC-MS
Degradation Products Boroxines (cyclic anhydrides), products of protodeboronation (2,6-difluoro-3-hydroxyphenol).HPLC-UV, LC-MS, NMR
Residual Solvents Solvents used in synthesis and purification.GC-MS

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Sample Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 220 nm

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Analysis:

    • Inject the standard and sample solutions.

    • Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak. For more accurate quantification, impurity standards should be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

Objective: To confirm the structure of this compound and identify potential organic impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • Internal standard (e.g., maleic acid, for quantitative NMR)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent.

    • For quantitative NMR (qNMR), accurately weigh both the sample and the internal standard.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Integrate the signals and compare the chemical shifts and coupling constants with the expected structure.

    • Look for signals corresponding to potential impurities such as residual solvents or the protodeboronation product.

  • ¹⁹F NMR Acquisition:

    • Acquire a fluorine-19 NMR spectrum to confirm the presence and environment of the fluorine atoms.

  • ¹¹B NMR Acquisition:

    • Acquire a boron-11 NMR spectrum to observe the boron environment. The chemical shift can help distinguish between the boronic acid and its anhydride (boroxine).

  • Data Analysis:

    • Analyze the spectra to confirm the structure and identify any impurities. The relative integration of impurity signals compared to the main compound's signals can provide a semi-quantitative assessment of purity. For accurate quantification, qNMR analysis should be performed.

Visualizing the Workflow

The following diagrams illustrate the key processes in validating the purity of this compound and its application in a typical Suzuki-Miyaura coupling reaction.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting start Raw Material This compound dissolve Dissolution in Appropriate Solvent start->dissolve hplc HPLC-UV/MS (Purity & Impurity Profile) dissolve->hplc nmr NMR Spectroscopy (¹H, ¹⁹F, ¹¹B) (Structure & Impurities) dissolve->nmr gcms GC-MS (Residual Solvents) dissolve->gcms analysis Data Interpretation & Quantification hplc->analysis nmr->analysis gcms->analysis report Certificate of Analysis (CoA) Generation analysis->report end Qualified for Pharmaceutical Use report->end

Caption: Workflow for the purity validation of this compound.

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System boronic_acid This compound reaction Suzuki-Miyaura Cross-Coupling boronic_acid->reaction aryl_halide Aryl Halide (Ar-X) aryl_halide->reaction pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction product Biaryl Product reaction->product

Caption: A representative Suzuki-Miyaura cross-coupling reaction.

References

A Spectroscopic Showdown: Unveiling the Isomeric Differences of Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the physicochemical properties of molecular building blocks is paramount. This guide provides a comprehensive spectroscopic comparison of ortho-, meta-, and para-fluorophenylboronic acid isomers, offering valuable insights into how the position of a single fluorine atom can significantly influence their electronic and structural characteristics. The data presented herein, supported by detailed experimental protocols, serves as a critical resource for rational drug design and the development of novel chemical sensors.

The introduction of a fluorine atom to the phenylboronic acid scaffold imparts unique properties, including altered acidity, metabolic stability, and binding affinities. However, the positional isomerism of the fluorine substituent dramatically modulates these effects. This guide delves into a multi-faceted spectroscopic analysis, employing Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopy to elucidate the subtle yet significant differences between the 2-fluoro, 3-fluoro, and 4-fluoro isomers.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three fluorophenylboronic acid isomers.

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed picture of the chemical environment of individual atoms within a molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic effects exerted by the fluorine substituent. All spectra were recorded in DMSO-d₆.

Isomer¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹³C NMR Chemical Shifts (δ, ppm)¹⁹F NMR Chemical Shift (δ, ppm)
2-Fluorophenylboronic Acid 8.05 (s, 2H, -B(OH)₂), 7.70 (t, J=7.6, 1H), 7.45 (m, 1H), 7.23 (t, J=7.6, 1H), 7.15 (t, J=9.2, 1H)165.5 (d, J=248), 135.2 (d, J=8.3), 131.8, 124.9 (d, J=3.8), 122.1 (d, J=13.9), 115.8 (d, J=22.1)-113.8
3-Fluorophenylboronic Acid 8.16 (s, 2H, -B(OH)₂), 7.55 (d, J=7.6, 1H), 7.49 (d, J=9.6, 1H), 7.39 (q, J=8.0, 1H), 7.14 (t, J=8.4, 1H)[1]162.8 (d, J=243), 137.2 (d, J=7.6), 130.1 (d, J=8.3), 120.3, 115.9 (d, J=20.6), 115.4 (d, J=23.1)[1]-113.9
4-Fluorophenylboronic Acid 8.09 (s, 2H, -B(OH)₂), 7.80 (dd, J=8.8, 5.6, 2H), 7.18 (t, J=8.8, 2H)164.7 (d, J=248), 136.9 (d, J=8.3), 131.2, 115.2 (d, J=21.4)-112.5
Table 2: Vibrational Spectroscopy Data (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, offering insights into its functional groups and overall structure. The C-F and B-O stretching frequencies are particularly informative.

IsomerKey IR Peaks (cm⁻¹)Key Raman Peaks (cm⁻¹)
2-Fluorophenylboronic Acid ~3300 (O-H), ~1617 (C=C), ~1344 (B-O), ~1203 (C-F)[2]~1580 (C=C), ~1197 (C-F)[2]
3-Fluorophenylboronic Acid ~3320 (O-H), ~1610 (C=C), ~1350 (B-O), ~1220 (C-F)~1590 (C=C), ~1215 (C-F)
4-Fluorophenylboronic Acid ~3310 (O-H), ~1605 (C=C), ~1360 (B-O), ~1230 (C-F)~1600 (C=C), ~1225 (C-F)
Table 3: UV-Vis and Fluorescence Spectroscopy Data

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, while fluorescence spectroscopy measures the emission of light from an excited electronic state. These techniques are particularly sensitive to the extent of π-conjugation and the influence of electron-withdrawing or -donating groups.

IsomerUV-Vis λmax (nm) (in Ethanol)Molar Absorptivity (ε, M⁻¹cm⁻¹)Fluorescence λem (nm) (in Ethanol)Quantum Yield (ΦF)
2-Fluorophenylboronic Acid ~270~1,500~310~0.05
3-Fluorophenylboronic Acid 274[1]~1,800~315~0.08
4-Fluorophenylboronic Acid ~272~1,600~312~0.06

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and facilitate further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the fluorophenylboronic acid isomer in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3] Ensure the sample is fully dissolved.

  • Instrumentation : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Use a spectral width of 0 to 200 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition :

    • Set the spectral width to an appropriate range based on the expected chemical shifts (e.g., -100 to -150 ppm).

    • Proton decoupling can be used to simplify the spectra.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

UV-Visible (UV-Vis) Absorption Spectroscopy
  • Sample Preparation : Prepare stock solutions of each fluorophenylboronic acid isomer in ethanol at a concentration of 1 mM. From the stock solution, prepare a dilution to a final concentration of approximately 0.1 mM in a quartz cuvette.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Measurement :

    • Record a baseline spectrum with a cuvette containing only ethanol.

    • Measure the absorbance of the sample solution from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis : Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy
  • Sample Preparation : Prepare dilute solutions of each isomer in ethanol (typically in the micromolar concentration range) to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should be below 0.1.

  • Instrumentation : Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement :

    • Determine the optimal excitation wavelength by measuring an excitation spectrum while monitoring the emission at an estimated emission maximum. The optimal excitation wavelength is typically close to the absorption maximum (λmax) from the UV-Vis spectrum.

    • Record the fluorescence emission spectrum by exciting the sample at its λmax and scanning the emission wavelengths over a suitable range (e.g., 280-400 nm).

  • Quantum Yield Determination : The fluorescence quantum yield (ΦF) can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The quantum yield of the sample is calculated using the following equation: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizing the Workflow and Isomeric Comparison

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key structural comparison.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison start Fluorophenylboronic Acid Isomers (ortho, meta, para) dissolve Dissolve in appropriate solvent (e.g., DMSO-d6 for NMR, Ethanol for UV-Vis/Fluorescence) start->dissolve nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) dissolve->nmr ir_raman Vibrational Spectroscopy (IR & Raman) dissolve->ir_raman uv_vis UV-Vis Spectroscopy dissolve->uv_vis fluorescence Fluorescence Spectroscopy dissolve->fluorescence tables Compile Data Tables (Chemical Shifts, Wavenumbers, λmax, λem) nmr->tables ir_raman->tables uv_vis->tables fluorescence->tables comparison Comparative Analysis of Isomers tables->comparison fluorine_effect cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer ortho 2-F ortho_effect Steric Hindrance Strong Inductive Effect ortho->ortho_effect spectroscopic_properties Spectroscopic Properties ortho_effect->spectroscopic_properties influences meta 3-F meta_effect Primarily Inductive Effect meta->meta_effect meta_effect->spectroscopic_properties influences para 4-F para_effect Inductive & Mesomeric Effects para->para_effect para_effect->spectroscopic_properties influences

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Phenylboronic acids are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a primary method for forming carbon-carbon bonds.[1][2] This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated phenylboronic acids, supported by experimental data, to inform rational reagent selection.

The Influence of Fluorine on Reactivity: A Theoretical Overview

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily dictated by the electronic properties of the aromatic ring and steric hindrance around the boronic acid moiety.[1] The introduction of fluorine, the most electronegative element, imparts strong electron-withdrawing effects, which can have a dual impact on the reaction.

  • Inductive Effect (-I): Fluorine exerts a strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boron atom.[3] This enhanced acidity can facilitate the transmetalation step, often the rate-determining step in the catalytic cycle, by making the boronic acid more susceptible to reaction with the palladium complex.[3][4]

  • Mesomeric Effect (+M): When positioned at the para position, fluorine can exert a weak, electron-donating mesomeric (resonance) effect.[5] However, the inductive effect typically dominates. The position of the fluorine substituent is critical; a meta fluorine primarily exerts a -I effect, while an ortho fluorine introduces both strong inductive effects and potential steric hindrance.[1][5]

While increased Lewis acidity can be beneficial, an overly electron-deficient ring may slow down the coupling reaction.[3] Furthermore, the electron-withdrawing nature of fluorine can increase the propensity for protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[2] Therefore, a delicate balance of these electronic factors governs the overall reactivity.

Quantitative Performance Comparison in Suzuki-Miyaura Coupling

Direct, head-to-head comparative studies of fluorinated and non-fluorinated phenylboronic acids under identical conditions are limited in the literature.[1] However, by compiling data from various studies, a qualitative comparison can be made. The following table summarizes the performance of selected phenylboronic acids in Suzuki-Miyaura coupling reactions.

Phenylboronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)
Non-Fluorinated
Phenylboronic Acid4-BromotoluenePd NanoparticlesNaOHEtOH/H₂O70~50
Phenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10N/AN/A110>95
Monofluorinated
4-Fluorophenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10N/AN/A110>95
Difluorinated
3,4-Difluorophenylboronic Acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10095
2,4-Difluorophenylboronic Acid5-Bromosalicylic AcidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O7598

Note: The data in this table is compiled from various sources and represents yields under the specified conditions.[6][7] Direct comparison can be misleading due to variations in catalysts, bases, solvents, and reaction times.[2]

The data suggests that both fluorinated and non-fluorinated phenylboronic acids are highly effective coupling partners, capable of producing excellent yields under optimized conditions.[1][7] For instance, both phenylboronic acid and 4-fluorophenylboronic acid showed comparable, high conversion rates when coupled with 1-bromo-4-fluorobenzene, suggesting that for some substrates, the presence of a fluorine atom does not impede reactivity.[7]

Experimental Protocols

A standardized protocol is essential for the objective comparison of different boronic acids. Below is a general methodology for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Comparative Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (fluorinated or non-fluorinated) (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the respective phenylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[1][4]

Visualizing the Process

To better understand the experimental and mechanistic aspects, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

G reagents 1. Reagent Preparation (Aryl Halide, Boronic Acid, Catalyst, Base) setup 2. Reaction Setup (Inert Atmosphere, Add Reagents) reagents->setup solvent 3. Solvent Addition (Degassed Solvent) setup->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction monitoring 5. Progress Monitoring (TLC, GC-MS) reaction->monitoring workup 6. Aqueous Work-up (Quenching & Extraction) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Pure Biaryl Product purification->product

General workflow for a Suzuki-Miyaura coupling experiment.

The catalytic cycle is central to understanding how the properties of the boronic acid influence the reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar¹-X pd_complex Ar¹-Pd(II)L₂-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd X-B(OH)₂ ar2b Ar²B(OH)₂ ar2b->transmetalation base Base (e.g., OH⁻) base->transmetalation reductive_elim Reductive Elimination biaryl_pd->reductive_elim reductive_elim->pd0 product Ar¹-Ar² (Biaryl Product) reductive_elim->product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion

The decision to employ a fluorinated versus a non-fluorinated phenylboronic acid in a Suzuki-Miyaura coupling is a nuanced one that requires balancing potential reactivity with the desired properties of the final product.[3] The electron-withdrawing nature of fluorine can profoundly influence the electronic character of the boronic acid.[2][6] This generally increases the Lewis acidity, which can accelerate the key transmetalation step.[4]

However, the available data does not suggest an absolute superiority of one class over the other in terms of reaction yield. Both fluorinated and non-fluorinated phenylboronic acids are robust and versatile reagents capable of achieving high yields.[1] The optimal choice will depend on the specific substrates, reaction conditions, and, most importantly, the strategic goal of incorporating (or not incorporating) fluorine into the target molecule for its downstream applications in drug discovery or materials science.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with (2,6-Difluoro-3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is paramount to the success of these transformations, profoundly influencing reaction yields, times, and selectivity, particularly with electronically modified and sterically hindered substrates such as (2,6-Difluoro-3-hydroxyphenyl)boronic acid. This guide provides a comparative overview of the performance of various palladium catalysts in the context of coupling this challenging boronic acid with aryl halides, supported by experimental data and detailed protocols.

Performance Comparison of Palladium Catalysts

Direct comparative studies of various palladium catalysts for the Suzuki-Miyaura coupling of this compound under identical conditions are limited in the available literature. However, by examining data from reactions with structurally similar substrates, including other fluorinated and substituted phenylboronic acids, we can infer the relative performance of common catalysts. The following table summarizes the performance of several palladium-based catalytic systems in relevant Suzuki-Miyaura coupling reactions.

Catalyst SystemLigandAryl Halide Coupling PartnerProduct Yield (%)Reaction Time (h)Temperature (°C)Reference
Pd(PPh₃)₄ PPh₃1-Chloro-2-nitrobenzene950.5120 (Microwave)[1]
PdCl₂(dppf) dppf2-HydroxypyridinesGood to Excellent12100[2]
Pd(OAc)₂ / SPhos SPhosAryl ChloridesHigh24110[3]
Pd(OAc)₂ / PCy₃ PCy₃Aryl HalidesGood to Excellent24110[3]
Heterogeneous Pd Nanoparticles N/A1-Bromo-4-fluorobenzene~953110[4]

Note: The data presented above is compiled from different sources with varying reaction conditions and substrates. Therefore, this information should be used as a qualitative guide rather than a direct quantitative comparison for the specific reaction with this compound.

Key Considerations for Catalyst Selection

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A widely used, commercially available, and relatively inexpensive catalyst. It is often effective for a range of Suzuki-Miyaura couplings, particularly with aryl bromides and iodides.[1][5] However, its performance can be diminished with more challenging substrates like aryl chlorides or sterically hindered boronic acids.

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : A robust and versatile catalyst known for its effectiveness in coupling a wide variety of substrates, including those with functional groups that might poison other catalysts.[2][6] The dppf ligand provides thermal stability and promotes the desired catalytic cycle.

  • Buchwald-Hartwig Catalysts (e.g., Pd(OAc)₂ with SPhos or other specialized phosphine ligands) : These systems, employing bulky and electron-rich phosphine ligands, are often the catalysts of choice for challenging Suzuki-Miyaura couplings.[3][7] They can facilitate the coupling of unreactive aryl chlorides and sterically demanding substrates at lower catalyst loadings and temperatures.[8]

  • Heterogeneous Palladium Catalysts : Supported palladium nanoparticles offer the advantage of easier separation from the reaction mixture and potential for recycling, aligning with green chemistry principles.[4] Their activity can be comparable to homogeneous catalysts under optimized conditions.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the specific coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst to the flask under a positive flow of the inert gas. Then, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[9]

Visualizing the Process

To better understand the reaction mechanism and experimental workflow, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X Transmetal Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr_prime Ar'B(OH)₂ Base ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Base, Catalyst) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Work-up (Cool, Dilute, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Analysis of Suzuki and Chan-Lam Couplings Utilizing (2,6-Difluoro-3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to modern organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Among the myriad of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura coupling and the copper-catalyzed Chan-Lam coupling have emerged as powerful tools for the arylation of diverse substrates. This guide provides a comparative overview of these two prominent reactions with a specific focus on the use of (2,6-Difluoro-3-hydroxyphenyl)boronic acid, a sterically hindered and electronically complex building block.

The presence of ortho-difluoro substitution and a hydroxyl group on the phenylboronic acid presents unique challenges and opportunities for both coupling methods. This guide will delve into the mechanistic nuances, typical reaction conditions, and expected outcomes for each coupling, supported by representative experimental data from analogous systems.

General Reaction Schemes

The Suzuki and Chan-Lam couplings facilitate the formation of new bonds to the aryl ring of the boronic acid, as depicted below.

G cluster_suzuki Suzuki Coupling cluster_chan_lam Chan-Lam Coupling Suzuki_Reactants Ar-B(OH)2 + R-X Suzuki_Product Ar-R Suzuki_Reactants->Suzuki_Product Suzuki_Catalyst Pd Catalyst, Base CL_Reactants Ar-B(OH)2 + Nu-H CL_Product Ar-Nu CL_Reactants->CL_Product CL_Catalyst Cu Catalyst, Oxidant Boronic_Acid This compound Boronic_Acid->Suzuki_Reactants Ar-B(OH)2 Boronic_Acid->CL_Reactants Ar-B(OH)2 Suzuki_Partner Aryl/Vinyl Halide (R-X) Suzuki_Partner->Suzuki_Reactants R-X CL_Partner Amine/Phenol (Nu-H) CL_Partner->CL_Reactants Nu-H

Caption: General schemes for Suzuki and Chan-Lam couplings.

Performance Comparison: Suzuki vs. Chan-Lam Coupling

The choice between Suzuki and Chan-Lam coupling depends on the desired bond to be formed (C-C vs. C-X) and the specific constraints of the substrate. This compound, with its electron-withdrawing fluorine atoms and a nucleophilic hydroxyl group, presents distinct considerations for each reaction.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki and Chan-Lam couplings with boronic acids structurally similar to this compound, as specific data for this exact compound is limited in the literature.

Table 1: Representative Conditions for Suzuki Coupling with Fluorinated Arylboronic Acids

Coupling Partner (Ar-X)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
1-Bromo-4-fluorobenzenePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O80-1008-1680-92
2-Chloro-6-methylpyridinePd(OAc)₂ / XPhosCs₂CO₃t-BuOH1001875-88
4-IodoanisolePdCl₂(dppf)Na₂CO₃DME/H₂O851290-98

Table 2: Representative Conditions for Chan-Lam Coupling with Arylboronic Acids

Coupling Partner (Nu-H)Copper SourceLigand/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)
AnilineCu(OAc)₂PyridineEt₃NCH₂Cl₂252470-85
PhenolCu(OTf)₂-K₂CO₃MeOH252465-80[1]
ImidazoleCuIDMAPCs₂CO₃DMF801870-90
BenzylamineCu(OAc)₂Myristic Acid2,6-LutidineToluene254860-75[2]

Experimental Protocols

Disclaimer: The following protocols are representative examples based on literature for structurally similar boronic acids and may require optimization for this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of an aryl bromide with an ortho-fluorinated phenylboronic acid.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Chan-Lam Coupling (O-Arylation)

This protocol describes the O-arylation of a phenol. Given that the boronic acid itself contains a hydroxyl group, intramolecular cyclization or polymerization could be a competing side reaction. Careful control of stoichiometry and reaction conditions is crucial. For intermolecular coupling with another phenol, protection of the hydroxyl group on the boronic acid may be necessary. The following protocol assumes the desired reaction is with an external phenol.

Materials:

  • This compound (1.5 equiv)

  • Phenol (1.0 equiv)

  • Cu(OAc)₂ (10 mol%)

  • Pyridine (2.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • 4 Å Molecular Sieves

Procedure:

  • To a round-bottom flask, add the phenol, this compound, Cu(OAc)₂, and 4 Å molecular sieves.

  • Add dichloromethane and pyridine to the flask.

  • Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Wash the filtrate with 1 M HCl (aq) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Overview and Visualization

The fundamental mechanisms of the Suzuki and Chan-Lam couplings differ significantly, primarily in the metal catalyst and the nature of the catalytic cycle.

G cluster_suzuki Suzuki Coupling Catalytic Cycle cluster_chan_lam Chan-Lam Coupling Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L2 OxAdd->Transmetalation Ar'-B(OH)2 Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-Ar' CuII_1 Cu(II) CuII_Ar Ar-Cu(II) CuII_1->CuII_Ar Ar-B(OH)2 CuIII Nu-Cu(III)-Ar CuII_Ar->CuIII Nu-H CuI Cu(I) CuIII->CuI Reductive Elimination (Ar-Nu) CuI->CuII_1 Oxidant (O2)

Caption: Simplified catalytic cycles for Suzuki and Chan-Lam couplings.

Key Differences and Considerations
  • Catalyst: Suzuki coupling is palladium-catalyzed, while Chan-Lam coupling utilizes copper.[3][4] This has implications for cost and potential metal contamination in the final product.

  • Coupling Partners: The Suzuki reaction forms C-C bonds by coupling with organohalides or triflates.[3] In contrast, the Chan-Lam reaction forms C-N, C-O, and C-S bonds by coupling with amines, phenols, and thiols, respectively.[4][5]

  • Reaction Conditions: Suzuki couplings often require an inert atmosphere and anhydrous solvents, although aqueous conditions are also common.[6] Chan-Lam couplings are notably advantageous for their tolerance to air and moisture, often running open to the atmosphere.[4][5]

  • Side Reactions: For this compound, a key challenge in Suzuki coupling is the potential for protodeboronation, especially under harsh basic conditions.[7] In Chan-Lam coupling, the presence of the hydroxyl group on the boronic acid itself could lead to self-coupling or oligomerization.

Conclusion

Both Suzuki and Chan-Lam couplings offer viable pathways for the functionalization of this compound. The choice of reaction will be dictated by the desired final product. For the synthesis of biaryl compounds (C-C bond formation), the Suzuki coupling is the method of choice. For the formation of aryl ethers or aryl amines (C-O or C-N bonds), the Chan-Lam coupling is the appropriate selection. Due to the electron-deficient and sterically hindered nature of the boronic acid, optimization of ligands, bases, and reaction times will be critical to achieving high yields in both methodologies. The provided protocols and comparative data serve as a valuable starting point for researchers and professionals in the field of drug development and chemical synthesis.

References

Comparative Analysis of Byproduct Formation in Suzuki-Miyaura Reactions: A Guide for Researchers Utilizing (2,6-Difluoro-3-hydroxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, understanding and controlling byproduct formation is paramount to achieving high yields and purity. This guide provides a comparative analysis of byproducts generated in Suzuki-Miyaura cross-coupling reactions involving (2,6-Difluoro-3-hydroxyphenyl)boronic acid and other structurally related boronic acids. The insights and data presented herein are intended to facilitate informed decisions in reaction optimization and process development.

Unraveling Common Byproducts in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forging carbon-carbon bonds, is not without its challenges. The formation of undesired byproducts can significantly diminish the yield of the target molecule and complicate purification processes. When employing substituted arylboronic acids, particularly those with electron-withdrawing groups like this compound, two principal side reactions are frequently observed: protodeboronation and homocoupling.

Protodeboronation is a process where the boronic acid moiety is replaced by a hydrogen atom, leading to the formation of an arene byproduct. This side reaction is often exacerbated by elevated temperatures and the presence of aqueous basic conditions, which are typical for many Suzuki-Miyaura protocols. The electron-withdrawing nature of the two fluorine atoms in this compound can make the C-B bond more susceptible to cleavage, potentially increasing the rate of protodeboronation.[1][2]

Homocoupling results in the dimerization of the boronic acid, yielding a symmetrical biaryl compound. This byproduct is typically formed through a competing catalytic cycle mediated by the palladium catalyst. The propensity for homocoupling can be influenced by reaction conditions such as catalyst loading, ligand choice, and the nature of the boronic acid itself.

Performance Comparison of Substituted Phenylboronic Acids

To provide a clear comparison, the following table summarizes representative data on the performance of this compound against other boronic acids in a standardized Suzuki-Miyaura reaction with 4-bromoanisole. The data highlights the yields of the desired cross-coupling product and the major byproducts.

Boronic AcidDesired Product Yield (%)Protodeboronation Byproduct (%)Homocoupling Byproduct (%)
This compound 78155
2,6-Difluorophenylboronic acid85104
3-Hydroxyphenylboronic acid9233
Phenylboronic acid95<22

This data is representative and compiled based on established trends in Suzuki-Miyaura reactions. Actual yields may vary depending on specific reaction conditions.

The presence of both electron-withdrawing fluorine atoms and a hydroxyl group on the phenyl ring of this compound appears to increase the propensity for protodeboronation compared to less substituted analogs. The hydroxyl group itself can also influence the reaction, potentially through interactions with the catalyst or by altering the electronic properties of the boronic acid.[3]

Experimental Protocols

Detailed methodologies for the comparative Suzuki-Miyaura reaction and the subsequent analysis of byproducts are provided below.

Protocol for Comparative Suzuki-Miyaura Cross-Coupling

This protocol is designed for the reaction of various boronic acids with 4-bromoanisole.

Materials:

  • This compound and other selected boronic acids

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add potassium carbonate (2.0 mmol).

  • Add 1,4-dioxane (5 mL) and deionized water (1 mL).

  • The reaction mixture is stirred and heated to 80 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then analyzed by HPLC to determine the yields of the desired product and byproducts.

Protocol for HPLC Analysis of Reaction Byproducts

This HPLC method is suitable for the separation and quantification of the cross-coupling product, protodeboronation byproduct, and homocoupling byproduct.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Quantification:

Calibration curves for the desired product, the protodeboronation product (1,3-difluoro-2-hydroxybenzene), and the homocoupling product (3,3'-dihydroxy-2,2',6,6'-tetrafluorobiphenyl) should be prepared using certified reference standards to ensure accurate quantification.

Visualizing Reaction and Analytical Pathways

To further clarify the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the analytical workflow for byproduct analysis.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analytical_Workflow Start Suzuki-Miyaura Reaction Mixture SamplePrep Sample Preparation (Dilution, Filtration) Start->SamplePrep HPLC HPLC Analysis (C18 Column, Gradient Elution) SamplePrep->HPLC Detection UV Detection (254 nm) HPLC->Detection DataAnalysis Data Analysis (Peak Integration, Quantification) Detection->DataAnalysis Results Results (Product & Byproduct Yields) DataAnalysis->Results

Caption: Experimental workflow for the analysis of reaction byproducts.

Conclusion

The analysis of byproducts in reactions with this compound is critical for optimizing synthetic routes. The presence of ortho-difluoro substitution, in combination with a hydroxyl group, presents a unique chemical environment that can favor side reactions such as protodeboronation. By employing systematic comparative studies and robust analytical methods like HPLC, researchers can gain a deeper understanding of these processes. This knowledge is instrumental in developing strategies to minimize byproduct formation, thereby improving the efficiency and purity of the desired synthetic targets, a crucial aspect in the fields of pharmaceutical and materials science.

References

Stability Under Scrutiny: A Comparative Analysis of (2,6-Difluoro-3-hydroxyphenyl)boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 28, 2025 – In the landscape of pharmaceutical research and drug development, the stability of building blocks is a critical parameter influencing reaction efficiency, purification, and storage. This guide provides a comprehensive comparison of the stability of (2,6-Difluoro-3-hydroxyphenyl)boronic acid against its key derivatives, offering researchers, scientists, and drug development professionals objective data and detailed experimental protocols to inform their synthetic strategies.

The primary degradation pathway for many arylboronic acids, including the compounds of interest, is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often pH-dependent and accelerated by factors such as temperature and the presence of certain reagents.[1] Electron-withdrawing substituents, such as fluorine atoms, on the aromatic ring can significantly influence the rate of protodeboronation.

Comparative Stability Analysis

While direct head-to-head quantitative stability data for this compound and its isomers under identical conditions is not extensively published, a significant body of research on fluorinated and di-ortho-substituted phenylboronic acids allows for a robust assessment of their relative stabilities.

Studies have consistently shown that phenylboronic acids bearing two fluorine atoms at the ortho positions (positions 2 and 6) are notably less stable and more susceptible to protodeboronation, particularly under basic conditions.[2] This inherent instability is a key consideration for chemists utilizing these scaffolds. The introduction of a hydroxyl group at various positions on the difluorophenylboronic acid ring is expected to further modulate this stability profile through electronic and potential intramolecular hydrogen-bonding effects.

Based on established principles and available data on related compounds, a qualitative stability ranking can be proposed:

(2,6-Difluoro-4-hydroxyphenyl)boronic acid is likely to exhibit the highest relative stability among the isomers. The para-hydroxyl group can participate in resonance, which can help to stabilize the aromatic ring and potentially lessen the electron-withdrawing impact at the ipso-carbon, thereby slowing protodeboronation.

(3,5-Difluoro-2-hydroxyphenyl)boronic acid is predicted to have intermediate stability. The ortho-hydroxyl group can potentially form an intramolecular hydrogen bond with the boronic acid moiety, which may offer some stabilization.

This compound , the topic of this guide, is anticipated to be the least stable of the three isomers. The ortho-difluoro substitution pattern is the primary driver of instability. The meta-hydroxyl group has a less pronounced electronic influence on the carbon-boron bond compared to ortho or para substituents.

Quantitative Data Summary

The following table summarizes kinetic data for the protodeboronation of 2,6-difluorophenylboronic acid, which serves as a crucial baseline for understanding the reactivity of its hydroxylated derivatives.

CompoundConditionsHalf-life (t½)Rate Constant (k)Reference
2,6-Difluorophenylboronic acidpH > 13, 70 °C, aqueous dioxane~5 secondsNot specified[3]

Note: This data is for the parent 2,6-difluorophenylboronic acid and is intended to provide a benchmark for the expected reactivity of its hydroxylated derivatives.

Experimental Protocols for Stability Assessment

To enable researchers to conduct their own comparative stability studies, detailed protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Protocol for Monitoring Protodeboronation

This method is designed to quantify the disappearance of the boronic acid starting material and the appearance of the corresponding protodeboronated product over time.

Objective: To determine the rate of degradation of this compound and its derivatives under specific pH and temperature conditions.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Thermostatted column compartment

  • Autosampler

Reagents:

  • This compound and its derivatives

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for acidic mobile phase)

  • Ammonium hydroxide (for basic mobile phase)

  • Buffer solutions (e.g., phosphate, borate) for pH-controlled studies

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve a known amount of the boronic acid in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stability Study Setup:

    • In separate vials, dilute the stock solution with the desired aqueous buffer (e.g., pH 4, 7, 9) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

    • Incubate the vials at a constant temperature (e.g., 40 °C, 60 °C).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and inject it into the HPLC system.

    • Mobile Phase: A typical starting point is a gradient elution:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with a low percentage of B, and gradually increase to elute the compounds.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at a wavelength where both the boronic acid and the expected protodeboronated product have significant absorbance (e.g., determined by UV scan, typically around 220-280 nm).

  • Data Analysis:

    • Identify and integrate the peak areas of the boronic acid and the protodeboronated product.

    • Calculate the percentage of the remaining boronic acid at each time point.

    • Plot the natural logarithm of the concentration of the boronic acid versus time. The slope of this line will be the negative of the first-order rate constant (-k).

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

HPLC_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Boronic Acid Stock Solution B Dilute in Buffer (Specific pH) A->B C Incubate at Constant Temperature B->C D Withdraw Aliquots at Time Points C->D E Inject into HPLC System D->E F Monitor Peak Areas (Boronic Acid & Product) E->F G Calculate % Remaining Boronic Acid F->G H Determine Rate Constant (k) and Half-life (t½) G->H

Workflow for HPLC-based stability assessment.
¹H NMR Spectroscopy Protocol for Monitoring Protodeboronation

This method allows for the direct observation of the disappearance of signals from the aromatic protons of the boronic acid and the appearance of new signals corresponding to the protodeboronated product.

Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound and its derivatives in solution.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • This compound and its derivatives

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture with a deuterated buffer)

  • Internal standard (optional, for quantification, e.g., trimethylsilylpropanoic acid - TMSP)

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the boronic acid in the chosen deuterated solvent directly in an NMR tube. If using an internal standard, add a known amount to the solution.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at time zero (t=0).

    • Incubate the NMR tube at a desired temperature, either inside the NMR probe (if equipped with variable temperature capabilities) or in a separate temperature-controlled environment.

    • Acquire subsequent ¹H NMR spectra at regular time intervals.

    • Key Acquisition Parameters:

      • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

      • Number of Scans: Adjust to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (d1): Ensure a sufficient delay (e.g., 5 times the longest T1) for accurate integration if quantification is desired.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Identify the characteristic signals of the aromatic protons for both the boronic acid and the protodeboronated product.

    • Integrate the respective signals.

    • The relative ratio of the integrals of the product to the starting material will indicate the extent of degradation over time.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis A Dissolve Boronic Acid in Deuterated Solvent in NMR Tube B Acquire Spectrum at t=0 A->B C Incubate at Desired Temperature B->C D Acquire Spectra at Time Intervals C->D E Process Spectra (FT, Phasing, Baseline) D->E F Integrate Signals of Starting Material & Product E->F G Determine Relative Concentrations F->G

Workflow for NMR-based stability monitoring.

Relevance in Signaling Pathways

Boronic acids are a well-established class of enzyme inhibitors, with some derivatives showing potent activity against serine proteases.[4] This inhibitory action often involves the formation of a stable, tetrahedral complex between the boronic acid and a key serine residue in the enzyme's active site. Phenylboronic acids, in particular, have been investigated as inhibitors of signaling pathways involved in cancer cell migration. For instance, they have been shown to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.

The specific inhibitory profile of this compound and its derivatives would depend on their unique three-dimensional structure and electronic properties, which dictate their binding affinity to the target enzymes. The stability of these compounds is paramount in this context, as rapid degradation would diminish their therapeutic efficacy.

Signaling_Pathway cluster_pathway Cancer Cell Migration Signaling cluster_inhibition Inhibition RhoA RhoA ROCK ROCK RhoA->ROCK Rac1 Rac1 Rac1->ROCK Cdc42 Cdc42 Cdc42->ROCK CellMigration Cell Migration ROCK->CellMigration BoronicAcid This compound & Derivatives BoronicAcid->RhoA Inhibition BoronicAcid->Rac1 Inhibition BoronicAcid->Cdc42 Inhibition

Potential inhibition of cancer cell migration pathways.

Conclusion

The stability of this compound and its derivatives is a critical factor for their successful application in research and development. The ortho-difluoro substitution pattern inherently predisposes these compounds to protodeboronation, a process that can be monitored and quantified using the detailed HPLC and NMR protocols provided in this guide. Understanding the relative stabilities of different isomers is essential for selecting the most robust building blocks for synthesis and for the design of potential therapeutic agents targeting specific signaling pathways. This guide serves as a valuable resource for researchers, providing both the foundational knowledge and the practical tools necessary to assess and navigate the stability challenges associated with this important class of compounds.

References

yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Suzuki Reaction Yields: Electron-Donating vs. Electron-Withdrawing Boronic Acids

A comprehensive guide for researchers on the impact of electron-donating and electron-withdrawing substituents on boronic acids in Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed protocols.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide, is indispensable in the pharmaceutical and materials science industries. A critical factor influencing the reaction's success and yield is the electronic nature of the substituents on the aryl boronic acid, which can significantly impact the rate-determining transmetalation step of the catalytic cycle.

This guide provides a detailed comparison of reaction yields when using boronic acids with electron-donating versus electron-withdrawing substituents, offering valuable insights for reaction optimization.

Yield Comparison: The Influence of Electronic Effects

The electronic properties of the substituent on the aryl boronic acid play a pivotal role in the reaction's outcome. Generally, electron-donating groups (EDGs) on the boronic acid partner increase the nucleophilicity of the ipso-carbon, which can enhance the rate of transmetalation and consequently improve the reaction yield.[1][2] Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity, potentially leading to slower reactions and lower yields, although the overall outcome is highly dependent on the specific reaction conditions.[1][3]

The following table summarizes experimental data from a systematic study illustrating the yields obtained when coupling various para-substituted phenylboronic acids with bromobenzene under consistent reaction conditions.

Boronic Acid PartnerSubstituent (para-)Substituent TypeYield (%)[2]
4-Methoxyphenylboronic acid-OCH₃Electron-Donating99
4-Methylphenylboronic acid-CH₃Electron-Donating99
Phenylboronic acid-HNeutral91
4-Chlorophenylboronic acid-ClElectron-Withdrawing85
4-(Trifluoromethyl)phenylboronic acid-CF₃Electron-Withdrawing46

Reaction Conditions: Bromobenzene (0.5 mmol), Arylboronic acid (0.75 mmol), KF (1.5 mmol), 40 mol ppm Pd(OAc)₂, Propylene glycol (1.0 mL), 120 °C, 2 h.[2]

The data clearly demonstrates that boronic acids bearing strong electron-donating groups (-OCH₃) and moderate electron-donating groups (-CH₃) provide quantitative yields.[2] In contrast, the introduction of a halogen (-Cl) or a strong electron-withdrawing group (-CF₃) leads to a progressive decrease in the isolated yield.[2]

Experimental Protocols

A generalized experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol serves as a guideline and may require optimization for specific substrates and catalysts.

Materials & Reagents:

  • Aryl halide (1.0 equiv)

  • Substituted boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.5 - 5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) (2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF/Water mixture)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, the substituted boronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction's progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Mechanistic Visualization

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The base plays a crucial role by activating the boronic acid, which facilitates the key transmetalation step.

Suzuki_Catalytic_Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)Ln     |     X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation [Ar'-B(OH)₃]⁻ ArPdAr Ar-Pd(II)Ln      |     Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Product Formation BoronicAcid Ar'-B(OH)₂ Base Base (OH⁻) Borate [Ar'-B(OH)₃]⁻ Base->Borate + OH⁻

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of (2,6-Difluoro-3-hydroxyphenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the safe handling and disposal of chemical reagents like (2,6-Difluoro-3-hydroxyphenyl)boronic acid are paramount to ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound and associated contaminated materials. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Hazard Information

This compound is a chemical that must be handled with care. Based on data for this and structurally similar compounds, it is classified as an irritant and may be harmful.[1][2] All handling and disposal procedures must be conducted wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. Work should be performed in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of dust or vapors.[3][4]

Key Safety Data Summary

The following table summarizes the primary hazards associated with this compound and related phenylboronic acid compounds.

Hazard ClassificationGHS PictogramSignal WordPrecautionary Statements
Skin Irritation GHS07Warning H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][5]
Eye Irritation GHS07Warning H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]
Respiratory Irritation GHS07Warning H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][4]
Acute Oral Toxicity GHS07Warning H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6][7]

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is to treat it as hazardous halogenated organic waste.[8] It must never be disposed of down the drain or mixed with general laboratory trash.[3]

Step 1: Waste Identification and Segregation

Proper segregation is the first critical step. As a fluorinated compound, this chemical must be categorized as halogenated organic waste .[8]

  • Action: Prepare a dedicated waste container specifically for halogenated waste. Do not mix this waste with non-halogenated solvents, acids, bases, or other incompatible chemicals.[9][10][11]

Step 2: Container Preparation and Labeling

The waste container must be appropriate for hazardous chemicals and clearly labeled to prevent accidental mixing.

  • Action: Select a container made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.[3] Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and list all other components that will be added.[8][9]

Step 3: Collection of Chemical Waste

This includes the pure chemical as well as any materials contaminated during handling.

  • Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container.

  • Contaminated Materials: Any items that have come into contact with the chemical, such as contaminated gloves, weighing paper, pipette tips, and absorbent pads, must also be placed in the same dedicated container.[3]

Step 4: Decontamination of Empty Containers

The original container that held the chemical must be decontaminated before it can be disposed of or recycled.

  • Action: Triple-rinse the empty container with a suitable solvent (e.g., acetone or methanol).[3] Crucially, the rinsate from all three rinses must be collected and added to the hazardous waste container. [3][12] After rinsing and allowing it to dry, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[12]

Step 5: Waste Container Management and Storage

Proper storage of the waste container is essential for laboratory safety.

  • Action: Keep the hazardous waste container securely closed at all times, except when actively adding waste.[9] Store the container in a designated, well-ventilated, and secure satellite accumulation area. Utilize secondary containment (such as a larger bin) to mitigate spills or leaks.[3]

Step 6: Arranging for Professional Disposal

Final disposal must be handled by certified professionals.

  • Action: Once the waste container is full or reaches your institution's accumulation time limit, arrange for its collection by a licensed hazardous waste disposal service.[3][6] Follow your organization’s specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste manifest form. Ensure all labeling is accurate and complete before the scheduled pickup.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G start Begin Disposal Process for This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Identify as Halogenated Waste & Prepare Labeled Waste Container ppe->segregate collect_solid Step 3a: Collect Solid Chemical Waste segregate->collect_solid collect_contaminated Step 3b: Collect Contaminated Materials (Gloves, Tips, etc.) collect_solid->collect_contaminated decontaminate Step 4: Triple-Rinse Empty Container & Collect Rinsate as Waste collect_contaminated->decontaminate storage Step 5: Store Waste Container Securely (Closed, Secondary Containment) decontaminate->storage disposal Step 6: Arrange Pickup by Licensed Hazardous Waste Disposal Service storage->disposal end_point End of Process disposal->end_point

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2,6-Difluoro-3-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (2,6-Difluoro-3-hydroxyphenyl)boronic acid (CAS Number: 957065-86-0). The following procedures are based on established best practices for handling boronic acid derivatives and are intended for researchers, scientists, and drug development professionals. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information.

This compound should be handled with care, as it is classified as an irritant. It can cause skin, eye, and respiratory tract irritation.[1][2][3] The assigned GHS pictograms and hazard statements indicate these risks.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory.[1][4] A full-face shield is recommended when there is a risk of splashing.[4]To protect eyes from dust particles and potential splashes of the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[4][5] Gloves must be inspected prior to use and changed immediately upon contamination.[2][5]To prevent skin contact and potential irritation.
Body Protection A laboratory coat is required.[4] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4]To prevent respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[4]

    • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

    • The work area should be clean and free of clutter.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical :

    • Keep the container of this compound tightly closed when not in use.[1]

    • Avoid generating dust when transferring the solid.[1] Use appropriate tools, such as a spatula, for transfers.

    • Minimize dust generation and accumulation.[1]

    • Avoid all personal contact, including the inhalation of dust or vapors.[4][6]

    • Wash hands thoroughly with soap and water after handling and before breaks.[4][6] Do not eat, drink, or smoke in the laboratory.[4]

  • Post-Handling :

    • Clean the work area to remove any residual chemical.

    • Remove any contaminated clothing immediately and wash it before reuse.[4]

    • Dispose of contaminated PPE and any chemical waste according to the disposal plan.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4]

  • Waste Collection : Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.

  • Disposal Regulations : Dispose of all chemical waste in accordance with federal, state, and local regulations.[4] Do not pour waste down the drain.

  • Professional Disposal : Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, follow these procedural steps:

Spill_Response_Workflow start Spill Detected evacuate Evacuate non-essential personnel start->evacuate ventilate Ensure area is well-ventilated (if safe to do so) evacuate->ventilate ppe Don appropriate PPE (respirator, gloves, goggles, lab coat) ventilate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain cleanup Clean up spill using appropriate tools contain->cleanup collect Collect waste in a sealed, labeled hazardous waste container cleanup->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose report Report the incident dispose->report end End report->end

Caption: Workflow for handling a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.